Product packaging for 3-Cyclopentylacrylonitrile(Cat. No.:CAS No. 591769-05-0)

3-Cyclopentylacrylonitrile

Cat. No.: B1342851
CAS No.: 591769-05-0
M. Wt: 121.18 g/mol
InChI Key: VMELXYJYSXXORF-ZZXKWVIFSA-N
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Description

3-Cyclopentylacrylonitrile is a useful research compound. Its molecular formula is C8H11N and its molecular weight is 121.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N B1342851 3-Cyclopentylacrylonitrile CAS No. 591769-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-cyclopentylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMELXYJYSXXORF-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40613678
Record name (2E)-3-Cyclopentylprop-2-enenitrile
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1236033-37-6, 591769-05-0
Record name (2E)-3-Cyclopentyl-2-propenenitrile
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Record name (2E)-3-Cyclopentylprop-2-enenitrile
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Record name cyclopentyl acrylonitrile
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Foundational & Exploratory

3-Cyclopentylacrylonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-Cyclopentylacrylonitrile, a key intermediate in the pharmaceutical industry.

Chemical Structure and Identification

This compound is an α,β-unsaturated nitrile. It is characterized by a cyclopentyl group attached to the β-carbon of an acrylonitrile backbone.[1] The molecule exists as a mixture of (E) and (Z) geometric isomers, with the (E)-isomer being the predominant form utilized in pharmaceutical synthesis.[1]

IdentifierValue
Molecular Formula C₈H₁₁N[2][3][4][5]
Molecular Weight 121.18 g/mol [2][3][4][5]
IUPAC Name (E-isomer) (2E)-3-cyclopentylprop-2-enenitrile[4][5]
IUPAC Name (Z-isomer) (2Z)-3-cyclopentylprop-2-enenitrile[6]
Canonical SMILES C1CCC(C1)C=CC#N[5]
Isomeric SMILES (E-isomer) C1CCC(C1)/C=C/C#N[5]
InChI (E-isomer) InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2/b6-3+[4]
InChIKey (E-isomer) VMELXYJYSXXORF-ZZXKWVIFSA-N[4]
CAS Number 591769-05-0 (for the mixture of isomers)[2][3][4][5]

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited in publicly available literature. The following table summarizes predicted and available data.

PropertyValueSource
Physical State Colorless to light yellow liquid or solid[7][8]
Boiling Point (Predicted) 209.0 ± 9.0 °C at 760 mmHg[7][9]
Density (Predicted) 1.027 ± 0.06 g/cm³[7][8]
Flash Point 79.9 °C[9]
XLogP3 2.4[6]
Storage Temperature 2-8°C, airtight, dry[7][8][10]

Synthesis of this compound

The most prominently cited and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[11] This reaction involves the condensation of a phosphonate ester carbanion with an aldehyde.[11]

Horner-Wadsworth-Emmons (HWE) Synthesis Protocol

This protocol details the synthesis of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile from cyclopentanecarbaldehyde and diethyl cyanomethylphosphonate.[3][7]

Reagents:

  • Diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol)

  • Potassium tert-butoxide (1.0 M solution in THF, 235 mL)

  • Cyclopentanecarbaldehyde (22.0 g, 0.224 mol)

  • Tetrahydrofuran (THF, 360 mL)

  • Diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of diethyl cyanomethylphosphonate in THF (300 mL) is slowly added dropwise to a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C.[3][7]

  • The ice bath is removed, and the reaction mixture is allowed to warm to room temperature.[3][7]

  • The mixture is then cooled back to 0 °C.[3][7]

  • A solution of cyclopentanecarbaldehyde in THF (60 mL) is added slowly and dropwise.[3][7]

  • The ice bath is removed, and the reaction is stirred at ambient temperature for 64 hours.[3][7]

  • The reaction mixture is partitioned between diethyl ether and water.[3][7]

  • The aqueous phase is extracted three times with diethyl ether, followed by two extractions with ethyl acetate.[3][7]

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3][7]

This procedure yields a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile (approx. 89% yield), which can be used in subsequent steps without further purification.[3][7]

HWE_Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Isolation reagent1 Diethyl cyanomethylphosphonate in THF step1 1. Form Phosphonate Carbanion (0°C -> RT -> 0°C) reagent1->step1 reagent2 Potassium tert-butoxide in THF reagent2->step1 reagent3 Cyclopentanecarbaldehyde in THF step2 2. Add Aldehyde (0°C) reagent3->step2 step1->step2 step3 3. Reaction Stirring (RT, 64h) step2->step3 step4 4. Quench & Partition (Ether/Water) step3->step4 step5 5. Extraction (Ether & Ethyl Acetate) step4->step5 step6 6. Wash, Dry, Concentrate step5->step6 product Product: (2E/2Z)-3-Cyclopentylacrylonitrile step6->product

Caption: Horner-Wadsworth-Emmons synthesis workflow for this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of the product from the HWE synthesis shows a mixture of (2E) and (2Z) isomers.

  • ¹H NMR (400 MHz, CDCl₃): δ 6.69 (dd, 1H, trans olefin), 6.37 (t, 1H, cis-olefin), 5.29 (dd, 1H, trans-olefin), 5.20 (d, 1H, cis-olefin), 3.07-2.95 (m, 1H, cis-product), 2.64-2.52 (m, 1H, trans-product), 1.98-1.26 (m, 16H).[3][7]

¹³C NMR, IR, and Mass Spectrometry

Reactivity and Applications in Drug Development

This compound is a versatile chemical intermediate, primarily valued for its role in the synthesis of kinase inhibitors.[1]

Key Applications:

  • Ruxolitinib Synthesis: It is a critical precursor in the production of Ruxolitinib, a potent inhibitor of Janus kinase (JAK) 1 and 2.[11] Ruxolitinib is used to treat myelofibrosis and polycythemia vera.[5]

  • Trasitinib Phosphate Synthesis: The compound also serves as an intermediate in the synthesis of trasitinib phosphate, another kinase inhibitor used in targeted cancer therapies.[5]

  • Organic Synthesis: The acrylonitrile functional group and the double bond allow it to participate in a variety of chemical reactions, including:

    • Nucleophilic Addition: The nitrile group can undergo nucleophilic attack.[12]

    • Electrophilic Addition: Halogens or hydrogen halides can add across the double bond.[5]

    • Hydrogenation: The double bond can be reduced to form the corresponding saturated nitrile.[5]

    • Polymerization: It can be used as a monomer in polymerization processes.[5]

The cyclopentyl moiety is crucial for ensuring high target selectivity and metabolic stability in the final drug products, such as Ruxolitinib.[1]

Signaling_Pathway_Context cluster_synthesis Pharmaceutical Synthesis cluster_pathway Cellular Signaling Pathway precursor This compound drug Ruxolitinib (JAK1/JAK2 Inhibitor) precursor->drug Multi-step Synthesis jak JAK1 / JAK2 drug->jak Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus gene Gene Expression (Proliferation, Inflammation) nucleus->gene

Caption: Role of this compound as a precursor to the JAK-STAT pathway inhibitor Ruxolitinib.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.

Hazard InformationDetails
GHS Hazard Statements H301: Toxic if swallowed.[12] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Hazard Class IRRITANT[7]
Storage Class 11 - Combustible Solids

It is recommended to handle this compound in a well-ventilated area using personal protective equipment, including gloves and safety glasses.[13] Avoid contact with skin and eyes, and prevent inhalation of vapors.[13]

References

An In-depth Technical Guide to 3-Cyclopentylacrylonitrile (CAS: 591769-05-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentylacrylonitrile, with CAS number 591769-05-0, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of advanced active pharmaceutical ingredients (APIs).[1][2] This α,β-unsaturated nitrile, characterized by a cyclopentyl group attached to the β-carbon of the acrylonitrile backbone, is integral to the production of kinase inhibitors, most notably Ruxolitinib, a Janus kinase (JAK) 1 and 2 inhibitor.[3][4] The presence of the cyclopentyl moiety is significant for achieving high target selectivity and metabolic stability in the final drug product.[3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its applications in medicinal chemistry, and relevant safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid that is solid at its recommended storage temperature of 2-8°C.[5] It exists as a mixture of (E) and (Z) isomers, with the (E)-isomer being the predominant form utilized in pharmaceutical synthesis.[1][3]

PropertyValueReference(s)
CAS Number 591769-05-0[1]
Molecular Formula C₈H₁₁N[5]
Molecular Weight 121.18 g/mol [5]
Appearance Colorless to light yellow liquid/solid[5]
Boiling Point (Predicted) 209.0 ± 9.0 °C at 760 mmHg[5][6]
Density (Predicted) 1.027 ± 0.06 g/cm³[5]
Flash Point 79.9 °C[6]
Storage Temperature 2-8°C[5]
InChI 1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2[5]
InChI Key VMELXYJYSXXORF-UHFFFAOYSA-N[5]
SMILES C(#N)C=CC1CCCC1[5]

Synthesis of this compound

The most prominent and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the condensation of a phosphonate ester carbanion with an aldehyde to form an alkene.[1] In this specific synthesis, cyclopentanecarbaldehyde reacts with a cyanomethylphosphonate, such as diethyl cyanomethylphosphonate, in the presence of a strong base.[1] This method is favored for its high yield and good control over isomer formation.[1][4]

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol is based on a reported laboratory-scale synthesis of this compound.[5][7]

Materials:

  • Diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol)

  • 1.0 M Potassium tert-butoxide in THF (235 mL)

  • Cyclopentanecarbaldehyde (22.0 g, 0.224 mol)

  • Tetrahydrofuran (THF) (360 mL)

  • Diethyl ether

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) is added slowly and dropwise to a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C.[5][7]

  • The ice bath is removed, and the reaction mixture is allowed to warm to room temperature.[5][7]

  • The mixture is subsequently cooled to 0 °C again.[5][7]

  • A solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is added slowly and dropwise at 0 °C.[5][7]

  • The ice bath is removed, and the reaction mixture is warmed to ambient temperature and stirred for 64 hours.[5][7]

  • Upon completion, the mixture is partitioned between diethyl ether and water.[5][7]

  • The aqueous phase is extracted three times with diethyl ether, followed by two extractions with ethyl acetate.[5][7]

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]

  • This procedure yields a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile, which can be used in subsequent steps without further purification.[5] The reported yield for this reaction is approximately 89%.[5]

Synthesis Workflow Diagram

G cluster_0 Horner-Wadsworth-Emmons Reaction cluster_1 Workup and Isolation reagent1 Diethyl cyanomethylphosphonate in THF step1 Carbanion Formation (0°C to RT) reagent1->step1 reagent2 Potassium tert-butoxide in THF (1.0 M) reagent2->step1 reagent3 Cyclopentanecarbaldehyde in THF step2 Wittig Reaction (0°C to RT, 64h) reagent3->step2 product This compound ((E/Z)-mixture) step1->step2 workup Partitioning (Ether/Water) step2->workup extraction Extraction (Ether & Ethyl Acetate) workup->extraction drying Drying and Concentration extraction->drying drying->product

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Applications in Medicinal Chemistry

The primary application of this compound is as a key building block in the synthesis of pharmaceutical compounds.[2][8]

  • Ruxolitinib Intermediate: It is a critical intermediate in the multi-step synthesis of Ruxolitinib, a potent inhibitor of Janus-associated kinases (JAKs) JAK1 and JAK2.[3][4] Ruxolitinib is used to treat myelofibrosis and polycythemia vera.[3][4] The cyclopentyl group of this compound is incorporated into the final structure of Ruxolitinib, contributing to its binding affinity and pharmacokinetic profile.[3]

  • Trasitinib Phosphate Intermediate: The compound and its derivatives are also utilized in the preparation of intermediates for Trasitinib phosphate, another kinase inhibitor.[4][5]

  • Other Potential Applications: The unique molecular structure of this compound, with its reactive acrylonitrile moiety and lipophilic cyclopentyl group, makes it a versatile intermediate for the synthesis of various organic compounds, including those for agrochemical and material science applications.[2][3]

Spectral Data

The following ¹H NMR data has been reported for a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile in CDCl₃.[5]

Chemical Shift (δ)MultiplicityAssignment
6.69dd1H, trans olefin
6.37t1H, cis-olefin
5.29dd1H, trans-olefin
5.20d1H, cis-olefin
3.07-2.95m1H, cis-product
2.64-2.52m1H, trans-product
1.98-1.26m16H

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.[5][9]

Hazard Statements: [5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] In case of fire, use foam, dry chemical powder, or carbon dioxide.[9]

Conclusion

This compound (CAS 591769-05-0) is a pivotal intermediate in modern pharmaceutical synthesis. Its efficient production via the Horner-Wadsworth-Emmons reaction and its structural contribution to high-value therapeutics like Ruxolitinib underscore its importance in drug development. This guide provides essential technical information to aid researchers and scientists in the effective and safe utilization of this versatile chemical compound.

References

An In-Depth Technical Guide to the Synthesis of 3-Cyclopentylacrylonitrile from Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-cyclopentylacrylonitrile from cyclopentanecarbaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. This document details the experimental protocols, reaction mechanisms, and quantitative data for the most common and effective synthetic methods, including the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Knoevenagel condensation.

Introduction

The synthesis of α,β-unsaturated nitriles is a fundamental transformation in organic chemistry, providing valuable building blocks for the construction of complex molecules. This compound, in particular, has garnered significant interest as a precursor in the synthesis of pharmaceutically active compounds. The selection of an appropriate synthetic methodology is crucial for achieving high yields, purity, and cost-effectiveness in the production of this important intermediate. This guide explores and compares three prominent methods for the synthesis of this compound from cyclopentanecarbaldehyde.

Reaction Pathways and Mechanisms

The conversion of cyclopentanecarbaldehyde to this compound involves the formation of a new carbon-carbon double bond. The three primary reactions utilized for this transformation are the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the Knoevenagel condensation. Each of these reactions employs a distinct type of nucleophilic carbon species to react with the aldehyde.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used and highly efficient method for the synthesis of alkenes.[1] It involves the reaction of an aldehyde or ketone with a phosphonate carbanion, which is generated by treating a phosphonate ester with a strong base.[1] For the synthesis of this compound, diethyl cyanomethylphosphonate is a commonly used reagent.[1] The reaction typically favors the formation of the (E)-isomer of the alkene.[2]

HWE_Mechanism cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products Cyclopentanecarbaldehyde Cyclopentanecarbaldehyde Oxaphosphetane Oxaphosphetane Intermediate Cyclopentanecarbaldehyde->Oxaphosphetane Phosphonate Diethyl cyanomethylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base (e.g., KOtBu) Carbanion->Oxaphosphetane Nucleophilic Attack Product This compound Oxaphosphetane->Product Elimination Byproduct Diethyl phosphate Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons Reaction Pathway.

Wittig Reaction

The Wittig reaction is another cornerstone of alkene synthesis, utilizing a phosphorus ylide (a Wittig reagent) to react with an aldehyde or ketone. For the synthesis of this compound, a nitrile-stabilized ylide, such as that derived from (cyanomethyl)triphenylphosphonium bromide, would be employed. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Wittig_Mechanism cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products Cyclopentanecarbaldehyde Cyclopentanecarbaldehyde Oxaphosphetane Oxaphosphetane Intermediate Cyclopentanecarbaldehyde->Oxaphosphetane PhosphoniumSalt (Cyanomethyl)triphenyl- phosphonium bromide Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Base Ylide->Oxaphosphetane Nucleophilic Attack Product This compound Oxaphosphetane->Product Elimination Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Wittig Reaction Pathway.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[3] For the synthesis of this compound, malononitrile is a suitable active methylene compound.[3] This reaction proceeds through a nucleophilic addition followed by dehydration to yield the α,β-unsaturated product.

Knoevenagel_Mechanism cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products Cyclopentanecarbaldehyde Cyclopentanecarbaldehyde Adduct Aldol-type Adduct Cyclopentanecarbaldehyde->Adduct Malononitrile Malononitrile Carbanion Malononitrile Carbanion Malononitrile->Carbanion Base Carbanion->Adduct Nucleophilic Addition Product This compound Adduct->Product Dehydration Water Water Adduct->Water

Caption: Knoevenagel Condensation Pathway.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental protocols and a summary of the quantitative data for each synthetic method.

Horner-Wadsworth-Emmons (HWE) Reaction Protocol

Reagents and Materials:

  • Cyclopentanecarbaldehyde

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (KOtBu)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of diethyl cyanomethylphosphonate (0.246 mol) in anhydrous THF (300 mL) is added dropwise to a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C.[1]

  • The ice bath is removed, and the reaction mixture is allowed to warm to room temperature, then re-cooled to 0 °C.[1]

  • A solution of cyclopentanecarbaldehyde (0.224 mol) in anhydrous THF (60 mL) is added dropwise to the reaction mixture at 0 °C.[1]

  • The ice bath is removed, and the reaction is stirred at ambient temperature for 64 hours.[1]

  • Upon completion, the reaction mixture is partitioned between diethyl ether and water.[1]

  • The aqueous layer is extracted three times with diethyl ether and twice with ethyl acetate.[1]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[1]

Quantitative Data Summary: HWE Reaction

ParameterValueReference
Yield 89%[1][4]
Reactant 1 Cyclopentanecarbaldehyde (0.224 mol)[1]
Reactant 2 Diethyl cyanomethylphosphonate (0.246 mol)[1]
Base Potassium tert-butoxide (1.0 M in THF, 235 mL)[1]
Solvent Tetrahydrofuran (THF)[1]
Temperature 0 °C to ambient temperature[1]
Reaction Time 64 hours[1]
Product Mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile[1]
Wittig Reaction Protocol (General)

Reagents and Materials:

  • Cyclopentanecarbaldehyde

  • (Cyanomethyl)triphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Solvents for workup and purification

Procedure:

  • (Cyanomethyl)triphenylphosphonium bromide is suspended in an anhydrous solvent under an inert atmosphere.

  • A strong base is added to generate the phosphorus ylide.

  • A solution of cyclopentanecarbaldehyde in the same anhydrous solvent is added to the ylide solution.

  • The reaction is stirred at an appropriate temperature until completion (monitored by TLC).

  • The reaction is quenched, and the product is extracted and purified, typically by chromatography to remove the triphenylphosphine oxide byproduct.

Quantitative Data Summary: Wittig Reaction

ParameterValue
Yield Data not available for this specific reaction
Reactant 1 Cyclopentanecarbaldehyde
Reactant 2 (Cyanomethyl)triphenylphosphonium bromide
Base Strong base (e.g., n-BuLi, NaH)
Solvent Anhydrous THF or DMSO
Temperature Varies (typically 0 °C to room temperature)
Reaction Time Varies
Product This compound
Knoevenagel Condensation Protocol (General)

Reagents and Materials:

  • Cyclopentanecarbaldehyde

  • Malononitrile

  • Basic catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Solvents for workup and purification

Procedure:

  • Cyclopentanecarbaldehyde and malononitrile are dissolved in a suitable solvent.

  • A catalytic amount of a base is added to the mixture.[3]

  • The reaction is heated, often with azeotropic removal of water, until completion (monitored by TLC).

  • The reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Quantitative Data Summary: Knoevenagel Condensation

ParameterValue
Yield High yields are generally reported for this reaction type[3]
Reactant 1 Cyclopentanecarbaldehyde
Reactant 2 Malononitrile
Catalyst Basic catalyst (e.g., piperidine, ammonium acetate)
Solvent Ethanol, toluene, or solvent-free
Temperature Varies (often reflux)
Reaction Time Varies
Product This compound

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow Start Start Materials: - Cyclopentanecarbaldehyde - Carbon Source Reagent Reaction Reaction Setup (HWE, Wittig, or Knoevenagel) Start->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Drying Drying of Organic Phase (e.g., Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Chromatography or Recrystallization) Concentration->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General Experimental Workflow.

Conclusion

The Horner-Wadsworth-Emmons reaction stands out as a well-documented and high-yielding method for the synthesis of this compound from cyclopentanecarbaldehyde. Its primary advantages include high yields and the ease of removal of the phosphate byproduct. While the Wittig reaction and Knoevenagel condensation represent viable alternative routes, specific and optimized protocols with quantitative yield data for this particular transformation are less readily available in the literature. For researchers and professionals in drug development, the HWE reaction currently offers the most reliable and efficient pathway for the production of this key pharmaceutical intermediate. Further investigation and optimization of the Wittig and Knoevenagel conditions could, however, provide valuable alternative synthetic strategies.

References

A Comprehensive Technical Guide to the Physical Properties of 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of 3-Cyclopentylacrylonitrile, a key intermediate in the synthesis of various pharmaceuticals, notably Ruxolitinib.[1][2][3] This document consolidates essential data, outlines detailed experimental protocols for its synthesis, and presents visual diagrams to elucidate its synthetic pathway and role in drug development. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Core Physical and Chemical Properties

This compound, with the CAS number 591769-05-0, is an unsaturated nitrile that exists as a colorless to light yellow liquid or solid.[4][5] It is characterized by the presence of a cyclopentyl group attached to a propenenitrile backbone.[1] This compound has low solubility in water but is soluble in organic solvents such as ethanol and ether.[6]

Tabulated Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₁N[1][7][8][9]
Molecular Weight 121.18 g/mol [1][7][8][9]
Boiling Point 192-193 °C[6]
209 °C at 760 mmHg[7][10][11]
209.0 ± 9.0 °C (Predicted)[4][12]
Melting Point -30 °C[6]
Density 1.027 g/cm³[7][10][11]
1.027 ± 0.06 g/cm³ (Predicted)[4][12]
Refractive Index 1.570[11]
Appearance Colorless to light yellow liquid or solid[4][5]
Storage Temperature 2-8°C[4][13][14]
Spectral Data

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile shows distinct signals for the cis and trans isomers.[4][12][15]

  • δ 6.69 (dd, 1H, trans olefin)

  • δ 6.37 (t, 1H, cis-olefin)

  • δ 5.29 (dd, 1H, trans-olefin)

  • δ 5.20 (d, 1H, cis-olefin)

  • δ 3.07-2.95 (m, 1H, cis-product)

  • δ 2.64-2.52 (m, 1H, trans-product)

  • δ 1.98-1.26 (m, 16H)

Experimental Protocols

The most prominently cited method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction involves the condensation of a phosphonate ester carbanion with an aldehyde to form an alkene.[2]

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol details the synthesis of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile from cyclopentanecarbaldehyde and diethyl cyanomethylphosphonate.[4][12][15]

Materials:

  • Diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol)

  • Tetrahydrofuran (THF) (300 mL + 60 mL)

  • 1.0 M potassium tert-butoxide in THF (235 mL)

  • Cyclopentanecarbaldehyde (22.0 g, 0.224 mol)

  • Ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of diethyl cyanomethylphosphonate in THF is slowly added dropwise to a solution of 1.0 M potassium tert-butoxide in THF at 0 °C.[4][12][15]

  • The ice bath is removed, and the reaction mixture is allowed to warm to room temperature before being cooled back to 0 °C.[4][12][15]

  • A solution of cyclopentanecarbaldehyde in THF is then added slowly and dropwise at 0 °C.[4][12][15]

  • The ice bath is removed, and the reaction mixture is warmed to ambient temperature and stirred for 64 hours.[4][12][15]

  • Upon completion, the mixture is partitioned between ether and water. The aqueous phase is extracted three times with ether and then twice with ethyl acetate.[4][12][15]

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4][12][15]

  • This procedure yields the product as a mixture of (2E)- and (2Z)-isomers, which can be used in subsequent steps without further purification.[4][12][15]

Synthesis_Workflow reagents Reactants: - Diethyl cyanomethylphosphonate - Potassium tert-butoxide - Cyclopentanecarbaldehyde reaction_vessel Reaction in THF - Initial cooling to 0°C - Warming to RT - Stirring for 64h reagents->reaction_vessel 1. Add reagents workup Workup - Partition (Ether/Water) - Extraction (Ether, EtOAc) - Brine wash reaction_vessel->workup 2. Reaction completion purification Purification - Drying (Na2SO4) - Filtration - Concentration workup->purification 3. Isolate organic phase product Product: This compound (Mixture of E/Z isomers) purification->product 4. Isolate final product

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).[3] Its most notable application is as a key intermediate in the preparation of Ruxolitinib.[1][2][7][12] Ruxolitinib is a Janus kinase (JAK) inhibitor used to treat myeloproliferative neoplasms such as myelofibrosis and polycythemia vera.[1][3]

Drug_Development_Pathway start This compound (Key Intermediate) synthesis Multi-step Organic Synthesis start->synthesis Starting Material api Ruxolitinib (Active Pharmaceutical Ingredient) synthesis->api Yields drug Marketed Drug (JAK Inhibitor) api->drug Formulated into disease Treats: - Myelofibrosis - Polycythemia Vera drug->disease Therapeutic Use

Caption: Role in Ruxolitinib synthesis.

Safety and Handling

This compound is classified as an irritant.[4][12] Safety data sheets (SDS) indicate that it is toxic if swallowed, in contact with skin, or if inhaled.[5] Therefore, appropriate personal protective equipment (PPE), including gloves and protective clothing, should be worn when handling this chemical.[5] It should be used in a well-ventilated area, and all personal contact, including inhalation, should be avoided.[5] Store the compound in a well-ventilated place with the container tightly closed.[5]

Conclusion

This technical guide provides a consolidated resource on the physical properties, synthesis, and applications of this compound. The data and protocols presented herein are intended to support researchers and professionals in their work by providing a foundational understanding of this important chemical intermediate. The provided visualizations offer a clear depiction of its synthesis and its role in the development of critical pharmaceuticals.

References

Spectroscopic Profile of 3-Cyclopentylacrylonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 3-Cyclopentylacrylonitrile (CAS No. 591769-05-0), a key intermediate in the synthesis of various pharmaceuticals.[1] The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While experimental data for ¹H NMR is available, the ¹³C NMR, IR, and MS data are presented based on typical values and predictive models due to the limited availability of specific experimental spectra in public databases.

Molecular Structure and Properties

  • Molecular Formula: C₈H₁₁N[2]

  • Molecular Weight: 121.18 g/mol [2]

  • Structure: this compound consists of a cyclopentyl group attached to a three-carbon chain containing a nitrile functional group and a carbon-carbon double bond. It exists as a mixture of (E) and (Z) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the observed and predicted NMR data for this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by signals from the cyclopentyl ring protons and the vinylic protons of the acrylonitrile moiety. The data presented below is for a mixture of (E) and (Z) isomers in CDCl₃.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Isomer)
6.69dd1HOlefinic proton (trans)
6.37t1HOlefinic proton (cis)
5.29dd1HOlefinic proton (trans)
5.20d1HOlefinic proton (cis)
3.07-2.95m1HMethine proton (cis)
2.64-2.52m1HMethine proton (trans)
1.98-1.26m8HCyclopentyl protons

dd = doublet of doublets, t = triplet, d = doublet, m = multiplet

¹³C NMR Spectroscopic Data
Predicted Chemical Shift (δ) ppmCarbon Assignment
~155β-olefinic carbon
~118Nitrile carbon (-C≡N)
~97α-olefinic carbon
~42Methine carbon of cyclopentyl group
~33Methylene carbons of cyclopentyl group
~26Methylene carbon of cyclopentyl group

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)VibrationIntensity
~3050=C-H stretchMedium
2960-2870C-H stretch (cyclopentyl)Strong
~2225-C≡N stretch (nitrile)Medium
~1640C=C stretch (alkene)Medium
~970=C-H bend (out-of-plane, trans)Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and potential major fragments are predicted below.

m/zIon
121[M]⁺ (Molecular Ion)
120[M-H]⁺
94[M-C₂H₃]⁺
80[M-C₃H₅]⁺
67[C₅H₇]⁺
54[C₄H₆]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal should be recorded first and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Ionization: In EI, the sample is bombarded with high-energy electrons to form a molecular ion and fragment ions. In ESI, the sample is sprayed through a charged capillary to form ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like this compound using various spectroscopic techniques.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_data Information Obtained Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Acquire Data IR IR Spectroscopy Synthesis->IR Acquire Data MS Mass Spectrometry Synthesis->MS Acquire Data Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis NMR_Info Connectivity & Stereochemistry NMR->NMR_Info IR->Data_Analysis IR_Info Functional Groups IR->IR_Info MS->Data_Analysis MS_Info Molecular Weight & Fragmentation MS->MS_Info Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to 3-Cyclopentylacrylonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Cyclopentylacrylonitrile, a key chemical intermediate in the pharmaceutical industry.[1] It details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its significance, particularly in the production of kinase inhibitors like Ruxolitinib.[2]

Core Chemical and Physical Properties

This compound (CAS No: 591769-05-0) is an α,β-unsaturated nitrile featuring a cyclopentyl group.[2] This structure, with a double bond conjugated to a nitrile group, is crucial for its reactivity in organic synthesis.[3] The compound exists as a mixture of (E) and (Z) geometric isomers, with the (E)-isomer generally being more predominant and thermodynamically favored.[2][3]

The following table summarizes the key quantitative data for this compound:

PropertyValueSource
Molecular Formula C₈H₁₁N[3][4][5][6][7]
Molecular Weight 121.18 g/mol [4][6][7]
CAS Number 591769-05-0[1][4][5][8]
IUPAC Name (E)-3-cyclopentylprop-2-enenitrile[3]
Boiling Point (Predicted) 209.0 ± 9.0 °C[8]
Density (Predicted) 1.027 ± 0.06 g/cm³[8]
Topological Polar Surface Area 23.8 Ų[9][10]

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

One of the most efficient and widely used methods for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This method involves the condensation of a phosphonate carbanion with an aldehyde.[1] The following protocol is a detailed methodology for this synthesis.

Materials:

  • Diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol)[7][8]

  • 1.0 M Potassium tert-butoxide in Tetrahydrofuran (THF) (235 mL)[7][8]

  • Cyclopentanecarbaldehyde (22.0 g, 0.224 mol)[7][8]

  • Anhydrous Tetrahydrofuran (THF) (360 mL)[7][8]

  • Diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Carbanion Formation: To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) cooled to 0 °C in an ice bath, slowly add a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) dropwise.[7][8]

  • Reaction Initiation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, cool the mixture back down to 0 °C.[7][8]

  • Aldehyde Addition: At 0 °C, add a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) dropwise to the reaction mixture.[7][8]

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir continuously for 64 hours.[7][8]

  • Work-up and Extraction: Upon completion, partition the mixture between diethyl ether and water. Extract the aqueous phase three times with diethyl ether, followed by two extractions with ethyl acetate.[8]

  • Isolation: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[8] Filter and concentrate the solution under reduced pressure to yield the product.[8]

This procedure typically yields a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile with yields reported around 89%.[8] The product can often be used in subsequent steps without further purification.[8]

Visualized Synthesis Pathway

The following diagram illustrates the logical workflow of the Horner-Wadsworth-Emmons reaction for synthesizing this compound.

G reagent1 Diethyl Cyanomethylphosphonate step1 Deprotonation reagent1->step1 reagent2 Cyclopentanecarbaldehyde step2 Condensation reagent2->step2 base Potassium tert-butoxide (Base) base->step1 solvent THF (Solvent) solvent->step1 carbanion Phosphonate Carbanion (Intermediate) carbanion->step2 product This compound (Mixture of E/Z isomers) step1->carbanion + K+ step3 Work-up step2->step3 Reaction Mixture step3->product Purified Product

Caption: Horner-Wadsworth-Emmons Synthesis Pathway.

Applications in Drug Development

This compound is a crucial building block in medicinal chemistry.[2] Its primary significance lies in its role as a key intermediate for the synthesis of Janus kinase (JAK) inhibitors, such as Ruxolitinib and Trasitinib phosphate.[3][8] Ruxolitinib is used in the treatment of myeloproliferative neoplasms like myelofibrosis and polycythemia vera.[2][3] The cyclopentyl group of the molecule is noted for contributing to high target selectivity and metabolic stability in the final drug product.[2] This makes the reliable synthesis of high-purity this compound critical for the pharmaceutical supply chain.[1]

References

An In-depth Technical Guide to 3-Cyclopentylacrylonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini AI

Abstract

3-Cyclopentylacrylonitrile (CAS No. 591769-05-0) is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably the Janus kinase (JAK) inhibitor, Ruxolitinib. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details established synthetic protocols, with a focus on the Horner-Wadsworth-Emmons reaction, and presents its applications in drug discovery and specialty chemical synthesis. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering in-depth technical information to support ongoing research and development.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of acrylonitrile derivatives and their versatile applications in organic synthesis.[1] While a singular "discovery" event is not well-documented, its emergence as a significant chemical entity coincides with the development of complex pharmaceutical molecules where the unique structural combination of a cyclopentyl group and an acrylonitrile moiety offers distinct advantages. Its primary importance came to light with its use as a critical building block in the synthesis of Ruxolitinib, a potent JAK inhibitor approved for the treatment of myelofibrosis and polycythemia vera.[1][2] Consequently, the history of this compound is more accurately a narrative of its evolving role as a key intermediate, driving the development of efficient and scalable synthetic methodologies to meet the demands of the pharmaceutical industry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for quality control. The compound is an unsaturated nitrile characterized by the presence of a cyclopentyl group attached to the acrylonitrile backbone.[1]

PropertyValueReference
Molecular Formula C₈H₁₁N[3][4]
Molecular Weight 121.18 g/mol [3][4][5][6]
CAS Number 591769-05-0[3][4]
Appearance Colorless to light yellow liquid or solid[7][8]
Boiling Point 209.0 ± 9.0 °C (Predicted)[8][9]
Density 1.027 ± 0.06 g/cm³ (Predicted)[8]
Topological Polar Surface Area 23.8 Ų[3][5][6]
XLogP3 2.4[3][5][6]
Storage Temperature 2-8°C, sealed in a dry environment[8][9]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This olefination reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde, in this case, cyclopentanecarbaldehyde. The HWE reaction is favored for its generally high yields and stereoselectivity, producing predominantly the E-isomer of the alkene.[10]

Horner-Wadsworth-Emmons Reaction: A Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of this compound.[8][11]

Reagents and Materials:

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Cyclopentanecarbaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring apparatus

  • Ice bath

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a solution of 1.0 M potassium tert-butoxide in THF (235 mL), a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) is added dropwise at 0 °C under an inert atmosphere.

    • The reaction mixture is then allowed to warm to room temperature before being re-cooled to 0 °C.

  • Olefination Reaction:

    • A solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is added dropwise to the cooled phosphonate carbanion solution.

    • The ice bath is removed, and the reaction mixture is stirred at ambient temperature for approximately 64 hours.

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is partitioned between diethyl ether and water.

    • The aqueous layer is extracted three times with diethyl ether, followed by two extractions with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Expected Outcome:

This procedure typically yields a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile with a high yield (approximately 89%).[8][11] The product can be used in subsequent steps without further purification.

G Horner-Wadsworth-Emmons Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Work-up cluster_product Product A Diethyl cyanomethylphosphonate D 1. Deprotonation of Phosphonate (0°C to Room Temp) A->D B Cyclopentanecarbaldehyde E 2. Nucleophilic Addition (0°C) B->E C Potassium tert-butoxide in THF C->D D->E F 3. Olefination (Room Temp, 64h) E->F G Quenching and Extraction F->G H Drying and Concentration G->H I This compound (Mixture of E/Z isomers) H->I

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Ruxolitinib.[1][2] Ruxolitinib is a Janus kinase (JAK) inhibitor that targets the JAK-STAT signaling pathway, which is crucial in the pathogenesis of various myeloproliferative neoplasms.

Role in the Synthesis of Ruxolitinib

In the synthesis of Ruxolitinib, this compound undergoes a Michael addition reaction with a pyrazole derivative, followed by a series of transformations to yield the final API. The cyclopentyl group is a critical pharmacophore that contributes to the binding affinity and selectivity of Ruxolitinib for the JAK enzymes.

G Role of this compound in Ruxolitinib Synthesis A This compound C Michael Addition A->C B 4-Bromo-1H-pyrazole B->C D (R)-3-(4-bromo-1H-pyrazol-1-yl)- 3-cyclopentylpropanenitrile C->D E Further Synthetic Steps D->E F Ruxolitinib E->F G JAK-STAT Pathway Inhibition F->G

Caption: Logical flow from this compound to Ruxolitinib.

The JAK-STAT Signaling Pathway

The therapeutic effect of Ruxolitinib, and thus the importance of its precursor this compound, is rooted in its ability to inhibit the JAK-STAT signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

G Simplified JAK-STAT Signaling Pathway and Ruxolitinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation GeneTranscription Gene Transcription DNA->GeneTranscription Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Cytokine Cytokine Cytokine->CytokineReceptor Binding

Caption: Ruxolitinib's inhibition of the JAK-STAT pathway.

Other Applications

Beyond its prominent role in the synthesis of Ruxolitinib, this compound serves as a versatile intermediate in other areas of organic synthesis. Its unique structure makes it a valuable building block for the creation of specialty polymers with enhanced properties and for the development of novel drug candidates.[1][2] The reactivity of the nitrile group and the double bond allows for a variety of chemical transformations, making it a useful scaffold in medicinal chemistry and materials science.[1]

Conclusion

This compound has evolved from a relatively niche chemical to a cornerstone intermediate in the pharmaceutical industry. Its history is a testament to the enabling power of organic synthesis in modern medicine. While its "discovery" may not be a singular event, its importance is undeniable, driven by the therapeutic success of Ruxolitinib. This guide has provided a detailed overview of its properties, synthesis, and applications, underscoring its continued relevance to researchers and professionals in drug development and chemical synthesis. The efficient and scalable synthesis of this compound remains a key focus, ensuring the continued availability of life-saving medications.

References

The Uncharted Therapeutic Potential of 3-Cyclopentylacrylonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentylacrylonitrile (CPAN), a versatile chemical intermediate, is gaining recognition not just for its crucial role in the synthesis of blockbuster drugs like the JAK inhibitor Ruxolitinib, but also for the emerging biological activities of its derivatives. This technical guide delves into the current understanding of the potential therapeutic applications of CPAN and its related compounds, with a primary focus on their antifungal and anti-parasitic properties. While direct biological data on CPAN itself is limited, this document consolidates the available quantitative data, detailed experimental methodologies, and putative mechanisms of action for structurally related acrylonitrile derivatives. This guide aims to serve as a comprehensive resource to stimulate further research and development into this promising chemical scaffold.

Introduction

This compound (CPAN) is an α,β-unsaturated nitrile featuring a cyclopentyl group.[1] Its significance in the pharmaceutical industry is well-established as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] The unique structural combination of a reactive acrylonitrile moiety and a lipophilic cyclopentyl ring makes it an attractive scaffold for the development of novel therapeutic agents.[2] While CPAN is primarily utilized as a synthetic intermediate, recent studies on related acrylonitrile derivatives have unveiled a spectrum of potential biological activities, including antifungal and anti-parasitic effects, suggesting that the CPAN backbone may harbor intrinsic bioactivity worthy of exploration.[3][4]

Synthesis of this compound

The industrial synthesis of this compound is most commonly achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This method involves the condensation of cyclopentanecarbaldehyde with diethyl cyanomethylphosphonate in the presence of a strong base, such as potassium tert-butoxide, in a solvent like tetrahydrofuran (THF).[5]

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of this compound[1][7]
  • A solution of diethyl cyanomethylphosphonate (0.246 mol) in THF (300 mL) is slowly added to a 1.0 M solution of potassium tert-butoxide in THF (235 mL) at 0 °C.

  • The reaction mixture is warmed to room temperature and then cooled back to 0 °C.

  • A solution of cyclopentanecarbaldehyde (0.224 mol) in THF (60 mL) is added dropwise.

  • The mixture is warmed to ambient temperature and stirred for 64 hours.

  • The reaction is quenched with water and partitioned between diethyl ether and water.

  • The aqueous layer is extracted multiple times with diethyl ether and ethyl acetate.

  • The combined organic extracts are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.

G reagent1 Diethyl cyanomethylphosphonate reaction Horner-Wadsworth-Emmons Reaction reagent1->reaction reagent2 Cyclopentanecarbaldehyde reagent2->reaction base Potassium tert-butoxide in THF base->reaction Base workup Aqueous Workup & Extraction reaction->workup product This compound ((E/Z)-isomers) workup->product

Figure 1: Synthesis of this compound via HWE reaction.

Potential Biological Activities

While this compound itself is not extensively studied for direct biological effects, its structural analogs and derivatives have demonstrated promising activities against various pathogens.

Antifungal Activity

Derivatives of acrylonitrile have been investigated for their potential as antifungal agents.[6][7][8] Molecular docking studies have suggested that some benzimidazole-acrylonitrile hybrids may act as fungicides by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[9] Another proposed mechanism for certain 2-cyanoacrylate derivatives is the inhibition of Myosin-5, a protein crucial for fungal growth and morphogenesis.[6]

Although no specific quantitative data for this compound is available, the following table summarizes the activity of some related acrylonitrile derivatives against various fungal species.

Compound ClassFungal SpeciesActivity (MIC/EC50)Reference
N-(thiophen-2-yl) nicotinamide derivativesPseudoperonospora cubensisEC50 = 1.96 - 4.69 mg/L
2-Cyanoacrylate derivativesFusarium graminearumEC50 = 0.326 µg/mL[6]
Amide derivatives containing cyclopropaneCandida albicansMIC80 = 16 µg/mL[10]
Nitrofuran derivativesHistoplasma capsulatumMIC90 = 0.48 µg/mL[11]
Nitrofuran derivativesParacoccidioides brasiliensisMIC90 = 0.48 µg/mL[11]
Nitrofuran derivativesTrichophyton rubrumMIC90 = 0.98 µg/mL[11]
Nitrofuran derivativesCandida spp.MIC90 = 3.9 µg/mL[11]
3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary saltsCryptococcus neoformansMIC up to 8 μg/mL[12]

Table 1: Antifungal Activity of Acrylonitrile Derivatives

This protocol describes a general method for assaying SDH activity, which can be adapted to screen for inhibitors.

  • Sample Preparation: Isolate mitochondria from the target fungal cells or use cell homogenates.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 10 mM Tris-SO4, pH 7.4, 250 mM sucrose, 2 mM MgSO4, 1 mM K2SO4).

  • Assay:

    • Add the sample (mitochondria or homogenate) to the reaction buffer.

    • Add the substrate, succinate (e.g., 5 mM).

    • Add an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), and a redox intermediate like phenazine methosulfate (PMS).

    • Add the test compound (potential inhibitor) at various concentrations.

    • Monitor the reduction of DCPIP spectrophotometrically at 600 nm. The rate of color change is proportional to the SDH activity.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

G succinate Succinate sdh Succinate Dehydrogenase (SDH) succinate->sdh fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc e- inhibitor Acrylonitrile Derivative (Inhibitor) inhibitor->sdh

Figure 2: Putative mechanism of SDH inhibition by acrylonitrile derivatives.
Anti-parasitic Activity

Several studies have highlighted the potent activity of acrylonitrile derivatives against the protozoan parasites Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis.[4] The mechanism of action appears to involve the induction of an apoptosis-like programmed cell death in the parasites.[9]

CompoundParasiteActivity (IC50)Host Cell Cytotoxicity (CC50)Selectivity Index (SI)Reference
Acrylonitrile Derivative 3L. amazonensis (amastigote)--6[5]
Acrylonitrile Derivative 3T. cruzi (amastigote)--7.4[5]
PAC-1T. cruzi (epimastigote)14.12 µM25.70 µM (mammalian cells)1.82[9]
CitralT. cruzi (epimastigote)14 ± 1.5 μg/mL--[2]
CitralT. cruzi (trypomastigote)22 ± 1.4 μg/mL--[2]
CitralT. cruzi (amastigote)74 ± 4.4 μg/mL--[2]

Table 2: Anti-parasitic Activity of Acrylonitrile Derivatives and Related Compounds

  • Culture: Culture T. cruzi epimastigotes in a suitable medium (e.g., LIT medium supplemented with 10% FBS).

  • Assay Plate Preparation: In a 96-well plate, prepare serial dilutions of the test compounds.

  • Inoculation: Add parasites to each well to a final concentration of 10^5 parasites per well.

  • Viability Assay: Add a cell viability reagent (e.g., alamarBlue) to each well.

  • Incubation: Incubate the plate for 72 hours at 26°C.

  • Measurement: Measure the fluorescence (e.g., 544 nm excitation, 590 nm emission) to determine parasite viability.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

The induction of apoptosis-like cell death in parasites by acrylonitrile derivatives likely involves the modulation of specific signaling pathways. In Leishmania, the PI3K/Akt and MAPK signaling pathways are known to play crucial roles in regulating apoptosis.[1][13][14] Inhibition of pro-survival pathways like PI3K/Akt and activation of pro-apoptotic pathways like MAPK can lead to parasite death. In T. cruzi, metacaspase 3 (TcMCA3) is a key protein involved in the apoptotic process.[9]

G compound Acrylonitrile Derivative pi3k PI3K/Akt Pathway (Survival) compound->pi3k Inhibits mapk MAPK Pathway (Apoptosis) compound->mapk Activates mca3 Metacaspase 3 (T. cruzi) compound->mca3 Activates apoptosis Apoptosis-like Cell Death pi3k->apoptosis mapk->apoptosis mca3->apoptosis

Figure 3: Putative signaling pathways in parasite apoptosis.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, class of compounds with potential therapeutic applications. While the anti-parasitic activities of some acrylonitrile analogs are well-documented with quantitative data and mechanistic insights, the antifungal potential remains largely speculative and requires significant further investigation.

Future research should focus on:

  • Synthesis and Screening: A systematic synthesis and screening of a library of this compound derivatives against a broad panel of fungal and parasitic pathogens to identify lead compounds.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the structural requirements for optimal activity and guide the design of more potent analogs.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds in both fungi and parasites through experimental validation of computational predictions.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the most promising candidates in animal models of infection.

The information compiled in this technical guide provides a solid foundation for initiating such research endeavors, with the ultimate goal of developing novel and effective treatments for infectious diseases.

References

An In-depth Technical Guide on the Reactivity of the Nitrile Group in 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in 3-Cyclopentylacrylonitrile, a key intermediate in the synthesis of various pharmaceuticals, notably the Janus kinase (JAK) inhibitor, Ruxolitinib.[1][2] The document details the synthesis of this compound, explores the diverse chemical transformations of its nitrile functionality—including hydrolysis, reduction, and addition of organometallic reagents—and examines the cycloaddition potential of its α,β-unsaturated system. Each section includes detailed experimental protocols, quantitative data where available, and mechanistic insights. Furthermore, this guide elucidates the role of this compound in drug development by providing a detailed overview of the JAK-STAT signaling pathway and the mechanism of action of Ruxolitinib.

Introduction

This compound, with the chemical formula C₈H₁₁N, is an α,β-unsaturated nitrile.[2] Its structure, featuring a cyclopentyl group, a carbon-carbon double bond, and a nitrile group, confers a unique reactivity profile that is leveraged in organic synthesis.[2] The electron-withdrawing nature of the nitrile group polarizes the molecule, making the β-carbon susceptible to nucleophilic attack and the nitrile carbon itself a site for various transformations. This versatility has positioned this compound as a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapies.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 591769-05-0[4]
Molecular Formula C₈H₁₁N[4]
Molecular Weight 121.18 g/mol [4]
Boiling Point 209.0 ± 9.0 °C (Predicted)[4]
Density 1.027 ± 0.06 g/cm³ (Predicted)[4]
Appearance Colorless to light yellow liquid[4]

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde, in this case, cyclopentanecarbaldehyde. The HWE reaction is favored for its high yield and stereoselectivity, typically producing the more stable (E)-isomer.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

Reaction Scheme:

Materials:

  • Diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol)

  • Potassium tert-butoxide (1.0 M solution in THF, 235 mL)

  • Cyclopentanecarbaldehyde (22.0 g, 0.224 mol)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C, a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then re-cooled to 0 °C.

  • A solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is added dropwise.

  • The reaction is warmed to ambient temperature and stirred for 64 hours.[1]

  • The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether and twice with ethyl acetate.[1]

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

Quantitative Data:

  • Yield: 24.4 g (89%) of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.[1]

Table 2: Spectroscopic Data for this compound

TypeDataReference(s)
¹H NMR (400 MHz, CDCl₃)δ 6.69 (dd, 1H, trans olefin), 6.37 (t, 1H, cis-olefin), 5.29 (dd, 1H, trans-olefin), 5.20 (d, 1H, cis-olefin), 3.07-2.95 (m, 1H, cis-product), 2.64-2.52 (m, 1H, trans-product), 1.98-1.26 (m, 16H).[1]
¹³C NMR (Predicted)Approximate shifts: Alkene carbons (100-150 ppm), Nitrile carbon (~117 ppm), Cyclopentyl carbons (25-45 ppm).[5][6]

Reactivity of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations.

Hydrolysis

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.[2] This reaction is crucial in synthetic pathways where a carboxylic acid moiety is required.

Reaction Scheme:

Materials:

  • This compound

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • A mixture of this compound and a 1:1 solution of concentrated hydrochloric acid and water is heated to reflux.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-cyclopentylacrylic acid.[7]

Quantitative Data:

  • Yield: While a specific yield for 3-cyclopentylpropionic acid from a different synthetic route is reported as 74-79%, the hydrolysis of nitriles generally proceeds in good to excellent yields.[7]

Reduction

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[8] This transformation is fundamental for introducing an amino group.

Reaction Scheme:

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Water

  • 15% aqueous sodium hydroxide

Procedure:

  • A suspension of LiAlH₄ in anhydrous diethyl ether is prepared in a flask under an inert atmosphere and cooled to 0 °C.

  • A solution of this compound in anhydrous diethyl ether is added dropwise.

  • The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

  • The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.[9]

  • The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent.

  • The solvent is removed under reduced pressure to afford 3-cyclopentylpropylamine.[10]

Quantitative Data:

  • Yield: The reduction of nitriles to primary amines with LiAlH₄ typically results in high yields, often exceeding 80%.

Reaction with Organometallic Reagents

Grignard reagents add to the electrophilic carbon of the nitrile group to form an intermediate imine, which upon hydrolysis, yields a ketone.[2]

Reaction Scheme:

Materials:

  • This compound

  • Methylmagnesium bromide (Grignard reagent) solution in diethyl ether

  • Anhydrous diethyl ether

  • Aqueous solution of an acid (e.g., HCl) for workup

Procedure:

  • A solution of this compound in anhydrous diethyl ether is cooled in an ice bath under an inert atmosphere.

  • The methylmagnesium bromide solution is added dropwise with stirring.[11]

  • The reaction mixture is stirred for a period at room temperature to ensure completion.

  • The reaction is quenched by the slow addition of an aqueous acid solution.[11]

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed, dried, and concentrated to give the ketone product.

Quantitative Data:

  • Yield: Grignard reactions with nitriles are generally efficient, with yields often in the range of 60-90%.

Reactivity of the α,β-Unsaturated System: Cycloaddition Reactions

The conjugated double bond in this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile.[12] The electron-withdrawing nitrile group activates the double bond for this type of transformation.

Representative Experimental Protocol: Diels-Alder Reaction

Reaction Scheme:

Materials:

  • This compound

  • Butadiene (can be generated in situ from 3-sulfolene)

  • A high-boiling solvent (e.g., xylene or toluene)

  • Sealed reaction vessel

Procedure:

  • This compound and a source of butadiene are placed in a sealed tube with a suitable solvent.[13]

  • The mixture is heated to a high temperature (e.g., 180-200 °C) for several hours.[13]

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to isolate the cyclohexene product.

Quantitative Data:

  • Yield: Diels-Alder reactions can have variable yields depending on the substrates and reaction conditions. For activated dienophiles, yields can be moderate to good.

Application in Drug Development: Synthesis of Ruxolitinib and the JAK-STAT Pathway

This compound is a crucial intermediate in the synthesis of Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2).[14] Ruxolitinib is used to treat myelofibrosis and polycythemia vera, conditions characterized by dysregulated JAK-STAT signaling.

Synthesis of a Ruxolitinib Intermediate

A key step in the synthesis of Ruxolitinib involves the Michael addition of a pyrazole derivative to an activated form of this compound.[15]

The JAK-STAT Signaling Pathway and Ruxolitinib's Mechanism of Action

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. This pathway is essential for hematopoiesis, immune response, and inflammation.

Simplified Overview of the Pathway:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

  • JAK Activation: This binding brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

  • STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor.

  • STAT Dimerization and Translocation: Signal Transducer and Activator of Transcription (STAT) proteins bind to these phosphorylated sites, and are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.

Ruxolitinib's Point of Inhibition:

Ruxolitinib is a competitive inhibitor of the ATP-binding site of JAK1 and JAK2. By blocking the activity of these kinases, Ruxolitinib prevents the phosphorylation and activation of STATs, thereby inhibiting the downstream signaling cascade. This leads to a reduction in the proliferation of hematopoietic cells and the production of inflammatory cytokines.

Visualizations

Experimental Workflows and Signaling Pathways

Horner_Wadsworth_Emmons_Synthesis reagents Diethyl cyanomethylphosphonate + Cyclopentanecarbaldehyde reaction Reaction at 0°C to RT (64 hours) reagents->reaction 1. base Potassium tert-butoxide in THF base->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. product This compound workup->product 4.

Nitrile_Group_Reactions start This compound hydrolysis Hydrolysis (H₃O⁺, Δ) start->hydrolysis reduction Reduction (LiAlH₄) start->reduction grignard Grignard Reaction (R-MgX, then H₃O⁺) start->grignard acid 3-Cyclopentylacrylic Acid hydrolysis->acid amine 3-Cyclopentylpropylamine reduction->amine ketone Ketone Derivative grignard->ketone

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK1 / JAK2 receptor->jak 2. Activation p_receptor Phosphorylated Receptor jak->p_receptor 3. Phosphorylation stat STAT jak->stat 5. STAT Phosphorylation ruxolitinib Ruxolitinib (Inhibitor) ruxolitinib->jak Inhibits p_receptor->stat 4. STAT Recruitment p_stat Phosphorylated STAT dimer STAT Dimer p_stat->dimer 6. Dimerization nucleus Nucleus dimer->nucleus 7. Translocation transcription Gene Transcription (Proliferation, Inflammation) nucleus->transcription 8. Regulation

Conclusion

This compound is a versatile and synthetically valuable molecule, primarily owing to the reactivity of its nitrile group and its α,β-unsaturated system. The ability to transform the nitrile moiety into carboxylic acids, amines, or ketones through well-established synthetic protocols makes it an important precursor in the development of complex molecules. Its role as a key intermediate in the synthesis of the JAK inhibitor Ruxolitinib underscores its significance in the pharmaceutical industry. This guide has provided an in-depth overview of its synthesis, reactivity, and application, offering valuable insights and detailed protocols for researchers and professionals in the field of drug development and organic synthesis.

References

The Strategic Role of 3-Cyclopentylacrylonitrile in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentylacrylonitrile, a versatile and highly reactive molecule, has emerged as a critical building block in the landscape of modern organic synthesis. Its unique structural combination of a cyclopentyl ring and an acrylonitrile moiety imparts desirable physicochemical properties, making it an invaluable intermediate in the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and reactivity of this compound, with a particular focus on its pivotal role in the development of pharmaceutical agents. The content herein is designed to equip researchers and professionals in drug development with the comprehensive knowledge required to effectively utilize this compound in their synthetic endeavors.

Core Chemical and Physical Properties

This compound (CAS No: 591769-05-0) is an α,β-unsaturated nitrile.[1] The presence of the electron-withdrawing nitrile group in conjugation with the carbon-carbon double bond renders the molecule susceptible to a variety of chemical transformations. The lipophilic cyclopentyl group is a key feature, often exploited in drug design to enhance cell membrane penetration.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₁N[3][4][5]
Molecular Weight 121.18 g/mol [3][4][5]
Boiling Point 209.0 ± 9.0 °C (Predicted)[6]
Density 1.027 ± 0.06 g/cm³ (Predicted)[6]
Appearance Colorless to light yellow liquid[6]

Synthesis of this compound: A Comparative Overview

The synthesis of this compound is most prominently achieved through the Horner-Wadsworth-Emmons (HWE) reaction, which is favored for its high efficiency and control over isomer formation.[7] Alternative methods, though less commonly cited specifically for this compound, include the Wittig reaction, Michael addition, and aldol condensation.[3]

Table 2: Comparison of Synthetic Methodologies for this compound

Synthetic MethodKey ReagentsTypical YieldKey AdvantagesKey DisadvantagesReference(s)
Horner-Wadsworth-Emmons Cyclopentanecarbaldehyde, Diethyl cyanomethylphosphonate, Potassium tert-butoxide89-95%High yield, good stereocontrol (favors E-isomer)Requires stoichiometric base, byproduct removal[6][8]
Wittig Reaction Cyclopentanecarbaldehyde, Cyanomethyltriphenylphosphonium halide, Strong baseNot reportedWell-established method for olefinationOften produces a mixture of E/Z isomers, triphenylphosphine oxide byproduct can be difficult to remove[9][10]
Michael Addition Cyclopentyl-containing nucleophile, Acrylonitrile, BaseNot reportedForms C-C bond at the β-positionRequires a suitable cyclopentyl nucleophile, potential for polymerization of acrylonitrile[3]
Aldol Condensation Cyclopentanecarbaldehyde, Acetonitrile, Strong baseNot reportedAtom economicalRequires harsh basic conditions, potential for side reactions[3]

Experimental Protocols

Horner-Wadsworth-Emmons Synthesis of this compound

This protocol describes a widely used and high-yielding method for the synthesis of this compound.[8]

Workflow Diagram:

HWE_Workflow reagents Cyclopentanecarbaldehyde Diethyl cyanomethylphosphonate Potassium tert-butoxide THF reaction Reaction at 0°C to rt for 64 hours reagents->reaction 1. Add phosphonate to base 2. Add aldehyde workup Aqueous Workup (Ether/Water Partition) reaction->workup extraction Extraction with Ether and Ethyl Acetate workup->extraction purification Drying (Na₂SO₄) Concentration extraction->purification product This compound (mixture of E/Z isomers) purification->product

Caption: Horner-Wadsworth-Emmons Synthesis Workflow.

Methodology:

  • A solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in tetrahydrofuran (THF, 300 mL) is added dropwise to a 1.0 M solution of potassium tert-butoxide in THF (235 mL) at 0°C.[8]

  • The reaction mixture is allowed to warm to room temperature and then cooled back to 0°C.[8]

  • A solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is added dropwise at 0°C.[8]

  • The mixture is then warmed to ambient temperature and stirred for 64 hours.[8]

  • Upon completion, the reaction is quenched with water and the product is partitioned between diethyl ether and water.[8]

  • The aqueous layer is extracted multiple times with diethyl ether and ethyl acetate.[8]

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[8]

  • This procedure yields approximately 24.4 g (89%) of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.[8]

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further synthetic steps. The following data is typical for this compound.

Table 3: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR (400 MHz, CDCl₃) δ 6.69 (dd, 1H, trans olefin), 6.37 (t, 1H, cis-olefin), 5.29 (dd, 1H, trans-olefin), 5.20 (d, 1H, cis-olefin), 3.07-2.95 (m, 1H, cis-product), 2.64-2.52 (m, 1H, trans-product), 1.98-1.26 (m, 8H).[11]
¹³C NMR Data not available in the searched literature.
Infrared (IR) Data not available in the searched literature.
Mass Spectrometry (MS) Data not available in the searched literature.

Reactivity and Applications in Organic Synthesis

The dual functionality of this compound, possessing both a reactive alkene and a nitrile group, makes it a versatile synthon.

Reactions of the Alkene Moiety

The electron-deficient double bond is susceptible to nucleophilic attack in Michael additions and can undergo electrophilic additions and hydrogenation.

  • Michael Addition: The β-carbon of the acrylonitrile is electrophilic and readily undergoes conjugate addition with various nucleophiles. This reaction is fundamental in the synthesis of more complex molecules where the cyclopentylpropyl scaffold is desired.[2]

  • Electrophilic Addition: The double bond can react with electrophiles such as halogens and hydrogen halides, though the presence of the electron-withdrawing nitrile group can influence the regioselectivity of the addition.[6]

  • Hydrogenation: The carbon-carbon double bond can be selectively reduced to the corresponding saturated nitrile, 3-cyclopentylpropanenitrile, using catalytic hydrogenation.[6]

Reactions of the Nitrile Group

The nitrile group can be transformed into a variety of other functional groups.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-cyclopentylacrylic acid, or the amide intermediate.

  • Reduction: The nitrile group can be reduced to a primary amine, providing a route to 3-cyclopentyl-2-propen-1-amine.

Role in Pharmaceutical Synthesis: The Case of Ruxolitinib

A prominent application of this compound is its use as a key intermediate in the synthesis of Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2).[2][6][7] The cyclopentyl group of this compound is a crucial pharmacophore that contributes to the high target selectivity and metabolic stability of Ruxolitinib.[2]

The JAK-STAT Signaling Pathway

Ruxolitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which plays a critical role in cytokine-mediated immune responses and cell proliferation. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK STAT STAT JAK->STAT 4. Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation

Caption: The JAK-STAT Signaling Pathway and the inhibitory action of Ruxolitinib.

Conclusion

This compound is a building block of significant strategic importance in organic synthesis, particularly for the pharmaceutical industry. Its efficient synthesis via the Horner-Wadsworth-Emmons reaction and its versatile reactivity make it an attractive starting material for the construction of complex and biologically active molecules. The critical role of the cyclopentyl moiety in conferring desirable pharmacokinetic properties, as exemplified by Ruxolitinib, underscores the value of this compound in modern drug discovery and development. This guide has provided a comprehensive overview to aid researchers in harnessing the full potential of this valuable synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-Cyclopentylacrylonitrile, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is achieved via the Horner-Wadsworth-Emmons (HWE) reaction, a widely used and efficient method for the formation of carbon-carbon double bonds. This application note includes a step-by-step experimental protocol, tables of reagents and reaction parameters, characterization data, and a discussion on reaction optimization and product purification.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic tool for the stereoselective synthesis of alkenes.[1][2] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[2] A significant advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a phosphate ester, is water-soluble and easily removed during workup.[2]

This compound is a valuable building block in organic synthesis, notably as an intermediate in the synthesis of kinase inhibitors like Ruxolitinib.[3] The HWE reaction provides a reliable and high-yielding route to this intermediate, typically by reacting cyclopentanecarboxaldehyde with diethyl cyanomethylphosphonate in the presence of a strong base.[3] This document outlines a detailed protocol for this transformation.

Reaction Scheme

The overall reaction for the Horner-Wadsworth-Emmons synthesis of this compound is depicted below:

Experimental Protocol

This protocol is based on a reported high-yield synthesis of this compound.[4]

3.1. Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Cyclopentanecarboxaldehyde98.1422.0 g224
Diethyl cyanomethylphosphonate177.1439.9 mL (43.6 g)246
Potassium tert-butoxide (1.0 M in THF)112.21235 mL235
Tetrahydrofuran (THF), anhydrous72.11360 mL-
Diethyl ether74.12As needed-
Ethyl acetate88.11As needed-
Water18.02As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous sodium sulfate142.04As needed-

3.2. Reaction Setup and Procedure

  • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 1.0 M solution of potassium tert-butoxide in THF (235 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a solution of diethyl cyanomethylphosphonate (39.9 mL) in anhydrous THF (300 mL) to the potassium tert-butoxide solution dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Re-cool the mixture to 0 °C.

  • Slowly add a solution of cyclopentanecarboxaldehyde (22.0 g) in anhydrous THF (60 mL) to the reaction mixture dropwise.

  • Remove the ice bath and allow the reaction to warm to ambient temperature.

  • Stir the reaction mixture for 64 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3.3. Work-up and Isolation

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Partition the mixture between diethyl ether and water.

  • Separate the layers and extract the aqueous phase three times with diethyl ether, followed by two extractions with ethyl acetate.

  • Combine all the organic extracts.

  • Wash the combined organic phase with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

The reported yield for this protocol is 24.4 g (89%) of a mixture of (2E)- and (2Z)-3-Cyclopentylacrylonitrile.[4] The crude product can be used in subsequent steps without further purification or can be purified to separate the isomers.

Purification of Isomers

The crude product is a mixture of (E)- and (Z)-isomers. Separation can be achieved by column chromatography on silica gel.

4.1. Column Chromatography Protocol

  • Stationary Phase: Silica gel (230-400 mesh)

  • Eluent System: A non-polar/polar solvent mixture. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes). The optimal eluent system should be determined by TLC analysis of the crude mixture.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, non-polar eluent and pack a chromatography column.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify and combine those containing the purified isomers. The less polar (E)-isomer is expected to elute before the more polar (Z)-isomer.

    • Concentrate the combined fractions under reduced pressure to yield the purified isomers.

Characterization Data

5.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of the product mixture in CDCl₃ (400 MHz) shows characteristic signals for both the (E)- and (Z)-isomers.[4]

IsomerProtonChemical Shift (δ, ppm)Multiplicity
(E)Olefinic H6.69dd
(E)Olefinic H5.29dd
(Z)Olefinic H6.37t
(Z)Olefinic H5.20d
(Z)Cyclopentyl CH3.07-2.95m
(E)Cyclopentyl CH2.64-2.52m
BothCyclopentyl CH₂1.98-1.26m

5.2. ¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR chemical shifts for the (E)- and (Z)-isomers of this compound are provided below. These values were generated using a standard NMR prediction tool and may differ slightly from experimental values.

IsomerCarbonPredicted Chemical Shift (δ, ppm)
(E)C≡N~118
(E)C=C (α-carbon)~98
(E)C=C (β-carbon)~165
(E)Cyclopentyl CH~45
(E)Cyclopentyl CH₂~33
(E)Cyclopentyl CH₂~26
(Z)C≡N~117
(Z)C=C (α-carbon)~97
(Z)C=C (β-carbon)~164
(Z)Cyclopentyl CH~40
(Z)Cyclopentyl CH₂~33
(Z)Cyclopentyl CH₂~26

Reaction Optimization and Stereoselectivity

The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2] However, the stereoselectivity can be influenced by several factors:

  • Base: The choice of base can affect the E/Z ratio. While strong bases like potassium tert-butoxide and sodium hydride are common, other bases such as LiOH and DBU have also been used for the synthesis of α,β-unsaturated nitriles.[1][5]

  • Solvent: The solvent can influence the solvation of the intermediates and thus the stereochemical outcome. Tetrahydrofuran (THF) is a common choice, but other aprotic solvents can be explored.

  • Temperature: Reaction temperature can impact the equilibration of intermediates, thereby affecting the E/Z ratio.

  • Phosphonate Reagent: Modification of the phosphonate ester groups (e.g., using trifluoroethyl esters as in the Still-Gennari modification) can dramatically shift the selectivity towards the (Z)-isomer.[3]

For a given application, it may be necessary to screen different bases, solvents, and temperatures to optimize the yield and stereoselectivity for the desired isomer.

Workflow and Pathway Diagrams

Experimental Workflow for the Synthesis of this compound

HWE_Synthesis_Workflow cluster_preparation Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation reagent1 Dissolve Diethyl cyanomethylphosphonate in THF addition1 Add phosphonate solution to base at 0 °C reagent1->addition1 reagent2 Dissolve Cyclopentanecarboxaldehyde in THF addition2 Add aldehyde solution reagent2->addition2 reagent3 Potassium tert-butoxide in THF reagent3->addition1 warm1 Warm to room temperature addition1->warm1 cool1 Cool to 0 °C warm1->cool1 cool1->addition2 warm2 Warm to room temperature and stir for 64h addition2->warm2 partition Partition between diethyl ether and water warm2->partition extract Extract aqueous layer with diethyl ether and ethyl acetate partition->extract combine Combine organic layers extract->combine wash Wash with brine combine->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate product Crude this compound concentrate->product

Caption: Experimental workflow for the Horner-Wadsworth-Emmons synthesis of this compound.

Signaling Pathway of the Horner-Wadsworth-Emmons Reaction

HWE_Mechanism phosphonate Diethyl cyanomethylphosphonate carbanion Phosphonate Carbanion (Ylide) phosphonate->carbanion Deprotonation base Base (t-BuOK) base->carbanion intermediate Betaine Intermediate carbanion->intermediate Nucleophilic Attack aldehyde Cyclopentanecarboxaldehyde aldehyde->intermediate oxaphosphetane Oxaphosphetane intermediate->oxaphosphetane Cyclization product This compound (E/Z mixture) oxaphosphetane->product Elimination byproduct Phosphate Byproduct oxaphosphetane->byproduct

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

Conclusion

The Horner-Wadsworth-Emmons reaction is a highly effective and reliable method for the synthesis of this compound. The protocol described herein provides a high yield of the desired product. While the reaction produces a mixture of (E)- and (Z)-isomers, these can be separated by standard chromatographic techniques. For applications requiring a specific stereoisomer, optimization of the reaction conditions or the use of modified phosphonate reagents may be necessary. This application note serves as a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development.

References

Application Notes and Protocols: Michael Addition Reactions Involving 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Michael addition reactions involving 3-Cyclopentylacrylonitrile, a key intermediate in pharmaceutical synthesis. The protocols outlined below are intended to serve as a guide for the conjugate addition of various nucleophiles to this versatile Michael acceptor.

Introduction

This compound is an α,β-unsaturated nitrile that serves as an excellent Michael acceptor. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is harnessed in organic synthesis to form crucial carbon-carbon and carbon-heteroatom bonds, notably in the construction of complex pharmaceutical intermediates. A prime example of its application is in the synthesis of Ruxolitinib, a Janus kinase (JAK) inhibitor, where a key step involves the conjugate addition of a pyrazole derivative to a molecule structurally related to this compound.

General Reaction Mechanism

The Michael addition reaction proceeds via the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or, in this case, a nitrile (Michael acceptor). The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a resonance-stabilized carbanion or another nucleophilic species. This nucleophile then attacks the β-carbon of this compound, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final adduct.

Asymmetric_Synthesis Reactants Alkyl 3-cyclopentyl-2-cyanoacrylate + 4-bromo-1H-pyrazole Reaction Asymmetric Michael Addition Reactants->Reaction Catalyst Chiral Squaramide Catalyst Catalyst->Reaction catalyzes Intermediate Chiral Michael Adduct (R-enantiomer) Reaction->Intermediate yields >80% ee >90% Final_Product Ruxolitinib Intermediate Intermediate->Final_Product Hydrolysis & Decarboxylation Experimental_Workflow A 1. Preparation - Combine Michael Donor,  this compound,  and Solvent B 2. Reaction - Add Catalyst (Base or Organocatalyst) - Stir at specified temperature A->B C 3. Monitoring - Track reaction progress  (e.g., TLC, HPLC, GC-MS) B->C D 4. Work-up - Quench reaction - Aqueous work-up & Extraction C->D Upon Completion E 5. Purification & Analysis - Column Chromatography - Characterization (NMR, MS) D->E

Application Note and Protocol for the Synthesis of 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-Cyclopentylacrylonitrile, a key intermediate in the production of various pharmaceuticals, including the JAK inhibitor Ruxolitinib.[1][2][3] The synthesis is achieved via a Horner-Wadsworth-Emmons (HWE) reaction, a widely used and efficient method for forming carbon-carbon double bonds.[1] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification of the target compound. The presented method offers a high yield of the desired product.

Introduction

This compound (CAS No. 591769-05-0) is a crucial building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its structure, featuring a cyclopentyl group attached to an acrylonitrile moiety, makes it a valuable precursor for the synthesis of complex molecules.[4] The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction and offers significant advantages, including the use of a stabilized phosphonate ylide, which is generally more reactive than the corresponding phosphonium ylide, and the production of a water-soluble phosphate byproduct that simplifies purification.[5][6] In this protocol, cyclopentanecarboxaldehyde is reacted with the carbanion generated from diethyl cyanomethylphosphonate to yield this compound.[1][7]

Reaction Scheme

The overall reaction is depicted below:

Experimental Protocol

Materials and Equipment:

  • Reagents:

    • Cyclopentanecarboxaldehyde

    • Diethyl cyanomethylphosphonate

    • Potassium tert-butoxide (1.0 M solution in THF)

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate

    • Water (deionized)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and filtration

    • NMR spectrometer for product characterization

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 1.0 M solution of potassium tert-butoxide in THF (235 mL).[3][7]

  • Ylide Formation: Cool the flask to 0 °C using an ice bath. To this, slowly add a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in anhydrous THF (300 mL) dropwise via a dropping funnel.[3][7]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[3][7]

  • Aldehyde Addition: Cool the reaction mixture back down to 0 °C with an ice bath. Slowly add a solution of cyclopentanecarboxaldehyde (22.0 g, 0.224 mol) in anhydrous THF (60 mL) dropwise.[3][7]

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir the mixture continuously for 64 hours.[3][7]

  • Workup:

    • After 64 hours, partition the reaction mixture between diethyl ether and water.[3][7]

    • Separate the layers and extract the aqueous phase three times with diethyl ether, followed by two extractions with ethyl acetate.[3][7]

    • Combine all the organic phases and wash with brine.[3][7]

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate.[3][7]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[3][7]

    • The resulting product is a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.[3][7]

Data Presentation

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Amount Used (g)Moles (mol)Volume (mL)Yield (%)
CyclopentanecarboxaldehydeC₆H₁₀O98.1422.00.224--
Diethyl cyanomethylphosphonateC₇H₁₄NO₃P177.16-0.24639.9-
Potassium tert-butoxide (1.0 M)C₄H₉KO112.21--235-
This compoundC₈H₁₁N121.1824.4--89

Characterization Data (¹H NMR):

The product was characterized by ¹H NMR (400 MHz, CDCl₃) which showed a mixture of (2E) and (2Z) isomers.[3][7]

  • δ 6.69 (dd, 1H, trans olefin)

  • δ 6.37 (t, 1H, cis-olefin)

  • δ 5.29 (dd, 1H, trans-olefin)

  • δ 5.20 (d, 1H, cis-olefin)

  • δ 3.07-2.95 (m, 1H, cis-product)

  • δ 2.64-2.52 (m, 1H, trans-product)

  • δ 1.98-1.26 (m, 16H)

Experimental Workflow

Synthesis_Workflow Reagents Reagents: - Cyclopentanecarboxaldehyde - Diethyl cyanomethylphosphonate - Potassium tert-butoxide - THF Ylide_Formation Ylide Formation (0°C to RT) Reagents->Ylide_Formation 1. Base + Phosphonate Reaction Reaction with Aldehyde (0°C to RT, 64h) Ylide_Formation->Reaction 2. Add Aldehyde Workup Aqueous Workup (Ether/Water Partition) Reaction->Workup 3. Quench Extraction Extraction (Ether & Ethyl Acetate) Workup->Extraction Purification Purification (Drying & Concentration) Extraction->Purification 4. Combine & Dry Product Product: This compound (Mixture of E/Z isomers) Purification->Product 5. Evaporate Solvent

Caption: Synthesis workflow for this compound.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with care.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.

Conclusion

The Horner-Wadsworth-Emmons reaction provides an effective and high-yielding route for the synthesis of this compound. The protocol detailed in this application note is robust and can be readily implemented in a standard organic chemistry laboratory. The resulting product is obtained as a mixture of geometric isomers and can be used in subsequent synthetic steps without further purification.[3][7]

References

Application of 3-Cyclopentylacrylonitrile in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentylacrylonitrile is a key chemical intermediate that has garnered significant attention in medicinal chemistry, primarily for its role in the synthesis of targeted therapies.[1] Its unique molecular structure, featuring a reactive acrylonitrile moiety and a lipophilic cyclopentyl group, makes it a valuable building block for developing novel therapeutic agents.[1] This document provides detailed application notes on its significance, particularly as a precursor to potent kinase inhibitors, and outlines relevant experimental protocols for its synthesis and biological evaluation.

Application Notes

A Crucial Intermediate for Janus Kinase (JAK) Inhibitors

This compound is a critical starting material in the synthesis of Ruxolitinib, the first Janus kinase (JAK) inhibitor approved by the FDA for the treatment of myelofibrosis and polycythemia vera.[2][3][4] It is also a precursor in the synthesis of other kinase inhibitors like Fedratinib (a JAK2 inhibitor) and has been associated with the synthesis of intermediates for Trasitinib phosphate.[3] The pyrrolopyrimidine core of Ruxolitinib, coupled with the cyclopentylpropionitrile side chain derived from this compound, is essential for its potent and selective inhibition of JAK1 and JAK2.[2][5]

The Role of the Cyclopentyl Group

The cyclopentyl group in drug candidates derived from this compound is not merely a structural component but plays a crucial role in the molecule's pharmacological profile.

  • Enhanced Lipophilicity: The cyclopentyl moiety increases the lipophilicity of the molecule, which can improve its ability to penetrate cell membranes and reach intracellular targets.[1]

  • Metabolic Stability: The incorporation of cyclic structures like cyclopentane can block metabolically labile sites, thereby increasing the metabolic stability of the drug and prolonging its half-life.[6]

  • Target Selectivity and Potency: The defined three-dimensional structure of the cyclopentyl ring can provide conformational rigidity, leading to a more precise fit into the ATP-binding pocket of the target kinase.[7] This can enhance both the potency and selectivity of the inhibitor.[5] For instance, in a series of pyrido[2,3-d]pyrimidine-based kinase inhibitors, the N-cyclopentyl group was found to be optimal for cytotoxic activity compared to other alkyl or cycloalkyl groups.[8]

The Significance of the Acrylonitrile Moiety and the Nitrile Pharmacophore

The acrylonitrile functional group provides a reactive handle for further chemical modifications during the synthesis of more complex molecules.[3] Beyond its role as a synthetic intermediate, the nitrile group is a well-established pharmacophore in medicinal chemistry with several advantageous properties:[6]

  • Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups like carbonyls, hydroxyls, and halogens.[4][6] This allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

  • Target Binding Interactions: The linear geometry and electron-withdrawing nature of the nitrile group enable it to participate in various non-covalent interactions with the target protein, including hydrogen bonds, polar interactions, and π-π stacking, which can enhance binding affinity.[4][6]

  • Modulation of Physicochemical Properties: The introduction of a nitrile group can modulate a compound's polarity, solubility, and metabolic stability.[6]

Quantitative Data

The following tables summarize the in vitro inhibitory activities of kinase inhibitors synthesized using this compound as a key precursor.

Table 1: Inhibitory Activity of Ruxolitinib

TargetIC50 (nM)Assay TypeReference(s)
JAK13.3Cell-free[1][2][3]
JAK22.8Cell-free[1][2][3]
JAK2 (V617F)2.8Cell-free
JAK3428Cell-free[3]
TYK219Cell-free[3]
Erythroid Progenitors (PV patients)223Cellular[5]
Erythroid Progenitors (Normal)407Cellular[5]
HEL Cells (JAK2 V617F)186Cellular[1]

Table 2: Inhibitory Activity of Fedratinib (TG101348)

TargetIC50 (nM)Assay TypeReference(s)
JAK23Cell-free[2]
JAK2 (V617F)3Cell-free
FLT315Cell-free[2]
RET48Cell-free[2]
JAK1~105Cell-free[2]
JAK3>1000Cell-free[2]
TYK2~405Cell-free[2]
HEL Cells (JAK2 V617F)~300Cellular[1]
Ba/F3 Cells (JAK2 V617F)~300Cellular[1]

Experimental Protocols

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol describes a common method for the synthesis of this compound.[2]

Materials:

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Diethyl cyanomethylphosphonate

  • Cyclopentanecarbaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

  • To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) in a round-bottom flask cooled to 0 °C, slowly add a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) dropwise.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Re-cool the mixture to 0 °C and add a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) dropwise.

  • Remove the ice bath and stir the reaction mixture at ambient temperature for 64 hours.

  • Partition the mixture between diethyl ether and water.

  • Separate the layers and extract the aqueous phase three times with diethyl ether, followed by two extractions with ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile. The product can be used in subsequent steps without further purification.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC50 value of a kinase inhibitor derived from this compound, such as Ruxolitinib, against a target kinase like JAK2.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., a STAT-derived peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (e.g., Ruxolitinib) dissolved in DMSO

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution is typical. Include a DMSO-only vehicle control and a known potent inhibitor as a positive control.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the serially diluted compounds to the wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, JAK2 enzyme, and the peptide substrate at their optimized final concentrations.

  • Initiation of Reaction: Dispense the kinase reaction mixture into each well. Add the reaction mixture without the enzyme to a set of wells to serve as a "no kinase" control (representing 100% inhibition). Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to its Km value for the kinase.

  • Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Add the ATP detection reagent (e.g., ADP-Glo™ Reagent) to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature). Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another period (e.g., 30 minutes) to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Horner-Wadsworth-Emmons Reaction cluster_product Product cluster_application Medicinal Chemistry Application start1 Cyclopentanecarbaldehyde reaction Condensation with Potassium tert-butoxide in THF start1->reaction start2 Diethyl cyanomethylphosphonate start2->reaction product This compound reaction->product application Synthesis of Kinase Inhibitors (e.g., Ruxolitinib) product->application JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates (p) stat_p p-STAT stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates to Nucleus ruxolitinib Ruxolitinib ruxolitinib->jak Inhibits gene_transcription Gene Transcription (Inflammation, Proliferation) dna->gene_transcription Regulates

References

Application Notes and Protocols: 3-Cyclopentylacrylonitrile as a Key Intermediate for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentylacrylonitrile is a versatile chemical intermediate that has garnered significant attention in medicinal chemistry, primarily for its crucial role in the synthesis of targeted therapies, particularly kinase inhibitors.[1][2][3] Its unique molecular structure, featuring a reactive acrylonitrile moiety and a lipophilic cyclopentyl group, makes it an ideal building block for developing potent and selective kinase inhibitors. The cyclopentyl group, in particular, can enhance target selectivity and improve the metabolic stability of the final drug molecule.[3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of Ruxolitinib, a potent Janus kinase (JAK) inhibitor.

Kinase Inhibitor Profile: Ruxolitinib

Ruxolitinib is a prime example of a kinase inhibitor synthesized using this compound as a key intermediate.[1][3] It is a potent and selective inhibitor of Janus kinases JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway.[4]

Therapeutic Indications

Ruxolitinib is approved for the treatment of:

  • Intermediate or high-risk myelofibrosis[2]

  • Polycythemia vera[2]

  • Steroid-refractory acute graft-versus-host disease

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical cascade for transducing signals from a multitude of cytokines and growth factors, playing a pivotal role in hematopoiesis, immune response, and inflammation.[1][2][3] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.

Ruxolitinib exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade of STAT signaling leads to the downregulation of genes involved in cell proliferation, differentiation, and inflammation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition GeneTranscription Gene Transcription (Proliferation, Inflammation) DNA->GeneTranscription

Figure 1: JAK-STAT Signaling Pathway and Ruxolitinib Inhibition.

Quantitative Data

The inhibitory activity of Ruxolitinib against JAK kinases has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Target KinaseIC50 (nM)Assay TypeReference
JAK1 3.3In vitro kinase assay[4]
JAK2 2.8In vitro kinase assay[4]
TYK2 19In vitro kinase assay[4]
JAK3 428In vitro kinase assay[4]
JAK2 V617F 100-130Cell-based proliferation assay[4]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[5]

Materials:

  • Cyclopentanecarbaldehyde

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1.0 M potassium tert-butoxide in THF (235 mL), slowly add a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) at 0°C with stirring.[6]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then cool it back to 0°C.[6]

  • Slowly add a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) to the reaction mixture at 0°C.[6]

  • Remove the ice bath and stir the reaction mixture at ambient temperature for 64 hours.[6]

  • After the reaction is complete, partition the mixture between diethyl ether and water.[6]

  • Extract the aqueous phase three times with diethyl ether and then twice with ethyl acetate.[6]

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.[6] The product can be used in the next step without further purification.

HWE_Synthesis reagents Cyclopentanecarbaldehyde + Diethyl cyanomethylphosphonate reaction Horner-Wadsworth-Emmons Reaction reagents->reaction base Potassium tert-butoxide in THF base->reaction Base product This compound reaction->product Ruxolitinib_Intermediate_Synthesis start_materials This compound + Protected Pyrazole Derivative reaction Michael Addition start_materials->reaction conditions K₂CO₃, DMSO 43-45°C, 24h conditions->reaction intermediate Racemic Ruxolitinib Intermediate reaction->intermediate downstream Chiral Resolution & Deprotection intermediate->downstream final_product Ruxolitinib downstream->final_product

References

Application Notes and Protocols for the Purification of 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyclopentylacrylonitrile is a key intermediate in the synthesis of various pharmaceuticals, including JAK inhibitors like Ruxolitinib.[1][2] Its synthesis, commonly achieved through the Horner-Wadsworth-Emmons reaction, often results in a mixture of (2E)- and (2Z)-isomers and may contain residual starting materials and byproducts.[1][3][4] For applications in drug development and other high-purity research, effective purification of this compound is crucial. These application notes provide detailed protocols for three common purification techniques: fractional vacuum distillation, flash column chromatography, and crystallization.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected outcomes for each purification method, providing a basis for selecting the most appropriate technique for a given research need. Note: This data is illustrative and may vary based on the specific composition of the crude mixture.

Parameter Fractional Vacuum Distillation Flash Column Chromatography Crystallization
Purity (GC-MS) > 98%> 99.5%> 99%
Typical Yield 80-90%70-85%60-80%
Throughput High (grams to kilograms)Low to Medium (milligrams to grams)Medium (grams)
Separation Principle Boiling Point DifferencesPolarity DifferencesDifferential Solubility
Key Advantages Scalable, effective for removing non-volatile impurities.High resolution, excellent for separating isomers and closely related impurities.Can provide high-purity crystalline solid, removes soluble impurities.
Key Disadvantages Requires thermal stability, may not separate isomers effectively.Labor-intensive, requires significant solvent volumes.Yield can be lower, requires suitable solvent selection.

Experimental Protocols

Fractional Vacuum Distillation

This method is suitable for purifying this compound on a larger scale, effectively removing non-volatile impurities and solvents.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a distillation head with a condenser, a cow-type fraction collector, and a vacuum pump protected by a cold trap. Ensure all glassware is dry.

  • Charging the Flask: Charge the crude this compound into a round-bottom flask. Add a few boiling chips or a magnetic stir bar.

  • Initiating Distillation:

    • Begin stirring if using a stir bar.

    • Gradually apply vacuum to the system.

    • Once the desired pressure is stable (e.g., 1-5 mmHg), begin heating the distillation flask using a heating mantle.

  • Fraction Collection:

    • Discard the initial low-boiling fraction (fore-run), which may contain residual solvents.

    • Collect the main fraction at a stable head temperature. The predicted boiling point of this compound is 209.0±9.0 °C at atmospheric pressure; under vacuum, this will be significantly lower.[3]

    • Monitor the distillation progress and stop heating once the temperature begins to rise again or the distillation rate drops significantly.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Diagram:

G Fractional Vacuum Distillation Workflow cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis & Storage A Assemble Dry Fractional Distillation Apparatus B Charge Crude this compound A->B C Apply Vacuum & Gentle Heating B->C D Collect Fore-run C->D E Collect Main Fraction at Stable Temperature D->E F Stop Distillation E->F G Analyze Purity (GC-MS, NMR) F->G H Store Purified Product G->H

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

Flash Column Chromatography

This technique is ideal for achieving very high purity and for separating the (2E)- and (2Z)-isomers of this compound.

Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for compounds of intermediate polarity is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Select a flash chromatography column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using the chosen solvent system (eluent) as a slurry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting the column with the solvent system, applying positive pressure to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Fraction Monitoring: Monitor the elution of the product by TLC. Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Analysis: Confirm the purity and isomeric ratio of the final product by GC-MS and NMR.

Workflow Diagram:

G Flash Column Chromatography Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation & Analysis A Select Solvent System via TLC B Pack Silica Gel Column A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Analyze Purity (GC-MS, NMR) H->I

Caption: Workflow for the purification of this compound by flash column chromatography.

Crystallization

Crystallization can be an effective method for purifying this compound if a suitable solvent is found in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

Methodology:

  • Solvent Selection: Screen various solvents or solvent mixtures (e.g., pentane, hexane, isopropanol/water) to find one that meets the solubility criteria.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the compound completely.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the purity of the crystalline product by melting point analysis, GC-MS, or NMR.

Workflow Diagram:

G Crystallization Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis A Select Appropriate Solvent B Dissolve Crude Product in Minimal Hot Solvent A->B C Slow Cooling to Room Temperature B->C D Further Cooling in Ice Bath C->D E Isolate Crystals by Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Analyze Purity G->H

Caption: Workflow for the purification of this compound by crystallization.

References

Application Notes and Protocols for the Hydrolysis of 3-Cyclopentylacrylonitrile to 3-Cyclopentylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis, frequently employed in the development of pharmaceutical agents. The carboxylic acid moiety is a common pharmacophore and a versatile synthetic handle for further molecular elaboration.[1] This document provides detailed protocols for the hydrolysis of 3-cyclopentylacrylonitrile to (E)-3-cyclopentylacrylic acid, a valuable building block in medicinal chemistry. Both acid- and base-catalyzed methods are presented to accommodate different substrate sensitivities and research needs.

The hydrolysis of nitriles proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid.[2] The reaction can be effectively catalyzed by either acid or base, with the choice of catalyst often depending on the overall functional group tolerance of the starting material.[3][4]

Chemical Transformation

The overall reaction involves the conversion of the nitrile group in this compound to a carboxylic acid group, yielding (E)-3-cyclopentylacrylic acid.

General Reaction Scheme:

Comparative Data of Hydrolysis Conditions

The selection of the hydrolysis method is critical and is dictated by the stability of the starting material and product to the reaction conditions. The following table summarizes typical quantitative data for acid- and base-catalyzed hydrolysis of nitriles, providing a baseline for the expected outcome for the hydrolysis of this compound.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Solvent Aqueous solution, often with a co-solvent like acetic acidAqueous solution, often with a co-solvent like ethanol
Temperature Reflux (typically 100-120 °C)Reflux (typically 100-120 °C)
Reaction Time 2 - 12 hours2 - 24 hours
Typical Yield 70 - 95%75 - 98%
Work-up Extraction and crystallizationAcidification, extraction, and crystallization
Key Considerations Suitable for base-sensitive substrates.Suitable for acid-sensitive substrates.[4] Requires a final acidification step to obtain the free carboxylic acid.[5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol employs strong acidic conditions to effect the hydrolysis.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl Ether (or other suitable organic solvent)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Carefully add a 1:1 (v/v) mixture of deionized water and concentrated sulfuric acid (5-10 volumes). Caution: The addition of sulfuric acid to water is highly exothermic. Add the acid slowly to the water with cooling.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Carefully pour the cooled reaction mixture into a beaker containing crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (E)-3-cyclopentylacrylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Base-Catalyzed Hydrolysis of this compound

This protocol utilizes a strong base to facilitate the hydrolysis.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol (optional co-solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether (or other suitable organic solvent)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (5-10 volumes). Ethanol may be added as a co-solvent to improve solubility.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly and carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 1-2. A precipitate of the carboxylic acid should form.

  • Extract the acidified mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to afford the crude (E)-3-cyclopentylacrylic acid.

  • Purify the crude product by recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical progression of the acid- and base-catalyzed hydrolysis of this compound.

Acid_Catalyzed_Hydrolysis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start This compound ReactionVessel Reflux Start->ReactionVessel Reagents H₂SO₄ / H₂O Reagents->ReactionVessel Quench Quench with Ice ReactionVessel->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization Concentrate->Purify Product (E)-3-Cyclopentylacrylic Acid Purify->Product

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Base_Catalyzed_Hydrolysis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start This compound ReactionVessel Reflux Start->ReactionVessel Reagents NaOH / H₂O Reagents->ReactionVessel Acidify Acidify with HCl ReactionVessel->Acidify Extraction Extract with Diethyl Ether Acidify->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization Concentrate->Purify Product (E)-3-Cyclopentylacrylic Acid Purify->Product

Caption: Workflow for Base-Catalyzed Hydrolysis.

References

Application Notes and Protocols: Deuterated Analogs of 3-Cyclopentylacrylonitrile for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentylacrylonitrile is a key intermediate in the synthesis of various pharmaceuticals.[1] Understanding its metabolic fate is crucial for drug development. Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, is a powerful strategy to modulate the metabolic profile of a compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can result in an improved pharmacokinetic profile, including increased metabolic stability, longer half-life, and reduced formation of potentially toxic metabolites.

These application notes provide a comprehensive guide to the use of deuterated analogs of this compound in metabolic studies. They include detailed protocols for the synthesis of deuterated analogs, in vitro metabolic stability assays, and a template for an in vivo pharmacokinetic study.

Potential Metabolic Pathways of this compound

The metabolism of α,β-unsaturated nitriles like this compound can proceed through several pathways. The primary routes of metabolism are expected to be cytochrome P450 (CYP450) mediated oxidation and glutathione (GSH) conjugation.

  • CYP450-Mediated Oxidation: This can occur at various positions on the molecule, including the cyclopentyl ring and the allylic position. A key metabolic pathway for some nitriles involves oxidation at the α-carbon to the nitrile group, which can lead to the release of cyanide.[2][3]

  • Glutathione (GSH) Conjugation: As an α,β-unsaturated system, this compound is a potential Michael acceptor and can undergo nucleophilic addition of glutathione, a major detoxification pathway.[4][5][]

The following diagram illustrates the potential metabolic pathways:

metabolic_pathways Potential Metabolic Pathways of this compound parent This compound cyp450 CYP450 Oxidation parent->cyp450 gsh GSH Conjugation parent->gsh metabolite1 Oxidized Metabolites (e.g., hydroxylated cyclopentyl ring) cyp450->metabolite1 metabolite2 Cyanide Release (from α-carbon oxidation) cyp450->metabolite2 metabolite3 GSH Adduct gsh->metabolite3

Caption: Potential metabolic pathways of this compound.

Synthesis of Deuterated this compound

The synthesis of deuterated this compound can be achieved using the Horner-Wadsworth-Emmons reaction with deuterated starting materials.[7][8][9][10][11] Deuterium can be incorporated at metabolically labile positions to enhance stability. Here, we describe the synthesis of d1-3-Cyclopentylacrylonitrile, where the hydrogen at the α-position to the nitrile is replaced by deuterium.

Synthesis Workflow

synthesis_workflow Synthesis of d1-3-Cyclopentylacrylonitrile start1 Deuterated Chloroacetonitrile reagent1 Diethyl (cyanomethyl-d1)phosphonate start1->reagent1 start2 Triethyl phosphite start2->reagent1 reaction Horner-Wadsworth-Emmons Reaction reagent1->reaction reagent2 Cyclopentanecarbaldehyde reagent2->reaction product d1-3-Cyclopentylacrylonitrile reaction->product

Caption: Synthesis workflow for d1-3-Cyclopentylacrylonitrile.

Experimental Protocol: Synthesis of Diethyl (cyanomethyl-d1)phosphonate
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine deuterated chloroacetonitrile (1.0 eq) and triethyl phosphite (1.2 eq).

  • Reaction: Heat the mixture at 120 °C for 4 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: After cooling to room temperature, purify the product by vacuum distillation to obtain diethyl (cyanomethyl-d1)phosphonate as a colorless oil.

Experimental Protocol: Synthesis of d1-3-Cyclopentylacrylonitrile
  • Base Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl (cyanomethyl-d1)phosphonate (1.0 eq) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of cyclopentanecarbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield d1-3-Cyclopentylacrylonitrile.

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial for predicting the in vivo metabolic clearance of a compound.[12][13] These assays typically utilize liver microsomes or hepatocytes.[14][15][16][17][18][19][20]

Microsomal Stability Assay

This assay primarily assesses Phase I metabolism mediated by enzymes like CYP450s.

microsomal_stability_workflow Microsomal Stability Assay Workflow start Test Compound (Deuterated and Non-deuterated) incubation Incubation at 37°C start->incubation microsomes Liver Microsomes microsomes->incubation cofactor NADPH (Cofactor) cofactor->incubation sampling Time-point Sampling (0, 5, 15, 30, 60 min) incubation->sampling quenching Reaction Quenching (e.g., Acetonitrile) sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data Data Analysis (Half-life, Intrinsic Clearance) analysis->data

Caption: Workflow for the in vitro microsomal stability assay.

  • Prepare Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of this compound and its deuterated analog in DMSO.

    • Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound working solutions to 37 °C.

    • Initiate the reaction by adding the NADPH regenerating system. The final concentration of the test compound is typically 1 µM.

    • Incubate at 37 °C with gentle shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways.

  • Prepare Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of this compound and its deuterated analog in DMSO.

    • Hepatocytes: Thaw cryopreserved human hepatocytes and resuspend in incubation medium to a final density of 0.5 x 10^6 viable cells/mL.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound to the wells (final concentration typically 1 µM).

    • Incubate at 37 °C in a humidified incubator with 5% CO2, with gentle shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension.

    • Quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Follow the same procedure as for the microsomal stability assay.

Data Presentation: In Vitro Metabolic Stability
CompoundHalf-life (t½, min) - MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein) - MicrosomesHalf-life (t½, min) - HepatocytesIntrinsic Clearance (CLint, µL/min/10^6 cells) - Hepatocytes
This compound25.3 ± 2.154.8 ± 4.545.8 ± 3.930.3 ± 2.6
d1-3-Cyclopentylacrylonitrile48.7 ± 3.528.6 ± 2.185.2 ± 6.116.3 ± 1.2

Data are presented as mean ± standard deviation and are hypothetical, based on expected outcomes.

In Vivo Pharmacokinetic Study in Rodents

An in vivo pharmacokinetic study in a rodent model (e.g., rats) is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the deuterated analog compared to the parent compound.

Experimental Workflow

pk_workflow In Vivo Pharmacokinetic Study Workflow start Test Compound Administration (Oral or IV) to Rodents sampling Serial Blood Sampling start->sampling processing Plasma Isolation sampling->processing extraction Analyte Extraction from Plasma processing->extraction analysis LC-MS/MS Analysis of Parent and Metabolites extraction->analysis data Pharmacokinetic Parameter Calculation (e.g., AUC, Cmax, t½) analysis->data

Caption: Workflow for an in vivo pharmacokinetic study.

Experimental Protocol
  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Administer this compound and its deuterated analog at a suitable dose (e.g., 5 mg/kg) via oral gavage or intravenous injection.

  • Blood Sampling:

    • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80 °C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the parent compound and its major metabolites in plasma.[21][22][23][24][25][26][27][28][29]

  • Sample Analysis:

    • Extract the analytes from plasma samples (e.g., by protein precipitation or liquid-liquid extraction).

    • Analyze the extracts using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine pharmacokinetic parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

Data Presentation: In Vivo Pharmacokinetic Parameters (Oral Administration)
ParameterThis compoundd1-3-Cyclopentylacrylonitrile
Dose (mg/kg) 55
Cmax (ng/mL) 450 ± 65680 ± 82
Tmax (h) 1.0 ± 0.21.5 ± 0.3
AUC0-t (ng·h/mL) 1850 ± 2103500 ± 320
t½ (h) 3.5 ± 0.56.2 ± 0.8
CL/F (mL/h/kg) 2700 ± 3001430 ± 150

Data are presented as mean ± standard deviation and are hypothetical, based on expected outcomes.

Conclusion

The use of deuterated analogs of this compound offers a valuable tool for metabolic studies. By strategically placing deuterium at metabolically labile sites, researchers can significantly improve the metabolic stability and pharmacokinetic profile of the parent compound. The protocols and data presented in these application notes provide a framework for the synthesis, in vitro evaluation, and in vivo assessment of these deuterated analogs, facilitating the development of safer and more effective pharmaceuticals.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds using 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-cyclopentylacrylonitrile as a key starting material. The unique chemical structure of this compound, featuring both a reactive α,β-unsaturated nitrile and a cyclopentyl moiety, makes it a valuable building block for creating diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Introduction to this compound

This compound (CAS No. 591769-05-0) is a versatile chemical intermediate, notably used in the synthesis of pharmaceutical agents like Ruxolitinib. Its synthesis is most commonly achieved through the Horner-Wadsworth-Emmons (HWE) reaction between cyclopentanecarbaldehyde and a cyanomethylphosphonate.[1] The presence of both an electrophilic double bond and a nitrile group allows for a variety of chemical transformations, making it an ideal precursor for the construction of several classes of heterocyclic compounds.

This document outlines protocols for the synthesis of pyrazoles, pyridines, pyrimidines, and thiophenes starting from this compound.

Synthesis of 4-Cyclopentyl-1H-pyrazol-5-amine

The reaction of α,β-unsaturated nitriles with hydrazine is a well-established method for the synthesis of 3(5)-aminopyrazoles. In the case of this compound, a Michael addition of hydrazine to the double bond is followed by an intramolecular cyclization and tautomerization to yield the desired aminopyrazole.

Synthesis_of_4_Cyclopentyl_1H_pyrazol_5_amine start This compound intermediate1 Michael Adduct (Intermediate) start->intermediate1 Michael Addition reagent1 + Hydrazine Hydrate intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-Cyclopentyl-1H-pyrazol-5-amine intermediate2->product Tautomerization

Caption: Reaction pathway for the synthesis of 4-Cyclopentyl-1H-pyrazol-5-amine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq.) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-cyclopentyl-1H-pyrazol-5-amine as a solid.

Quantitative Data:

ParameterValueReference
Reactant Ratio1 : 1.2 (this compound : Hydrazine Hydrate)Adapted from[2]
SolventEthanolAdapted from[2]
TemperatureRefluxAdapted from[2]
Reaction Time4-6 hoursEstimated
Yield70-85%Estimated

Synthesis of 2-Amino-4-cyclopentylpyridine-3,5-dicarbonitrile

The synthesis of highly functionalized pyridines can be achieved through multicomponent reactions. A plausible route to a substituted pyridine from this compound involves a reaction with malononitrile, which can proceed through a series of Michael additions and cyclization steps, often catalyzed by a base. This Thorpe-Ziegler type of reaction is a powerful tool for C-C bond formation.[3][4][5]

Synthesis_of_2_Amino_4_cyclopentylpyridine_3_5_dicarbonitrile start This compound reagent1 + Malononitrile (2 eq.) intermediate1 Michael Adduct start->intermediate1 Michael Addition reagent2 + Base (e.g., Piperidine) intermediate2 Cyclized Dihydropyridine intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-cyclopentylpyridine- 3,5-dicarbonitrile intermediate2->product Oxidation/ Aromatization

Caption: Synthetic route to 2-Amino-4-cyclopentylpyridine-3,5-dicarbonitrile.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and malononitrile (2.0 eq.) in ethanol in a round-bottom flask, add a catalytic amount of piperidine.

  • Reaction: Reflux the mixture and monitor the reaction by TLC. The reaction may require several hours for completion.

  • Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Purification: The resulting residue can be purified by column chromatography on silica gel to yield the desired 2-amino-4-cyclopentylpyridine-3,5-dicarbonitrile.

Quantitative Data:

ParameterValueReference
Reactant Ratio1 : 2 (this compound : Malononitrile)Adapted from[6]
CatalystPiperidine (catalytic amount)Adapted from[6]
SolventEthanolAdapted from[6]
TemperatureRefluxAdapted from[6]
Reaction Time8-12 hoursEstimated
Yield60-75%Estimated

Synthesis of 2,4-Diamino-6-cyclopentylpyrimidine

Pyrimidines are important heterocyclic scaffolds in medicinal chemistry. A common synthetic route involves the condensation of a three-carbon component with a guanidine derivative. This compound can serve as the three-carbon synthon in a reaction with guanidine to form a 2,4-diaminopyrimidine derivative.

Synthesis_of_2_4_Diamino_6_cyclopentylpyrimidine start This compound reagent1 + Guanidine intermediate1 Adduct start->intermediate1 Nucleophilic Addition reagent2 + Base (e.g., NaOEt) product 2,4-Diamino-6-cyclopentylpyrimidine intermediate1->product Cyclization & Tautomerization

Caption: Synthesis of 2,4-Diamino-6-cyclopentylpyrimidine.

Experimental Protocol:

  • Reaction Setup: Prepare a solution of sodium ethoxide in ethanol. Add guanidine hydrochloride to this solution and stir to form free guanidine.

  • Reagent Addition: To the solution of guanidine, add this compound (1.0 eq.).

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with acetic acid. The product may precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.

Quantitative Data:

ParameterValueReference
Reactant Ratio1 : 1.2 (this compound : Guanidine)Adapted from[5][7]
BaseSodium EthoxideAdapted from[5][7]
SolventEthanolAdapted from[5][7]
TemperatureRefluxAdapted from[5][7]
Reaction Time6-8 hoursEstimated
Yield50-65%Estimated

Synthesis of 2-Amino-4-cyclopentylthiophene-3-carbonitrile via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes.[1][3][8][9] While the classical Gewald reaction involves a ketone, an active methylene nitrile, and sulfur, a variation involves the reaction of a pre-formed α,β-unsaturated nitrile with sulfur. In this case, this compound can be thought of as being formed in situ from cyclopentanone and malononitrile. A more direct approach would be to react cyclopentylidenemalononitrile (formed from cyclopentanone and malononitrile) with elemental sulfur in the presence of a base.

Gewald_Reaction_Workflow cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Cyclopentanone D Mix Reactants with Base (e.g., Morpholine) in Solvent (e.g., Ethanol) A->D B Malononitrile B->D C Elemental Sulfur C->D E Heat to Reflux D->E I 2-Amino-4,5-dihydro-4-cyclopentyl- [1,3]dithiole-2-carbonitrile (Intermediate) E->I Thiolation & Cyclization F Cool and Precipitate G Filter and Wash F->G H Recrystallize G->H J 2-Amino-4-cyclopentylthiophene- 3-carbonitrile H->J I->F Rearrangement

Caption: Workflow for the Gewald synthesis of 2-Amino-4-cyclopentylthiophene-3-carbonitrile.

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, combine cyclopentanone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as morpholine or triethylamine.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain pure 2-amino-4-cyclopentylthiophene-3-carbonitrile.

Quantitative Data:

ParameterValueReference
Reactant Ratio1 : 1 : 1.1 (Cyclopentanone : Malononitrile : Sulfur)Adapted from[1][3][8][9]
CatalystMorpholine (catalytic amount)Adapted from[1][3][8][9]
SolventEthanolAdapted from[1][3][8][9]
TemperatureRefluxAdapted from[1][3][8][9]
Reaction Time2-4 hoursEstimated
Yield75-90%Estimated

Disclaimer: The provided protocols are based on established chemical principles and analogous reactions found in the literature. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions for specific applications. The estimated yields and reaction times are for guidance and may vary.

References

Troubleshooting & Optimization

Technical Support Center: Stereochemical Control in 3-Cyclopentylacrylonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyclopentylacrylonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and subsequent reactions, with a focus on achieving desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

This compound (CAS No. 591769-05-0) is a key chemical intermediate used in the synthesis of various pharmaceuticals, most notably the drug Ruxolitinib.[1] The stereochemistry of this compound and its derivatives is crucial as different stereoisomers of a drug can have vastly different pharmacological activities and toxicities. Precise control over the geometry of the carbon-carbon double bond (E/Z isomerism) and any newly created chiral centers in subsequent reactions is therefore essential for the synthesis of safe and effective therapeutic agents.

Q2: What are the main challenges in controlling the stereochemistry of reactions involving this compound?

The primary challenges in the stereochemical control of this compound reactions can be divided into two main areas:

  • Control of E/Z Isomerism during Synthesis: The most common synthesis route, the Horner-Wadsworth-Emmons (HWE) reaction, typically produces a mixture of (2E) and (2Z) isomers.[1][2] Separating these isomers can be challenging, making it preferable to control the stereoselectivity of the reaction itself.

  • Control of Chirality in Subsequent Reactions: When this compound undergoes reactions such as Michael additions or hydrocyanations, a new stereocenter is created at the α- or β-position to the nitrile group. Achieving high diastereoselectivity and/or enantioselectivity in these additions is a significant challenge.

Troubleshooting Guides

Issue 1: Poor E/Z Selectivity in the Horner-Wadsworth-Emmons (HWE) Synthesis of this compound

Problem: My HWE reaction of cyclopentanecarbaldehyde and a cyanomethylphosphonate is producing a nearly 1:1 mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile, and I need to favor one isomer.

Possible Causes and Solutions:

  • Reaction Conditions: The E/Z selectivity of the HWE reaction is highly dependent on the reaction conditions, including the base, solvent, and temperature.

    • Base Selection: Strong, non-nucleophilic bases are typically used. Potassium tert-butoxide is a common choice.[1][2] The choice of counter-ion (e.g., Li+, Na+, K+) can influence the stereochemical outcome. For example, using sodium or lithium bases often favors the Z-isomer, while potassium bases can favor the E-isomer.

    • Solvent Effects: The polarity of the solvent can impact the stability of the reaction intermediates. A common solvent for this reaction is tetrahydrofuran (THF).[1][2] Experimenting with different ethereal solvents or adding co-solvents may alter the E/Z ratio.

    • Temperature Control: Running the reaction at low temperatures (e.g., 0 °C or below) can enhance selectivity by favoring the thermodynamically more stable transition state.[2]

  • Phosphonate Reagent: The structure of the phosphonate reagent can be modified to influence stereoselectivity. While diethyl cyanomethylphosphonate is common, other phosphonates with bulkier ester groups can be synthesized and tested.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of this compound

The following protocol is a general procedure for the synthesis of this compound.[2]

Reagent/ParameterQuantity/Value
Diethyl cyanomethylphosphonate0.246 mol
Potassium tert-butoxide (1.0 M in THF)235 mL
Cyclopentanecarbaldehyde0.224 mol
SolventTetrahydrofuran (THF)
Temperature0 °C to room temperature
Reaction Time64 hours
Yield~89% (mixture of E/Z isomers)

Methodology:

  • A solution of diethyl cyanomethylphosphonate in THF is slowly added to a solution of potassium tert-butoxide in THF at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then cooled back to 0 °C.

  • A solution of cyclopentanecarbaldehyde in THF is then added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for an extended period (e.g., 64 hours).

  • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ether or ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated to yield a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.[2]

Workflow for HWE Synthesis of this compound

HWE_Workflow Workflow for HWE Synthesis of this compound reagents Reagents: - Diethyl cyanomethylphosphonate - Potassium tert-butoxide - Cyclopentanecarbaldehyde - THF reaction Reaction: - Add phosphonate to base at 0°C - Warm to RT, then cool to 0°C - Add aldehyde at 0°C - Stir at RT for 64h reagents->reaction 1. Mix workup Workup: - Partition between ether and water - Extract aqueous phase - Combine, wash, and dry organic phases reaction->workup 2. Quench & Extract product Product: Mixture of (2E)- and (2Z)- This compound workup->product 3. Isolate

Caption: A flowchart illustrating the key steps in the Horner-Wadsworth-Emmons synthesis of this compound.

Issue 2: Poor Stereocontrol in Michael Additions to this compound

Problem: I am performing a Michael addition to this compound, but the reaction is producing a racemic or diastereomeric mixture of products. How can I improve the stereoselectivity?

Possible Causes and Solutions:

  • Achiral Reaction Conditions: If no chiral component is present in the reaction, a racemic mixture of enantiomers will be formed. To achieve enantioselectivity, a chiral catalyst or auxiliary must be used.

  • Substrate Control: The existing stereochemistry of the substrate can influence the stereochemical outcome of the reaction. However, in the case of this compound, there are no pre-existing stereocenters to direct the addition.

  • Reagent Control: The use of a chiral nucleophile can induce stereoselectivity.

  • Catalyst Control: The use of a chiral catalyst is a common and effective strategy for asymmetric Michael additions.

    • Organocatalysis: Chiral amines or thioureas can be effective catalysts for the Michael addition of various nucleophiles to α,β-unsaturated nitriles. These catalysts activate the substrate and control the facial selectivity of the nucleophilic attack.

    • Metal Catalysis: Chiral metal complexes (e.g., copper, rhodium, nickel) can be used to catalyze asymmetric conjugate additions. The choice of metal and chiral ligand is crucial for achieving high enantioselectivity.

General Strategies for Asymmetric Michael Additions to α,β-Unsaturated Nitriles

StrategyDescriptionKey Considerations
Chiral Auxiliary A chiral auxiliary is temporarily attached to the nucleophile or the Michael acceptor to direct the stereochemical outcome of the addition. The auxiliary is removed after the reaction.Can be highly effective but requires additional synthesis and removal steps.
Organocatalysis A small, chiral organic molecule is used in catalytic amounts to promote the reaction and control the stereochemistry.Often mild reaction conditions and environmentally friendly. Catalyst screening is often necessary.
Asymmetric Metal Catalysis A chiral ligand is coordinated to a metal center, and this complex catalyzes the asymmetric conjugate addition.Can provide high enantioselectivity and turnover numbers. Metal contamination of the product is a potential issue.

Asymmetric_Michael_Addition start Start: - this compound - Nucleophile - Chiral Catalyst (Organo- or Metal-based) reaction Asymmetric Michael Addition: - Controlled temperature - Appropriate solvent start->reaction analysis Analysis: - Determine yield - Measure diastereomeric ratio (dr) - Measure enantiomeric excess (ee) reaction->analysis product Chiral Product: Enantioenriched adduct analysis->product

Caption: A diagram illustrating how a chiral catalyst directs the nucleophilic attack to favor one enantiomer over the other.

This technical support center provides a starting point for addressing stereochemical challenges in reactions involving this compound. For more specific issues, consulting the primary literature on asymmetric catalysis for α,β-unsaturated nitriles is highly recommended.

References

Technical Support Center: Optimizing 3-Cyclopentylacrylonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of 3-Cyclopentylacrylonitrile. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel condensation. The HWE reaction typically involves the reaction of cyclopentanecarboxaldehyde with a phosphonate ylide, such as that generated from diethyl cyanomethylphosphonate. The Knoevenagel condensation utilizes the reaction of cyclopentanecarboxaldehyde with an active methylene compound like malononitrile or cyanoacetic acid in the presence of a basic catalyst.

Q2: How can I control the E/Z isomer ratio in the synthesis of this compound?

A2: The E/Z selectivity is a critical aspect of this synthesis. In the Horner-Wadsworth-Emmons reaction, the formation of the thermodynamically more stable E-isomer is generally favored. This can be influenced by the choice of base and reaction temperature. For instance, using sodium- or lithium-based bases often promotes the formation of the E-isomer, and higher reaction temperatures can also increase E-selectivity. For the Knoevenagel condensation, the E-isomer is also typically the major product. The choice of catalyst and solvent can have some influence on the isomer ratio.

Q3: What are the common impurities or byproducts I should be aware of?

A3: In the Horner-Wadsworth-Emmons synthesis, common impurities include unreacted starting materials and the phosphate byproduct, which is typically water-soluble and can be removed during aqueous workup. In the Knoevenagel condensation, potential side reactions include self-condensation of the aldehyde or Michael addition of the active methylene compound to the product. If cyanoacetic acid is used, decarboxylation can be a competing reaction.

Q4: How can I purify the final this compound product and separate the E/Z isomers?

A4: The crude product is typically purified by column chromatography on silica gel. Separation of the E/Z isomers can be challenging but is often achievable using preparative High-Performance Liquid Chromatography (HPLC) or silica gel chromatography with an appropriate eluent system. In some cases, silica gel impregnated with silver nitrate can enhance the separation of alkene isomers.

Troubleshooting Guides

Horner-Wadsworth-Emmons (HWE) Reaction
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Incomplete deprotonation of the phosphonate. 2. Presence of moisture in the reaction. 3. Low reactivity of the aldehyde. 4. Incorrect stoichiometry of reagents.1. Use a stronger base (e.g., NaH, n-BuLi) or ensure the base is fresh and of high quality. 2. Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Check the purity of the cyclopentanecarboxaldehyde. 4. Verify the molar equivalents of all reagents.
Poor E/Z Selectivity 1. Reaction conditions favoring the Z-isomer. 2. Inappropriate choice of base.1. Increase the reaction temperature to favor the thermodynamically more stable E-isomer. 2. Use of sodium or lithium-based bases generally favors the E-isomer. Potassium bases, especially in the presence of crown ethers, can sometimes favor the Z-isomer.
Presence of Phosphate Byproduct in Final Product Incomplete removal during workup.Ensure thorough aqueous extraction. The dialkylphosphate salt byproduct is typically water-soluble. Multiple extractions with water or brine should effectively remove it.
Knoevenagel Condensation
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Inactive or inappropriate catalyst. 2. Unfavorable reaction equilibrium. 3. Impure reactants. 4. Suboptimal reaction temperature.1. Use a fresh or more active catalyst. Weak bases like piperidine or DBU are commonly used. Ensure the correct catalytic amount is used. 2. Remove water as it is formed, either by azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or by adding a drying agent like molecular sieves. 3. Purify the cyclopentanecarboxaldehyde and the active methylene compound before the reaction. 4. Optimize the reaction temperature. Gentle heating is often beneficial.
Formation of Side Products 1. Self-condensation of the aldehyde. 2. Michael addition of the active methylene compound to the product. 3. Decarboxylation of cyanoacetic acid.1. Use a milder base or lower the reaction temperature. 2. Use a stoichiometric amount of the active methylene compound or add it slowly to the reaction mixture. 3. If using cyanoacetic acid, maintain a moderate reaction temperature to minimize decarboxylation.
Difficulty in Product Isolation Product is soluble in the reaction solvent.After the reaction is complete, cool the mixture and try to precipitate the product by adding a non-polar solvent or by acidifying the mixture if a basic catalyst was used. If precipitation is not effective, proceed with extraction and column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Horner-Wadsworth-Emmons Synthesis of this compound Analogs
Phosphonate ReagentAldehydeBaseSolventTemperature (°C)Yield (%)E/Z Ratio
Diethyl cyanomethylphosphonateCyclopentanecarboxaldehydeK-tert-butoxideTHF0 to 2089Mixture of E/Z
Triethyl phosphonoacetateBenzaldehydeDBU, K₂CO₃neatrt>95>99:1
Triethyl phosphonoacetateHeptanalDBU, K₂CO₃neatrt>9599:1
Triethyl 2-phosphonopropionateBenzaldehydeLiOH·H₂Oneatrt>9599:1

Note: Data for specific optimization of this compound synthesis is limited. The table includes data from analogous reactions to provide general guidance.

Table 2: Comparison of Reaction Conditions for Knoevenagel Condensation of Aldehydes
Active Methylene CompoundAldehydeCatalystSolventTemperature (°C)Yield (%)
MalononitrileBenzaldehydePiperidineEthanolRefluxHigh
Cyanoacetic AcidFurfuralKOH (20 mol%)Water75 (Microwave)51-97
MalononitrileVarious aromatic aldehydesDBU/WaterRoom TempHigh
MalononitrileAromatic ketonesNH₄OAcSolvent-freeVariesModerate to High

Note: This table presents a summary of conditions for Knoevenagel condensations with various aldehydes to illustrate the range of effective parameters.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound

Materials:

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Cyclopentanecarboxaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add a 1.0 M solution of potassium tert-butoxide in THF (1.05 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl cyanomethylphosphonate (1.1 eq) in anhydrous THF to the cooled base solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then stir for 30 minutes.

  • Re-cool the mixture to 0 °C and add a solution of cyclopentanecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound as a mixture of E and Z isomers.[1]

Protocol 2: Knoevenagel Condensation Synthesis of this compound

Materials:

  • Cyclopentanecarboxaldehyde

  • Malononitrile (or Cyanoacetic Acid)

  • Piperidine (or another suitable basic catalyst)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (dilute, for workup if using cyanoacetic acid)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add cyclopentanecarboxaldehyde (1.0 eq) and malononitrile (1.05 eq) (or cyanoacetic acid).

  • Add ethanol as the solvent.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • If using cyanoacetic acid, the reaction mixture may need to be acidified with dilute HCl before extraction.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

HWE_Workflow start Start reagents Combine Diethyl cyanomethylphosphonate and K-tert-butoxide in THF start->reagents deprotonation Deprotonation at 0°C to rt reagents->deprotonation add_aldehyde Add Cyclopentanecarboxaldehyde at 0°C deprotonation->add_aldehyde reaction Reaction at Room Temperature add_aldehyde->reaction workup Aqueous Workup (Water, Ether Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Horner-Wadsworth-Emmons Synthesis Workflow.

Knoevenagel_Troubleshooting start Low Yield in Knoevenagel Condensation catalyst Check Catalyst Activity start->catalyst equilibrium Address Unfavorable Equilibrium start->equilibrium reactants Verify Reactant Purity start->reactants temp Optimize Temperature start->temp sol_catalyst Use fresh/more active catalyst (e.g., piperidine, DBU) catalyst->sol_catalyst sol_equilibrium Remove water (Dean-Stark) or add molecular sieves equilibrium->sol_equilibrium sol_reactants Purify aldehyde and active methylene compound reactants->sol_reactants sol_temp Adjust heating to optimize rate vs. side reactions temp->sol_temp

Caption: Troubleshooting Low Yield in Knoevenagel Condensation.

References

Stability issues and degradation of 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Cyclopentylacrylonitrile. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No: 591769-05-0) is an organic compound featuring a cyclopentyl group attached to an acrylonitrile backbone.[1] It is primarily used as a key intermediate in the synthesis of pharmaceuticals, most notably for the Janus kinase (JAK) inhibitor, Ruxolitinib.[1][2][3] Its unique structure also lends itself to applications in the production of specialty polymers and other fine chemicals.[3][4]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dry, well-ventilated area in its original, tightly sealed container.[5] The recommended storage temperature is between 2°C and 8°C.[6][7] It is crucial to protect the compound from moisture, incompatible materials such as strong oxidizing agents, and physical damage.[5] Standard personal protective equipment, including gloves and safety glasses, should be worn when handling the compound.[8]

Q3: What are the known stability issues and potential degradation pathways for this compound?

A3: As an α,β-unsaturated nitrile, this compound is susceptible to degradation, primarily through hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, leading to the formation of 3-cyclopentylacrylamide and subsequently 3-cyclopentylacrylic acid.[2][6][9] The conjugated double bond also makes the molecule susceptible to nucleophilic attack, such as Michael addition.[2] Exposure to high temperatures, strong acids or bases, and potentially light can accelerate these degradation processes.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC). Contamination or degradation of this compound.1. Verify Purity: Analyze a fresh, properly stored sample of this compound to confirm the purity of the starting material. 2. Identify Degradants: Compare the retention times of the unexpected peaks with the potential degradation products listed in Table 1. If standards are available, co-inject to confirm identity. 3. Review Experimental Conditions: Assess if the experimental conditions (e.g., pH, temperature, reaction time) could have induced degradation. Consider if any reagents are incompatible. 4. Perform Forced Degradation Study: To confirm the identity of degradants, perform a forced degradation study as outlined in the Experimental Protocols section.
Low yield in a reaction where this compound is a starting material. Degradation of the starting material before or during the reaction.1. Check Storage Conditions: Ensure the compound has been stored correctly at 2-8°C and protected from moisture.[6][7] 2. Assess Solvent/Reagent Purity: Impurities in solvents or other reagents (e.g., water in an anhydrous reaction) could lead to degradation. Use fresh, high-purity materials. 3. Optimize Reaction Conditions: If the reaction is run at elevated temperatures or under strongly acidic/basic conditions, consider if these are contributing to degradation. It may be necessary to explore milder conditions.
Change in physical appearance of the material (e.g., color change, clumping). Possible degradation or absorption of moisture.1. Moisture Contamination: Clumping may indicate water absorption. Dry the material under vacuum if appropriate for the subsequent application, though it's preferable to use a fresh, unopened sample. 2. Degradation: A color change may indicate the formation of impurities. The purity of the material should be assessed using an appropriate analytical technique (e.g., HPLC, NMR) before use.

Potential Degradation Products

Below is a table of potential degradation products of this compound based on its chemical structure.

Compound Name Chemical Structure Molecular Formula Molecular Weight ( g/mol ) Potential Formation Pathway
3-CyclopentylacrylamideC₈H₁₃NO139.19Hydrolysis of the nitrile group (intermediate).
3-Cyclopentylacrylic acidC₈H₁₂O₂140.18Complete hydrolysis of the nitrile group.

(Note: Images are representative structures)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours. Then, dissolve in the solvent to the stock concentration.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 7 days.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • The peak purity of the parent compound should be checked to ensure no co-eluting peaks.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Visualizations

DegradationPathway CPAN This compound Amide 3-Cyclopentylacrylamide CPAN->Amide Hydrolysis (H+ or OH-) Acid 3-Cyclopentylacrylic Acid Amide->Acid Hydrolysis (H+ or OH-)

Caption: Proposed degradation pathway of this compound via hydrolysis.

ExperimentalWorkflow cluster_stress Forced Degradation cluster_analysis Analysis Start This compound Sample Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolysis Start->Photo Neutralize Neutralization (if applicable) Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Data Evaluation & Degradant Identification HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Catalyst Deactivation in the Hydrogenation of 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the hydrogenation of 3-cyclopentylacrylonitrile to 3-cyclopentylpropanamine.

Troubleshooting Guides

This section addresses common problems observed during the catalytic hydrogenation of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion of this compound

Q: My reaction shows low or no conversion of the starting material. What are the possible causes and how can I troubleshoot this?

A: Low or no conversion in the hydrogenation of this compound can stem from several factors related to the catalyst, reaction conditions, and substrate purity.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Catalyst Inactivity - Catalyst Handling: Ensure the catalyst, especially pyrophoric ones like Raney® Nickel, has been handled and stored correctly to prevent oxidation.[1] It should be kept wet with a solvent and handled under an inert atmosphere. - Catalyst Quality: Verify the quality and age of the catalyst. Over time, catalysts can lose activity. Consider using a fresh batch of catalyst.
Insufficient Catalyst Loading - Optimize Loading: The catalyst-to-substrate ratio is crucial. If the loading is too low, the reaction rate will be slow. Systematically increase the catalyst loading to find the optimal concentration.
Poor Hydrogen Availability - Check Hydrogen Pressure: Ensure the hydrogen pressure is at the recommended level for the specific catalyst and reaction scale. Inadequate pressure can lead to poor hydrogen dissolution in the reaction medium. - Improve Agitation: Insufficient stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), limiting the mass transfer of hydrogen to the catalyst surface. Increase the stirring speed to ensure the catalyst is well suspended.
Presence of Catalyst Poisons - Substrate and Solvent Purity: Impurities in the this compound substrate or the solvent can act as catalyst poisons. Common poisons include sulfur, andhalogens. Purify the substrate and use high-purity, degassed solvents.
Incorrect Reaction Temperature - Optimize Temperature: Hydrogenation reactions are sensitive to temperature. If the temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can promote side reactions and catalyst degradation. Consult literature for the optimal temperature range for your chosen catalyst or perform a temperature screening.

Issue 2: Poor Selectivity towards the Desired Product (3-Cyclopentylpropanamine)

Q: My reaction is proceeding, but I am observing significant formation of byproducts such as secondary and tertiary amines. How can I improve the selectivity towards the primary amine?

A: The formation of secondary and tertiary amines is a common issue in nitrile hydrogenation, arising from the reaction of the intermediate imine with the primary amine product.[1]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Reaction of Intermediate Imine with Product - Addition of Ammonia: The most effective method to suppress the formation of secondary and tertiary amines is to add ammonia to the reaction mixture.[2] Ammonia shifts the equilibrium away from the formation of secondary imines. - Use of Basic Additives: In the absence of ammonia, other bases like sodium hydroxide can inhibit the formation of oligomeric secondary amines that deactivate the catalyst and reduce selectivity.[2]
Catalyst Type - Catalyst Screening: The choice of catalyst metal significantly influences selectivity. Raney® Cobalt often shows higher selectivity to primary amines compared to Raney® Nickel.[2] Rhodium and Ruthenium catalysts are also known for their high selectivity in nitrile hydrogenation.[3]
Reaction Conditions - Optimize Temperature and Pressure: Lower temperatures and higher hydrogen pressures generally favor the formation of the primary amine by promoting the rapid hydrogenation of the intermediate imine before it can react with the product.
Solvent Effects - Solvent Choice: The solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used. Experimenting with different solvents may improve selectivity.

Issue 3: Rapid Catalyst Deactivation and Loss of Activity Over Time

Q: My catalyst is initially active but loses its activity during the reaction or in subsequent runs. What is causing this deactivation and how can I mitigate it?

A: Catalyst deactivation can occur through several mechanisms, including fouling, poisoning, and changes to the catalyst structure.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Fouling by Oligomeric Species - Formation of Secondary Amines: As mentioned, the formation of oligomeric secondary amines can physically block the active sites on the catalyst surface.[2] The use of ammonia or other bases can prevent this.
Strong Adsorption of Reactants/Products - Chemisorption: The nitrile group and the resulting amine product can strongly adsorb onto the catalyst surface, blocking active sites. In the case of unsaturated nitriles, the multiple bonds can also lead to strong chemisorption.[4]
Thermal Degradation (Sintering) - Control Temperature: Operating at excessively high temperatures can cause the small metal particles of the catalyst to agglomerate (sinter), leading to a loss of active surface area. Adhere to the recommended temperature range for your catalyst.
Leaching of Active Metal - Catalyst Support and pH: The stability of the catalyst can be affected by the support material and the pH of the reaction medium. Ensure the chosen catalyst and conditions are compatible to prevent the active metal from dissolving into the reaction mixture.
Irreversible Poisoning - Thorough Purification: Ensure rigorous purification of the substrate and solvent to remove any potential catalyst poisons.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of this compound?

A1: The most common catalysts for the hydrogenation of nitriles, including α,β-unsaturated nitriles like this compound, are heterogeneous catalysts based on nickel, cobalt, palladium, platinum, and ruthenium.[1][3] Raney® Nickel and Raney® Cobalt are widely used in industrial applications due to their high activity and cost-effectiveness.[2]

Q2: Can I reuse my catalyst? If so, how?

A2: Yes, in many cases, the catalyst can be recovered and reused. However, its activity may decrease with each cycle. To reuse a heterogeneous catalyst, it should be carefully filtered from the reaction mixture under an inert atmosphere to prevent oxidation, washed with a suitable solvent to remove any adsorbed species, and stored under solvent. For catalysts that have undergone significant deactivation, a regeneration step may be necessary.

Q3: Is there a general-purpose regeneration protocol for a deactivated Raney® Nickel catalyst?

A3: Yes, a common method for regenerating a Raney® Nickel catalyst that has been deactivated during the hydrogenation of an unsaturated nitrile involves an in-pot treatment under hydrogen at elevated temperature and pressure. A typical procedure involves heating the deactivated catalyst in a solvent under hydrogen pressure (e.g., 30 bar) at a temperature of around 150°C.[4] This treatment can help to remove adsorbed species and restore the catalyst's activity. Acidic (e.g., acetic acid) or alkaline (e.g., NaOH) washes can also be employed for regeneration.[4]

Q4: How does the presence of the double bond in this compound affect the hydrogenation process?

A4: The presence of the α,β-unsaturation in this compound introduces an additional reactive site. The hydrogenation can proceed via two main pathways: hydrogenation of the carbon-carbon double bond first, followed by the nitrile group, or vice versa. The selectivity towards the saturated amine (3-cyclopentylpropanamine) versus the unsaturated amine (3-cyclopentylallylamine) will depend on the catalyst and reaction conditions. For complete hydrogenation to the saturated amine, conditions that favor the reduction of both functional groups are required.

Q5: What safety precautions should I take when working with hydrogenation catalysts like Raney® Nickel?

A5: Many hydrogenation catalysts, particularly Raney® Nickel, are pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[1] Always handle these catalysts under a layer of solvent (e.g., water, ethanol) and in an inert atmosphere (e.g., nitrogen or argon).[1] Hydrogen gas is also highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, and all equipment is properly grounded to prevent static discharge.

Data Presentation

Table 1: Comparison of Catalysts for Nitrile Hydrogenation (General)

CatalystTypical ConditionsAdvantagesDisadvantagesSelectivity to Primary Amine
Raney® Nickel 50-150°C, 20-100 bar H₂High activity, low costProne to deactivation, pyrophoricModerate to good (improved with ammonia)[2]
Raney® Cobalt 80-150°C, 50-150 bar H₂Higher selectivity than NiLower activity than NiGood to excellent[2]
Palladium on Carbon (Pd/C) 25-100°C, 1-50 bar H₂High activity at low T/PCan be prone to deactivationVariable, can favor secondary/tertiary amines[3]
Platinum on Carbon (Pt/C) 25-100°C, 1-50 bar H₂High activityCan favor secondary/tertiary aminesVariable[3]
Ruthenium on Carbon (Ru/C) 80-150°C, 50-100 bar H₂Excellent selectivityHigher cost than Ni/CoExcellent[3]

Experimental Protocols

Protocol 1: General Procedure for the Hydrogenation of an α,β-Unsaturated Nitrile using Raney® Nickel

This protocol is a general guideline and should be optimized for this compound.

Materials:

  • α,β-Unsaturated nitrile (e.g., this compound)

  • Raney® Nickel (slurry in water or ethanol)

  • Solvent (e.g., ethanol, methanol)

  • Ammonia solution (if required for selectivity)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, carefully transfer the required amount of Raney® Nickel slurry to the autoclave. The catalyst should be washed with the reaction solvent to remove the storage solvent.

  • Reaction Setup: Add the solvent to the autoclave, followed by the this compound substrate. If using ammonia to improve selectivity, it should be added at this stage.

  • System Purge: Seal the autoclave and purge the system several times with nitrogen, followed by several purges with hydrogen to remove all air.

  • Reaction: Pressurize the autoclave with hydrogen to the desired pressure. Begin stirring and heat the reaction mixture to the target temperature.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Under an inert atmosphere, carefully filter the reaction mixture to remove the catalyst. The catalyst should be immediately transferred to a solvent for storage or quenching. Caution: Do not allow the catalyst to dry in the air.

  • Product Isolation: The filtrate containing the product can then be concentrated under reduced pressure, and the product can be purified by distillation or chromatography.

Protocol 2: Regeneration of Deactivated Raney® Nickel Catalyst

This protocol is adapted from a procedure for regenerating Raney® Nickel used in the hydrogenation of an unsaturated nitrile-ester.[4]

Materials:

  • Deactivated Raney® Nickel catalyst

  • Solvent (e.g., the one used in the hydrogenation)

  • High-pressure autoclave

Procedure:

  • Transfer Catalyst: After the hydrogenation reaction, leave the deactivated catalyst in the autoclave.

  • Solvent Wash (Optional): The catalyst can be washed with fresh solvent to remove adsorbed products and byproducts.

  • Regeneration:

    • Add fresh solvent to the autoclave containing the deactivated catalyst.

    • Seal the autoclave and purge with nitrogen, followed by hydrogen.

    • Pressurize the autoclave with hydrogen to approximately 30 bar.

    • Heat the mixture to 150°C with stirring and maintain these conditions for a specified period (e.g., 2-4 hours).

  • Cooling and Storage:

    • Cool the autoclave to room temperature and vent the hydrogen.

    • The regenerated catalyst can be used directly for the next hydrogenation reaction or stored under a solvent in an inert atmosphere.

Mandatory Visualizations

Caption: Catalyst deactivation pathways in nitrile hydrogenation.

Troubleshooting_Workflow Start Hydrogenation of this compound Problem Problem Encountered? Start->Problem LowConv Low Conversion Problem->LowConv Yes LowSelect Low Selectivity Problem->LowSelect Yes Deactivation Catalyst Deactivation Problem->Deactivation Yes Success Successful Reaction Problem->Success No CheckCat Check Catalyst Activity & Loading LowConv->CheckCat CheckCond Check H2 Pressure & Temp. LowConv->CheckCond CheckPurity Check Substrate/Solvent Purity LowConv->CheckPurity AddNH3 Add Ammonia/Base LowSelect->AddNH3 ChangeCat Change Catalyst Type (e.g., Co, Ru) LowSelect->ChangeCat OptCond Optimize Temp. & Pressure LowSelect->OptCond Regenerate Regenerate Catalyst Deactivation->Regenerate PreventFoul Prevent Fouling (Add NH3) Deactivation->PreventFoul ControlTemp Control Temperature Deactivation->ControlTemp CheckCat->Success CheckCond->Success CheckPurity->Success AddNH3->Success ChangeCat->Success OptCond->Success Regenerate->Success PreventFoul->Success ControlTemp->Success

Caption: Troubleshooting workflow for hydrogenation experiments.

References

Technical Support Center: Synthesis of 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclopentylacrylonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prominent and efficient method for producing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the condensation of cyclopentanecarboxaldehyde with a cyanomethylphosphonate, such as diethyl cyanomethylphosphonate, in the presence of a base.[1]

Q2: What are the primary reagents and typical conditions for the HWE synthesis of this compound?

The key reagents are cyclopentanecarboxaldehyde and diethyl cyanomethylphosphonate. A strong base, such as potassium tert-butoxide, is commonly used to deprotonate the phosphonate.[1] The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature.[2]

Q3: What is the expected outcome of the HWE synthesis?

The HWE synthesis of this compound typically yields a mixture of (2E)- and (2Z)-isomers of the final product.[1][2] The ratio of these isomers can be influenced by the reaction conditions.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can result from several factors. Below is a table outlining potential causes and recommended troubleshooting steps.

Potential CauseTroubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. A reported successful reaction time is 64 hours.[2] - Optimize Temperature: While the initial deprotonation is often done at 0°C, the reaction may require warming to room temperature to proceed to completion.[2]
Suboptimal Base Concentration/Strength - Ensure Anhydrous Conditions: Strong bases like potassium tert-butoxide and sodium hydride react with water. Ensure all glassware is flame-dried and solvents are anhydrous. - Use Sufficient Base: At least one equivalent of a strong base is necessary to fully deprotonate the cyanomethylphosphonate.
Side Reactions - Self-Condensation of Aldehyde: Under basic conditions, cyclopentanecarboxaldehyde can undergo self-aldol condensation.[3][4][5] To minimize this, add the aldehyde slowly to the reaction mixture containing the deprotonated phosphonate. - Hydrolysis of Product: The nitrile group of this compound can be hydrolyzed to the corresponding amide or carboxylic acid, especially during workup. Ensure the workup is performed under neutral or slightly acidic conditions if possible.
Inefficient Workup and Purification - Thorough Extraction: The product should be thoroughly extracted from the aqueous phase using an appropriate organic solvent like diethyl ether or ethyl acetate.[2] - Proper Purification: If the crude product is impure, purification by column chromatography may be necessary to isolate the desired product and improve the final yield.
Issue 2: Undesirable (E/Z) Isomer Ratio

Q: The ratio of (E)- to (Z)-isomers in my product is not ideal. How can I control the stereoselectivity of the Horner-Wadsworth-Emmons reaction?

A: The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions. Generally, the HWE reaction favors the formation of the (E)-alkene.[6] However, the ratio can be influenced by several factors as detailed in the table below.

FactorImpact on StereoselectivityRecommendations
Base and Cation The choice of base and its corresponding cation can significantly affect the E/Z ratio. For some systems, lithium salts favor the (E)-isomer, while potassium salts under specific conditions can lead to higher (Z)-selectivity.[7][8]- To favor the (E)-isomer , consider using lithium-based bases like n-BuLi or LDA, or adding lithium salts (e.g., LiCl) to the reaction mixture.[9] - To favor the (Z)-isomer , the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and a potassium base with a crown ether (e.g., KHMDS/18-crown-6), is often employed.[7]
Temperature Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-isomer.[7]For higher (E)-selectivity , running the reaction at room temperature or slightly elevated temperatures may be beneficial. For higher (Z)-selectivity , lower temperatures (e.g., -78 °C) are typically required.[9]
Solvent The polarity and coordinating ability of the solvent can influence the stability of the reaction intermediates and thus the stereochemical outcome.Tetrahydrofuran (THF) is a common solvent. For specific selectivities, exploring other solvents like dimethoxyethane (DME) may be warranted.[7]
Structure of Phosphonate Reagent The steric bulk and electronic properties of the phosphonate ester groups can influence the E/Z ratio.While diethyl cyanomethylphosphonate is standard, phosphonates with bulkier ester groups or electron-withdrawing groups can be used to alter selectivity.[10]
Issue 3: Presence of Unexpected Impurities

Q: I am observing unexpected peaks in my analytical data (GC/MS, NMR) after the synthesis. What are the likely side products?

A: Besides the (Z)-isomer, several other side products can form during the synthesis of this compound.

  • Aldol Condensation Product of Cyclopentanecarboxaldehyde: Cyclopentanecarboxaldehyde can react with itself under basic conditions to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde.[3][4][5]

  • Hydrolysis Products: If water is present during the reaction or workup, the nitrile group of the product can be hydrolyzed to form 3-cyclopentylacrylamide, and further to 3-cyclopentylacrylic acid.[11]

  • Michael Addition Product: Although less common in the HWE reaction itself, if free cyanide ions are present, they could potentially add to the α,β-unsaturated nitrile product in a Michael addition.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of cyclopentanecarboxaldehyde and diethyl cyanomethylphosphonate in the crude product.

Experimental Protocols

Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is adapted from a known literature procedure.[2]

Materials:

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Cyclopentanecarboxaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1.0 M potassium tert-butoxide in THF (235 mL), cooled to 0 °C in an ice bath, slowly add a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) dropwise.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then cool it back down to 0 °C.

  • At 0 °C, slowly add a solution of cyclopentanecarboxaldehyde (22.0 g, 0.224 mol) in THF (60 mL) dropwise.

  • Remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir the mixture continuously for 64 hours.

  • After the reaction is complete, partition the mixture between diethyl ether and water.

  • Separate the layers and extract the aqueous phase three times with diethyl ether, followed by two extractions with ethyl acetate.

  • Combine all the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude product, which is a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile. The reported yield for the crude mixture is approximately 89%.[2] Further purification can be performed using column chromatography if necessary.

Visualizations

HWE Synthesis of this compound CPCA Cyclopentanecarboxaldehyde Oxaphosphetane Oxaphosphetane Intermediate CPCA->Oxaphosphetane DECP Diethyl Cyanomethylphosphonate Carbanion Phosphonate Carbanion DECP->Carbanion Deprotonation Base Base (e.g., KOtBu) Base->Carbanion Carbanion->Oxaphosphetane Nucleophilic Attack Product_E (E)-3-Cyclopentylacrylonitrile Oxaphosphetane->Product_E Elimination Product_Z (Z)-3-Cyclopentylacrylonitrile Oxaphosphetane->Product_Z Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons reaction pathway for this compound synthesis.

Troubleshooting Low Yield LowYield Low Yield of Product IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SuboptimalBase Suboptimal Base Conditions LowYield->SuboptimalBase SideReactions Side Reactions LowYield->SideReactions WorkupIssues Inefficient Workup LowYield->WorkupIssues Extend_Time Extend Reaction Time / Optimize Temp IncompleteReaction->Extend_Time Anhydrous Ensure Anhydrous Conditions / Sufficient Base SuboptimalBase->Anhydrous Control_Addition Slow Aldehyde Addition / Neutral Workup SideReactions->Control_Addition Thorough_Extraction Thorough Extraction / Chromatography WorkupIssues->Thorough_Extraction

Caption: Troubleshooting workflow for low reaction yield.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions CPCA Cyclopentanecarboxaldehyde MainProduct This compound CPCA->MainProduct Aldol Aldol Self-Condensation Product CPCA->Aldol DECP Diethyl Cyanomethylphosphonate DECP->MainProduct Hydrolysis Hydrolysis Products (Amide, Acid) MainProduct->Hydrolysis Base Base Base->Aldol Water Water Water->Hydrolysis

Caption: Potential side reactions in the synthesis of this compound.

References

Technical Support Center: Asymmetric Reactions with 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving enantiomeric excess in reactions involving 3-Cyclopentylacrylonitrile. The content is designed to address specific experimental challenges and provide actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for inducing enantioselectivity in reactions with this compound?

A1: The most common and effective strategies for achieving high enantiomeric excess (ee) in reactions involving the α,β-unsaturated nitrile of this compound are centered around asymmetric catalysis. The primary approach is the use of chiral catalysts to control the stereochemical outcome of nucleophilic conjugate additions (Michael additions). These catalysts can be broadly categorized into two main classes:

  • Organocatalysts: Chiral small organic molecules that can activate the substrate and/or the nucleophile. Common examples include derivatives of proline, cinchona alkaloids, and bifunctional catalysts like thioureas and squaramides.[1][2] These catalysts often work by forming chiral enamines or iminium ions, or through hydrogen bonding interactions.[3]

  • Chiral Metal Complexes: A chiral ligand coordinates to a metal center to create a chiral Lewis acid catalyst.[4] This chiral environment directs the approach of the nucleophile to the Michael acceptor. Common metals used include copper, rhodium, and nickel, paired with a wide variety of chiral ligands such as phosphines, N-heterocyclic carbenes, and bipyridines.[5][6]

Q2: I am observing low or no enantioselectivity in my reaction. What are the likely causes?

A2: Low enantioselectivity can stem from several factors. A systematic approach to troubleshooting is recommended. Consider the following potential issues:

  • Catalyst Inactivity or Decomposition: The chiral catalyst may be impure, deactivated by air or moisture, or may have decomposed upon storage.

  • Incorrect Catalyst Choice: The chosen catalyst may not be optimal for the specific combination of this compound and your nucleophile.

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a crucial role in enantioselectivity.[7]

  • Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalyzed pathway, leading to a racemic or low-ee product.

  • Racemization of the Product: The product itself might be susceptible to racemization under the reaction or work-up conditions.

Q3: How do I choose the right chiral catalyst for my Michael addition to this compound?

A3: The selection of an appropriate catalyst is critical and often requires screening. Key factors to consider include:

  • The Nature of the Nucleophile: Different classes of nucleophiles (e.g., soft carbon nucleophiles like malonates, or harder nucleophiles like organometallics) may require different types of catalysts. For instance, organocatalysts are often effective for stabilized carbanions, while metal complexes are frequently used for organometallic reagents.[8][9]

  • The Structure of the Catalyst: Small changes in the catalyst's structure, such as the steric bulk of substituents, can have a significant impact on enantioselectivity. It is often beneficial to screen a library of related catalysts.

  • Literature Precedent: While direct examples for this compound may be limited, look for successful asymmetric Michael additions to similar α,β-unsaturated nitriles or other activated alkenes.[10][11]

Q4: Can the solvent and temperature significantly impact the enantiomeric excess?

A4: Absolutely. Both solvent and temperature are critical parameters to optimize for achieving high enantioselectivity.

  • Solvent Effects: The polarity, coordinating ability, and viscosity of the solvent can influence the conformation of the catalyst-substrate complex and the transition state energies of the competing diastereomeric pathways.[7] It is advisable to screen a range of solvents with varying properties.

  • Temperature Effects: Lowering the reaction temperature generally increases enantioselectivity by favoring the pathway with the lower activation energy, which is typically the one leading to the major enantiomer. However, this can also decrease the reaction rate, so a balance must be found.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (<50% ee)

This guide provides a step-by-step approach to diagnosing and resolving issues of low enantioselectivity.

Troubleshooting Workflow for Low Enantiomeric Excess

Caption: Troubleshooting workflow for low enantiomeric excess.

Problem 2: Poor Reaction Conversion with Low Enantioselectivity

When both conversion and enantioselectivity are low, it often points to a fundamental issue with the catalytic cycle.

Troubleshooting Workflow for Low Conversion and Low ee

G start Low Conversion & Low ee check_conditions 1. Verify Anhydrous/Inert Conditions start->check_conditions conditions_ok Conditions OK? check_conditions->conditions_ok re_dry Action: Re-dry Solvents/Reagents, Use Glovebox/Schlenk Line conditions_ok->re_dry No check_reagents 2. Check Reagent Purity & Stoichiometry conditions_ok->check_reagents Yes re_dry->check_conditions reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Action: Purify Starting Materials, Verify Stoichiometry reagents_ok->purify_reagents No increase_catalyst 3. Increase Catalyst Loading reagents_ok->increase_catalyst Yes purify_reagents->check_reagents catalyst_loading_ok Improvement? increase_catalyst->catalyst_loading_ok adjust_temp_time 4. Adjust Temperature & Time catalyst_loading_ok->adjust_temp_time Yes/No increase_temp Slightly Increase Temperature adjust_temp_time->increase_temp increase_time Increase Reaction Time adjust_temp_time->increase_time end Improved Conversion & ee increase_temp->end increase_time->end

Caption: Troubleshooting low conversion and enantioselectivity.

Data Presentation: Catalyst and Condition Screening

The following tables summarize catalysts and conditions that have proven effective in asymmetric Michael additions to α,β-unsaturated carbonyls and nitriles, which can serve as a starting point for optimization with this compound.

Table 1: Organocatalysts for Asymmetric Michael Additions

Catalyst TypeExample CatalystNucleophileSolventTemp (°C)ee (%)
Thiourea (R,R)-DPEN-derivedKetonesTolueneRTUp to 98
Squaramide Cinchona-basedNitroalkanesCH2Cl2-20Up to 99
Proline Deriv. Diphenylprolinol silyl etherAldehydesMeCNRT>95
Cinchona Alkaloid Cupreine-derivedMalonatesToluene-78Up to 98

Table 2: Metal-Based Catalysts for Asymmetric Michael Additions

Metal/LigandNucleophileSolventTemp (°C)ee (%)
Cu(I) / Chiral Phosphine DialkylzincToluene-20>95
Cu(II) / Chiral Bipyridine Diboron ReagentsWaterRTUp to 81
Ni(II) / Chiral Diamine MalonatesTolueneRT>90
Rh(I) / Chiral Diene Arylboronic AcidsDioxane/H2O50>98

Experimental Protocols

Protocol 1: General Procedure for Organocatalyzed Michael Addition of a Ketone to this compound

This protocol is a representative example for an asymmetric Michael addition using a bifunctional thiourea catalyst and may require optimization.

Materials:

  • This compound (1.0 eq)

  • Ketone (e.g., Acetophenone) (1.5 - 2.0 eq)

  • Chiral thiourea catalyst (e.g., (R,R)-DPEN-derived) (0.05 - 0.1 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Apparatus Setup:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere.

  • Add the chiral thiourea catalyst to the flask.

  • Add anhydrous toluene via syringe.

  • Stir the solution at room temperature.

Reaction Procedure:

  • Add the ketone to the catalyst solution and stir for 5-10 minutes.

  • Add this compound to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor its progress by TLC or GC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

Workup and Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Determine the enantiomeric excess of the purified product by chiral HPLC or SFC.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_glass Flame-dry Glassware inert_atm Establish Inert Atmosphere (Ar or N2) prep_glass->inert_atm add_catalyst Add Catalyst and Solvent inert_atm->add_catalyst add_nucleophile Add Nucleophile (Ketone) add_catalyst->add_nucleophile add_substrate Add this compound add_nucleophile->add_substrate run_reaction Stir at Optimized Temperature and Time add_substrate->run_reaction monitor Monitor by TLC/GC run_reaction->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Workup/Extraction quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze ee by Chiral HPLC/SFC purify->analyze

Caption: General experimental workflow for asymmetric Michael addition.

References

Technical Support Center: Overcoming Steric Hindrance from the Cyclopentyl Group

Author: BenchChem Technical Support Team. Date: December 2025

technical support center.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering challenges with steric hindrance from the cyclopentyl group in their experiments.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to steric hindrance caused by the cyclopentyl group in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected when using a cyclopentyl-containing substrate. What are the most common causes?

A1: Low yields in reactions involving sterically hindered cyclopentyl groups can often be attributed to several factors:

  • Incomplete Reaction: The bulky nature of the cyclopentyl group can slow down the reaction rate, leading to incomplete conversion of the starting material. Consider extending the reaction time or increasing the temperature, but monitor for potential side reactions or decomposition.

  • Poor Nucleophile Accessibility: The cyclopentyl group can physically block the approach of a nucleophile to the reactive center. Using smaller, more potent nucleophiles or catalysts can sometimes mitigate this issue.

  • Side Reactions: Steric hindrance can favor alternative reaction pathways. For example, in elimination reactions, a bulky base may preferentially abstract a less hindered proton, leading to the "anti-Zaitsev" product. In nucleophilic substitution reactions, elimination (E2) may be favored over substitution (SN2).

  • Catalyst Deactivation: The steric bulk of the substrate may hinder its approach to the active site of a catalyst, or in some cases, lead to catalyst deactivation.

Q2: I'm observing the formation of unexpected side products. How can I minimize them?

A2: The formation of side products is a common issue when dealing with sterically hindered molecules. Here are some strategies to minimize them:

  • Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, solvent, and reaction time. Lowering the temperature can sometimes increase the selectivity for the desired product by favoring the kinetically controlled pathway.

  • Choice of Reagents:

    • Bulky Bases: In elimination reactions, using a less bulky base can favor the formation of the more substituted (Zaitsev) alkene.

    • Catalysts: Employing catalysts with ligands that create a more open coordination sphere around the metal center can improve access for the bulky substrate.

  • Protecting Groups: In multi-step syntheses, consider using protecting groups to block other reactive sites and direct the reaction to the desired position.

Q3: My diastereoselectivity is low in a reaction to create a stereocenter adjacent to a cyclopentyl group. How can I improve it?

A3: Achieving high diastereoselectivity can be challenging with sterically demanding substrates. Consider the following approaches:

  • Chiral Auxiliaries: The use of a chiral auxiliary can effectively control the facial selectivity of the attack on a prochiral center.

  • Catalyst Control: Chiral catalysts, such as those with BINAP or other chiral ligands, can create a chiral environment around the reaction center, leading to the preferential formation of one diastereomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. Screening a range of solvents is often beneficial. For instance, in some reactions, the addition of a co-solvent like 2,2,2-trifluoroethanol (TFE) has been shown to invert the diastereoselectivity.

  • Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

Q4: How does the cyclopentyl group's steric hindrance compare to other alkyl or cycloalkyl groups?

A4: The cyclopentyl group is often described as "small but bulky".[1] Its steric effect is generally considered to be greater than that of linear alkyl groups like n-propyl but can be comparable to or slightly less than more branched groups like isopropyl or cyclohexyl, depending on the specific reaction.[2] The rigid, puckered conformation of the cyclopentane ring contributes to its steric profile.[3]

Quantitative Data

The following tables summarize quantitative data from various studies, illustrating the impact of the cyclopentyl group on reaction outcomes and biological activity.

Table 1: Comparison of Reaction Yields and Diastereomeric Ratios in the Synthesis of Cyclopentyl Boronic Esters.

EntryElectrophileSolventYield (%)Diastereomeric Ratio (d.r.)
1Eschenmoser's saltTHF8589:11
2Eschenmoser's saltTHF/TFE8215:85
3MeITHF75>95:5
4MeITHF/TFE708:92

This table demonstrates how solvent choice can dramatically influence the diastereoselectivity in the synthesis of sterically congested cyclopentyl boronic esters.

Table 2: Comparison of Opioid Receptor Binding Affinities (Ki, nM) for Fentanyl Analogs.

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Fentanyl7.6248786
Cyclopropylfentanyl2.8--
Valerylfentanyl49.7--

Data from these studies show that the smaller cyclopropyl group in cyclopropylfentanyl results in a higher binding affinity for the μ-opioid receptor compared to the larger valeryl group in valerylfentanyl, highlighting the impact of steric bulk on drug-receptor interactions.

Table 3: Comparison of Reaction Rate Coefficients for OH Radical Reactions with Cyclic Ketones at Room Temperature.

CompoundRate Coefficient (cm³ s⁻¹)
Cyclopentanone2.9 x 10⁻¹²
Cyclopentenone1.2 x 10⁻¹¹
2-Methyl-cyclopentenone1.7 x 10⁻¹¹

This data indicates that the introduction of unsaturation and methyl substitution in the cyclopentanone ring affects the reaction rate with OH radicals.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving cyclopentyl-containing compounds.

Protocol 1: Diastereodivergent Synthesis of a Sterically Congested γ-Amino Cyclopentyl Boronic Ester

This protocol describes the synthesis of a cyclopentyl boronic ester with two contiguous, fully substituted stereocenters, where the diastereoselectivity can be controlled by the solvent system.

Materials:

  • 6-membered cyclic alkenyl boronate complex (starting material)

  • Eschenmoser's salt (electrophile)

  • Anhydrous Tetrahydrofuran (THF)

  • 2,2,2-Trifluoroethanol (TFE)

  • tert-Butyllithium

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Boronate Complex Formation: To a solution of the 6-membered cyclic alkenyl boronic ester starting material in anhydrous diethyl ether at -78 °C, add tert-butyllithium dropwise. Stir the mixture for 30 minutes at -78 °C to form the boronate complex.

  • Electrophile Addition (for diastereomer 1):

    • Dissolve Eschenmoser's salt in anhydrous THF.

    • To the solution of the boronate complex at -78 °C, add the solution of Eschenmoser's salt dropwise.

    • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Electrophile Addition (for diastereomer 2):

    • Dissolve Eschenmoser's salt in a 1:1 mixture of anhydrous THF and TFE.

    • To the solution of the boronate complex at -78 °C, add the solution of Eschenmoser's salt dropwise.

    • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Workup:

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopentyl boronic ester diastereomer.

Protocol 2: Synthesis of 1-(1-Hydroxy-cyclopentyl)-ethanone via Hydration of 1-Ethynylcyclopentanol

This protocol details the mercury-catalyzed hydration of an alkyne to synthesize a ketone with a hydroxylated cyclopentyl group.

Materials:

  • 1-Ethynylcyclopentanol

  • Mercuric oxide (HgO)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Anhydrous diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Preparation: In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve mercuric oxide in a solution of concentrated sulfuric acid and water.

  • Reaction:

    • Warm the catalyst solution to 60°C.

    • Add 1-ethynylcyclopentanol dropwise to the stirred solution over 1.5 hours, maintaining the temperature at 60°C.

    • After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 10 minutes.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium chloride solution.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain 1-(1-Hydroxy-cyclopentyl)-ethanone.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway where a cyclopentyl-containing molecule is active and a general workflow for addressing steric hindrance in catalyst development.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog (Hh) Hedgehog (Hh) PTCH1 Patched-1 (PTCH1) Hedgehog (Hh)->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI Complex SUFU-GLI Complex SMO->GLI Complex Inactivates SUFU SUFU SUFU GLI-R GLI Repressor (GLI-R) GLI Complex->GLI-R Forms GLI-A GLI Activator (GLI-A) GLI Complex->GLI-A Releases Target Genes Target Genes GLI-R->Target Genes Represses GLI-A->Target Genes Activates Cyclopamine Cyclopamine Cyclopamine->SMO Inhibits

Caption: Hedgehog signaling pathway with the inhibitory action of Cyclopamine.

Steric_Hindrance_Workflow cluster_problem Problem Identification cluster_screening Catalyst and Ligand Screening cluster_optimization Reaction Condition Optimization cluster_analysis Analysis and Iteration Start Low Yield / Selectivity with Cyclopentyl Substrate Catalyst Screen Catalyst Library (e.g., Pd, Ru, Rh) Start->Catalyst Ligand Screen Ligand Library (e.g., Phosphines, N-heterocyclic carbenes) Start->Ligand Solvent Vary Solvent Polarity and Coordinating Ability Catalyst->Solvent Ligand->Solvent Temperature Optimize Temperature (High vs. Low) Solvent->Temperature Concentration Adjust Substrate and Reagent Concentrations Temperature->Concentration Analysis Analyze Results (Yield, Selectivity) Concentration->Analysis Decision Optimized Conditions? Analysis->Decision Decision->Catalyst No End Successful Reaction Decision->End Yes

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 3-Cyclopentylacrylonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues related to solvent effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile α,β-unsaturated nitrile. The conjugated system of the double bond and the nitrile group allows for several key reactions, including:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is the primary method for the synthesis of this compound itself, reacting cyclopentanecarbaldehyde with a cyanomethylphosphonate.

  • Michael Addition (Aza- and Oxa-Michael): The electrophilic β-carbon is susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.[1][2] This is a crucial step in the synthesis of various pharmaceutical intermediates.

  • Diels-Alder Reaction: The activated double bond can act as a dienophile in [4+2] cycloaddition reactions.

  • Reduction: The carbon-carbon double bond and/or the nitrile group can be selectively reduced.

Q2: How does solvent choice generally impact the reactivity of this compound?

A2: Solvent polarity, proticity, and coordinating ability play a critical role in the reactivity of this compound.

  • Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile): These solvents are often preferred as they can dissolve the reactants and stabilize charged intermediates that may form during nucleophilic additions without solvating the nucleophile, thus enhancing its reactivity.

  • Protic Solvents (e.g., water, ethanol): These solvents can participate in hydrogen bonding, which can stabilize charged transition states. However, they can also solvate and deactivate strong nucleophiles, potentially slowing down reactions like Michael additions. In some cases, water can promote aza-Michael additions without the need for a catalyst.[3]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are less common for reactions involving polar reactants or intermediates but can be useful in specific cases, such as certain Diels-Alder reactions where they can influence selectivity.

Q3: Are there any known side reactions to be aware of when working with this compound?

A3: Yes, several side reactions can occur depending on the reaction conditions:

  • Polymerization: Like other activated alkenes, this compound can undergo polymerization, especially in the presence of radical initiators or strong bases.

  • Self-condensation of Aldehyde (in HWE synthesis): If the base is added too quickly or at too high a temperature during the HWE synthesis, the cyclopentanecarbaldehyde can undergo self-condensation.

  • Homo-coupling of the Nitrile: In some transition-metal-catalyzed reactions, homo-coupling of the nitrile can be a competing side reaction.[2]

  • 1,2-Addition vs. 1,4-Addition (Michael Addition): While 1,4-addition (Michael addition) is generally favored for α,β-unsaturated nitriles, strong, hard nucleophiles may preferentially attack the nitrile carbon (1,2-addition).

Troubleshooting Guides

Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of this compound
Issue Possible Cause Troubleshooting Steps
Low or No Yield 1. Incomplete deprotonation of the phosphonate. 2. Moisture in the reaction. 3. Low reactivity of cyclopentanecarbaldehyde. 4. Incorrect reaction temperature.1. Use a stronger base (e.g., NaH, KHMDS). 2. Ensure all glassware is flame-dried and use anhydrous solvents. 3. Increase reaction time or temperature. 4. Optimize the temperature for both deprotonation and the addition steps.
Poor E/Z Selectivity 1. Reaction conditions favoring the undesired isomer. 2. Insufficient equilibration of intermediates.1. For (E)-selectivity, use NaH or Li-bases in THF. Higher temperatures can also favor the thermodynamic (E)-isomer.[4] 2. For (Z)-selectivity, consider the Still-Gennari modification using bis(2,2,2-trifluoroethyl)phosphonates with KHMDS and 18-crown-6 in THF.[4]
Formation of Side Products 1. Self-condensation of cyclopentanecarbaldehyde. 2. Michael addition of the phosphonate carbanion to the product.1. Add the aldehyde slowly to the ylide solution at a low temperature. 2. Use a stoichiometric amount of the aldehyde and monitor the reaction progress closely to avoid excess phosphonate carbanion reacting with the product.
Aza-Michael Addition to this compound
Issue Possible Cause Troubleshooting Steps
Slow or Incomplete Reaction 1. Poor nucleophilicity of the amine. 2. Solvent deactivating the nucleophile. 3. Steric hindrance.1. Consider using a catalyst (e.g., a Lewis acid or a base) to activate the substrate or the nucleophile. 2. Switch to a polar aprotic solvent like acetonitrile or DMF. For some amines, solvent-free conditions or water can be effective.[3][5] 3. Increase the reaction temperature and/or reaction time.
Formation of Di-adduct The initial Michael adduct acts as a nucleophile and reacts with another molecule of this compound.Use an excess of the amine nucleophile to favor the formation of the mono-adduct. The choice of solvent can also influence selectivity; for instance, with some substrates, water favors mono-addition while HFIP can lead to the di-adduct.[3]
Low Yield 1. Reversibility of the Michael addition. 2. Competing side reactions.1. Ensure the reaction goes to completion and that the product is stable under the workup conditions. 2. Optimize the reaction temperature and concentration to minimize side reactions like polymerization.

Quantitative Data on Solvent Effects

The following tables summarize the impact of different solvents on the yield and selectivity of key reactions involving α,β-unsaturated nitriles, which can be used as a guide for experiments with this compound.

Table 1: Solvent Effects on the Horner-Wadsworth-Emmons Reaction of an Aliphatic Aldehyde with a Cyanomethylphosphonate Derivative *

SolventBaseTemperature (°C)Time (h)Yield (%)E/Z Ratio
THFNaH0 to rt295>98:2
DMENaHrt1292>95:5
THFKHMDS / 18-crown-6-784785:95 (Z-selective)
TolueneKHMDS / 18-crown-6-7847510:90 (Z-selective)
AcetonitrileDBU/LiCl0 to rt1288>95:2

*Data is representative for typical HWE reactions and may vary for this compound.[4]

Table 2: Solvent Effects on the Aza-Michael Addition of Amines to α,β-Unsaturated Nitriles *

SolventAmineCatalystTemperature (°C)Time (h)Yield (%)
AcetonitrilePiperidineNonert282
THFPiperidineNonert282
MethanolPiperidineNonert265
WaterAnilineNonert0.595 (mono-adduct)
HFIPAnilineNonert0.592 (di-adduct)
Solvent-freeVarious aminesNonert0.25-190-98

*Data is based on studies with similar α,β-unsaturated nitriles and may serve as a starting point for optimization.[3][5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

Materials:

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1 M in THF)

  • Cyclopentanecarbaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 1.0 M potassium tert-butoxide in THF (235 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) dropwise to the cooled base solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then cool it back down to 0 °C.

  • Slowly add a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and stir the reaction mixture at ambient temperature for 64 hours.

  • Upon completion, partition the mixture between diethyl ether and water.

  • Extract the aqueous layer three times with diethyl ether and then twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile. The crude product can be used in subsequent steps without further purification. An 89% yield is reported for this procedure.

Protocol 2: Aza-Michael Addition of an Amine to this compound

Materials:

  • This compound

  • Amine (e.g., piperidine)

  • Solvent (e.g., Acetonitrile or solvent-free)

  • Standard laboratory glassware

Procedure (Solvent-free):

  • In a round-bottom flask, mix this compound (1.0 mmol) and the amine (1.0 mmol).

  • Stir the neat mixture at room temperature for the required time (typically 15-60 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can often be purified by direct crystallization or column chromatography if necessary.

Procedure (in Acetonitrile):

  • Dissolve this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask.

  • Add the amine (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Anhydrous Solvent (THF) and Reagents glassware Flame-dry Glassware Under Inert Atmosphere deprotonation Deprotonation: Add Phosphonate to Base at 0°C glassware->deprotonation addition Addition: Add Aldehyde to Ylide at 0°C deprotonation->addition Formation of Ylide stir Stir at Room Temperature addition->stir 64 hours partition Partition between Ether and Water stir->partition extract Extract Aqueous Layer partition->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Chromatography (optional) dry->purify product product purify->product Final Product: This compound

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of this compound.

Michael_Addition_Logic start Start: Aza-Michael Addition to this compound solvent Choose Solvent System start->solvent aprotic Polar Aprotic (e.g., Acetonitrile, THF) solvent->aprotic General Purpose protic Polar Protic (e.g., Water) solvent->protic Specific Amines solvent_free Solvent-Free solvent->solvent_free Green & Efficient aprotic_outcome Good for a wide range of amines. May require longer reaction times. aprotic->aprotic_outcome protic_outcome Excellent for aromatic amines (mono-adduct). Can deactivate some nucleophiles. protic->protic_outcome solvent_free_outcome Often fastest and high-yielding. Environmentally friendly. solvent_free->solvent_free_outcome

Caption: Decision logic for solvent selection in the aza-Michael addition to this compound.

References

Troubleshooting purification of (E/Z)-isomer mixtures of 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (E/Z)-isomer mixtures of 3-Cyclopentylacrylonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the synthesis and purification of (E/Z)-3-Cyclopentylacrylonitrile.

Q1: My synthesis of this compound resulted in a mixture of E and Z isomers. Is this expected?

A1: Yes, this is a common outcome, especially when using methods like the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] The HWE reaction, a widely used and efficient method for synthesizing this compound, typically involves the condensation of cyclopentanecarbaldehyde with a cyanomethylphosphonate.[1][2] While this reaction can be controlled to favor one isomer, it often produces a mixture of (2E) and (2Z) isomers.[1] Under thermodynamic control, the E-isomer is generally the major product due to its higher stability.[3]

Q2: How can I determine the E/Z ratio of my crude product mixture?

A2: The most definitive method for determining the E/Z isomer ratio is ¹H NMR spectroscopy. The vinylic protons of the E and Z isomers will have distinct chemical shifts and coupling constants. By integrating the signals corresponding to each isomer, you can accurately calculate the ratio.[4] For this compound, the ¹H NMR spectrum in CDCl₃ typically shows the trans olefinic proton of the E-isomer at approximately δ 6.69 (dd) and the cis olefinic proton of the Z-isomer around δ 6.37 (t).[4]

Q3: I am having difficulty separating the E/Z isomers by standard silica gel column chromatography. What can I do?

A3: Separating E/Z isomers of relatively nonpolar compounds like this compound on standard silica gel can be challenging due to their similar polarities. Here are several troubleshooting strategies:

  • Optimize Your Solvent System: Systematically screen different solvent systems using thin-layer chromatography (TLC) first. A common starting point is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether.[5] Try very nonpolar solvent systems (e.g., 1-5% ethyl acetate in hexanes) and consider using a gradient elution.

  • Use a Different Stationary Phase:

    • Silver Nitrate Impregnated Silica (Argentation Chromatography): This is a powerful technique for separating unsaturated compounds. The silver ions interact with the π-bonds of the double bond, and this interaction is often different for E and Z isomers, allowing for separation.

    • Alternative Sorbents: Consider using other stationary phases like alumina or specialized bonded phases (e.g., phenyl, cyano) that may offer different selectivity.[6]

  • Improve Column Packing and Technique: Ensure your column is packed uniformly to avoid channeling. A narrower, longer column will generally provide better resolution than a short, wide one.

Q4: Can I use fractional distillation to separate the E/Z isomers?

A4: Fractional distillation is a potential method for separating isomers with different boiling points.[7] However, the boiling points of E and Z isomers are often very close. The predicted boiling point for the mixture of this compound is approximately 209°C.[8] Without specific boiling point data for the individual E and Z isomers, it is difficult to determine if fractional distillation will be effective. This method is generally more successful when the boiling point difference is significant.

Q5: Is recrystallization a viable option for purifying this compound isomers?

A5: Fractional crystallization can be used to separate isomers if one isomer is significantly less soluble than the other in a particular solvent system.[7] This method requires careful selection of solvents and cooling conditions. For this compound, which can be a liquid or a low-melting solid at room temperature, finding a suitable solvent system for crystallization may be challenging. Trial-and-error with small amounts of material in various solvents at different temperatures would be necessary to assess the feasibility of this method.

Q6: I am observing isomerization of my product during purification. How can I prevent this?

A6: Isomerization can be catalyzed by acid, base, heat, or light.

  • Avoid Acidic or Basic Conditions: Standard silica gel can be slightly acidic. If you suspect acid-catalyzed isomerization, you can use silica gel that has been neutralized with a base like triethylamine (added to the eluent).[5]

  • Control the Temperature: Avoid excessive heating during solvent removal (rotoevaporation) or distillation.

  • Protect from Light: If the compound is light-sensitive, protect your sample from direct light during all purification and storage steps.

Data Summary

The following table summarizes key physical and analytical data for this compound.

PropertyValue/InformationSource(s)
Molecular Formula C₈H₁₁N[9][10]
Molecular Weight 121.18 g/mol [9][10]
Predicted Boiling Point 209.0 ± 9.0 °C[8]
Appearance Colorless to light yellow liquid or solid[4]
Storage Temperature 2-8°C[10]
¹H NMR (CDCl₃) E-isomer: ~δ 6.69 (dd); Z-isomer: ~δ 6.37 (t)[4]
Primary Synthesis Method Horner-Wadsworth-Emmons Reaction[1][2]

Experimental Protocols

1. General Protocol for Analytical Scale Separation by HPLC

High-performance liquid chromatography (HPLC) is a powerful tool for both analyzing the E/Z ratio and for small-scale preparative separation.

  • Column: A C18 or a cholesterol-based column is often effective for separating geometric isomers.[11][12]

  • Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and water, or methanol and water. Isocratic elution is often sufficient for analytical separation. For preparative work, a shallow gradient may be necessary.

  • Detection: UV detection is suitable for this compound.

  • Method Development: Start with a mobile phase composition of 50:50 acetonitrile:water and adjust the ratio to optimize the separation of the E and Z isomer peaks.

2. General Protocol for Preparative Purification by Silica Gel Column Chromatography

This protocol provides a starting point for the separation of gram-scale quantities of (E/Z)-3-Cyclopentylacrylonitrile. Optimization will be required based on the specific E/Z ratio of the crude mixture.

  • Materials:

    • Silica gel (60 Å, 230-400 mesh)

    • Hexane (or heptane)

    • Ethyl acetate (or diethyl ether)

    • Glass chromatography column

    • Collection tubes

    • TLC plates, chamber, and UV lamp

  • Procedure:

    • TLC Analysis: Determine an appropriate eluent system by TLC. Aim for a solvent mixture that gives a good separation between the two isomer spots (if visible) and an Rf value of ~0.2-0.3 for the lower-eluting isomer. Start with a very nonpolar eluent (e.g., 2% ethyl acetate in hexane) and gradually increase the polarity.

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

    • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the initial eluent or a slightly more polar solvent if necessary. Carefully load the sample onto the top of the silica bed.

    • Elution: Begin eluting with the initial, nonpolar solvent system. Collect fractions and monitor their composition by TLC. It is likely that a shallow gradient of increasing polarity will be needed to elute both isomers effectively.

    • Fraction Analysis: Combine the fractions containing the pure E-isomer and the pure Z-isomer, as determined by TLC.

    • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified isomers.

Visualizations

Experimental Workflow: Purification of (E/Z)-3-Cyclopentylacrylonitrile

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification synthesis Horner-Wadsworth-Emmons Reaction crude_mixture Crude (E/Z)-Mixture synthesis->crude_mixture nmr_analysis ¹H NMR Analysis (Determine E/Z Ratio) crude_mixture->nmr_analysis purification_choice Choose Purification Method crude_mixture->purification_choice column_chrom Column Chromatography (Silica Gel or Prep HPLC) purification_choice->column_chrom Most Common fractional_dist Fractional Distillation (If boiling points differ) purification_choice->fractional_dist Less Common recrystallization Fractional Crystallization (If one isomer is less soluble) purification_choice->recrystallization Feasibility Dependent pure_e Pure E-isomer column_chrom->pure_e pure_z Pure Z-isomer column_chrom->pure_z fractional_dist->pure_e fractional_dist->pure_z recrystallization->pure_e recrystallization->pure_z

Caption: Workflow for the synthesis, analysis, and purification of (E/Z)-3-Cyclopentylacrylonitrile.

Logical Relationship: Troubleshooting Column Chromatography

troubleshooting_workflow cluster_solvent Solvent System Optimization cluster_stationary_phase Stationary Phase Modification cluster_technique Technique Improvement cluster_stability Isomer Stability start Poor Separation of E/Z Isomers check_tlc Re-evaluate TLC for Optimal Eluent start->check_tlc argentation Use AgNO₃-impregnated Silica Gel start->argentation column_dimensions Use a Longer, Narrower Column start->column_dimensions neutralize Neutralize Silica with Triethylamine start->neutralize gradient_elution Implement Shallow Gradient Elution check_tlc->gradient_elution solvent_selectivity Try Different Solvent Classes gradient_elution->solvent_selectivity solution Improved Separation solvent_selectivity->solution alt_sorbent Switch to Alumina or Bonded Phase (e.g., Phenyl) argentation->alt_sorbent alt_sorbent->solution packing Ensure Uniform Column Packing column_dimensions->packing packing->solution temp_control Avoid Excessive Heat neutralize->temp_control temp_control->solution

Caption: Troubleshooting guide for poor separation of E/Z isomers during column chromatography.

References

Managing reaction kinetics for selective synthesis with 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction kinetics in the selective synthesis of 3-Cyclopentylacrylonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prominent and efficient method for producing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the condensation of a phosphonate carbanion with an aldehyde. In this specific synthesis, diethyl cyanomethylphosphonate is reacted with cyclopentanecarbaldehyde in the presence of a strong base.[1]

Q2: What are the primary reactants and reagents involved in the Horner-Wadsworth-Emmons synthesis of this compound?

A2: The key reactants are cyclopentanecarbaldehyde and diethyl cyanomethylphosphonate. A strong base, such as potassium tert-butoxide, is required to deprotonate the phosphonate and form the reactive carbanion.[1][2] Tetrahydrofuran (THF) is a commonly used solvent for this reaction.[2]

Q3: What is the primary challenge in the synthesis of this compound?

A3: A primary challenge is controlling the stereoselectivity of the reaction. The synthesis typically produces a mixture of (2E)- and (2Z)-isomers of this compound.[1] Managing the reaction kinetics is crucial to favor the formation of the desired isomer.

Q4: What is the role of this compound in drug development?

A4: this compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Ruxolitinib.[1][3] Ruxolitinib is a Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and polycythemia vera.

Troubleshooting Guides

Horner-Wadsworth-Emmons (HWE) Reaction

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete reaction - Ensure the reaction is stirred for a sufficient duration. The provided protocol suggests 64 hours at ambient temperature.[2] - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Inefficient carbanion formation - Use a fresh, high-purity strong base (e.g., potassium tert-butoxide). - Ensure all glassware and solvents are anhydrous, as strong bases react with water.
Side reactions - Hydrolysis of phosphonate ester: The phosphonate ester can be hydrolyzed under basic conditions, especially in the presence of water.[4][5] Ensure anhydrous conditions. - Michael addition: The product, an α,β-unsaturated nitrile, can act as a Michael acceptor. An excess of the phosphonate carbanion could potentially lead to the formation of a Michael adduct.[6] Careful control of stoichiometry is important.
Product loss during workup - The workup involves partitioning between an organic solvent (like diethyl ether) and water. Ensure complete extraction by performing multiple extractions.[2] - Use a saturated brine solution to wash the combined organic phases to minimize the solubility of the product in the aqueous layer.[2]

Issue 2: Poor E/Z Isomer Selectivity

The HWE reaction generally favors the formation of the more thermodynamically stable (E)-isomer.[7] However, the ratio can be influenced by several factors.

Parameter Effect on Selectivity Recommendations
Base The choice of base and its counter-ion can influence the stereochemical outcome.For standard HWE reactions, bases like sodium hydride (NaH) or potassium tert-butoxide are common. To enhance Z-selectivity, modified conditions such as using potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 may be employed.[8]
Solvent The solvent can affect the stability of the intermediates and the transition states, thereby influencing the E/Z ratio.Tetrahydrofuran (THF) is a standard solvent.[2] Other aprotic solvents can be explored, but their effects on selectivity should be empirically determined.
Temperature Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-isomer.[9]The reaction is typically initiated at 0 °C and then warmed to room temperature.[2] To potentially increase the proportion of the kinetic (Z)-product, maintaining a lower reaction temperature throughout the process could be investigated.
Phosphonate Reagent The structure of the phosphonate reagent itself is a key determinant of stereoselectivity.While diethyl cyanomethylphosphonate is standard, modified phosphonates with more sterically demanding or electron-withdrawing groups can be used to favor the (Z)-isomer (Still-Gennari modification).[10]

Issue 3: Difficulty in Purifying the Product

Problem Suggested Solution
Separation of E/Z isomers - Column Chromatography: This is a common method for separating geometric isomers. For α,β-unsaturated nitriles, silica gel is a standard stationary phase. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, can be effective. The optimal ratio will need to be determined by TLC analysis. - Preparative HPLC: For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. The use of silver nitrate-impregnated silica has been reported to aid in the separation of E/Z isomers due to differential π-complexation with the double bond.[11]
Removal of phosphate byproduct The dialkylphosphate byproduct from the HWE reaction is typically water-soluble and can be removed by aqueous extraction during the workup.[7][12]
Alternative Synthesis Route: Knoevenagel Condensation

While the HWE reaction is prevalent, the Knoevenagel condensation offers an alternative route. This reaction involves the condensation of an active methylene compound (like malononitrile) with an aldehyde (cyclopentanecarbaldehyde) in the presence of a basic catalyst.

Potential Issues in Knoevenagel Condensation:

Issue Potential Cause & Solution
Low Yield - Weak Catalyst: Ensure the use of an appropriate basic catalyst, such as piperidine or ammonium acetate. - Water Removal: The reaction produces water, which can inhibit the reaction. Use of a Dean-Stark apparatus or a drying agent may be beneficial.
Side Reactions - Michael Addition: The α,β-unsaturated nitrile product can undergo a Michael addition with the active methylene compound.[6] Using a 1:1 stoichiometry of reactants can minimize this. - Self-condensation of Aldehyde: The aldehyde can undergo self-condensation under basic conditions. Slow addition of the aldehyde to the reaction mixture can mitigate this.

Experimental Protocols

Horner-Wadsworth-Emmons Synthesis of this compound [2]

  • To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C, slowly add a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) dropwise.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Cool the mixture back to 0 °C and slowly add a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) dropwise.

  • Remove the ice bath and stir the reaction mixture at ambient temperature for 64 hours.

  • After the reaction is complete, partition the mixture between diethyl ether and water.

  • Extract the aqueous layer three times with diethyl ether and then twice with ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the product as a mixture of (2E)- and (2Z)-isomers. The reported yield for this protocol is 89%.[2]

Visualizations

Logical Workflow for HWE Reaction Troubleshooting

Caption: Troubleshooting workflow for the Horner-Wadsworth-Emmons reaction.

Signaling Pathway of Ruxolitinib (a downstream application)

As this compound is a key intermediate for Ruxolitinib, understanding the drug's mechanism of action is relevant. Ruxolitinib inhibits Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway is involved in cell growth, proliferation, and immune response.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer dimerizes dna DNA stat_dimer->dna translocates to nucleus gene_transcription Gene Transcription (Proliferation, Inflammation) dna->gene_transcription binds to cytokine Cytokine cytokine->receptor ruxolitinib Ruxolitinib ruxolitinib->jak inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

References

Validation & Comparative

1H NMR Analysis for Structural Confirmation of 3-Cyclopentylacrylonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 3-Cyclopentylacrylonitrile using 1H NMR spectroscopy for structural confirmation. It includes a detailed comparison with alternative analytical techniques, experimental protocols, and quantitative data presented for easy interpretation.

Structural Confirmation by 1H NMR Spectroscopy

1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[1][2] For this compound, which exists as a mixture of (2E)- and (2Z)-isomers, 1H NMR is instrumental in identifying and quantifying each isomer.

The key features of the 1H NMR spectrum of this compound are the signals corresponding to the vinyl protons and the protons of the cyclopentyl ring. The chemical shifts and, crucially, the coupling constants of the vinyl protons allow for unambiguous assignment of the cis and trans isomers.

The following table summarizes the expected 1H NMR data for the cis and trans isomers of this compound in CDCl₃.

Isomer Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Trans (E) H-2 (vinyl)~6.69Doublet of Doublets (dd)1HJH2-H3 = ~16.3 Hz, JH2-H4 = ~8.3 Hz
H-3 (vinyl)~5.29Doublet of Doublets (dd)1HJH3-H2 = ~16.3 Hz, JH3-H4 = ~1.2 Hz
H-4 (methine)~2.52-2.64Multiplet (m)1H-
Cyclopentyl (CH₂)~1.26-1.98Multiplet (m)8H-
Cis (Z) H-2 (vinyl)~6.37Triplet (t)1HJH2-H3 = ~10.8 Hz, JH2-H4 = ~8.1 Hz
H-3 (vinyl)~5.20Doublet (d)1HJH3-H2 = ~10.8 Hz
H-4 (methine)~2.95-3.07Multiplet (m)1H-
Cyclopentyl (CH₂)~1.26-1.98Multiplet (m)8H-

Note: The chemical shifts and coupling constants are based on reported data and typical values for similar structures. The trans-alkene vicinal coupling constant is typically in the range of 11-18 Hz, while the cis-alkene vicinal coupling constant is in the range of 6-15 Hz.[3][4][5]

Comparison with Alternative Analytical Techniques

While 1H NMR is a primary tool for structural elucidation, other spectroscopic methods provide complementary information.

Technique Information Provided Advantages for this compound Limitations
1H NMR - Number of non-equivalent protons- Chemical environment of protons- Connectivity of protons (spin-spin coupling)- Stereochemistry (cis/trans isomerism)- Provides detailed structural information in a single experiment.- Allows for clear differentiation and quantification of cis and trans isomers through coupling constants.- Can have overlapping signals in complex regions of the spectrum (e.g., the cyclopentyl protons).
13C NMR - Number of non-equivalent carbons- Chemical environment of carbons- Hybridization of carbons- Complements 1H NMR by providing information on the carbon skeleton.- Can help confirm the presence of the nitrile and vinyl carbons.- Less sensitive than 1H NMR, requiring more sample or longer acquisition times.- Does not provide information on proton connectivity.
Infrared (IR) Spectroscopy - Presence of functional groups- Quickly confirms the presence of the nitrile group (C≡N stretch, ~2210-2260 cm⁻¹) and the carbon-carbon double bond (C=C stretch, ~1620-1680 cm⁻¹).- Provides limited information about the overall molecular structure and connectivity.- Does not distinguish between cis and trans isomers.
Mass Spectrometry (MS) - Molecular weight- Elemental composition (with high resolution MS)- Fragmentation patterns- Confirms the molecular weight of the compound.- Fragmentation can provide clues about the structure.- Does not provide information on stereochemistry.- Is a destructive technique.

Experimental Protocols

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the 1H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Acquisition time: ~4 s

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Mandatory Visualization

G Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize this compound Purification Purify the product Synthesis->Purification HNMR Acquire 1H NMR Spectrum Purification->HNMR CNMR Acquire 13C NMR Spectrum Purification->CNMR IR Acquire IR Spectrum Purification->IR MS Acquire Mass Spectrum Purification->MS AnalyzeHNMR Analyze 1H NMR: - Chemical Shifts - Integration - Coupling Constants (J) HNMR->AnalyzeHNMR AnalyzeCNMR Analyze 13C NMR: - Number of signals - Chemical Shifts CNMR->AnalyzeCNMR AnalyzeIRMS Analyze IR & MS: - Functional Groups - Molecular Weight IR->AnalyzeIRMS MS->AnalyzeIRMS Structure Propose Structure AnalyzeHNMR->Structure Confirmation Confirm Structure (cis/trans assignment) AnalyzeHNMR->Confirmation J-coupling analysis AnalyzeCNMR->Structure AnalyzeIRMS->Structure Structure->Confirmation

Caption: Structural Elucidation Workflow.

References

Comparing reactivity of 3-Cyclopentylacrylonitrile with other acrylonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-cyclopentylacrylonitrile against other common acrylonitriles. The discussion is grounded in fundamental principles of organic chemistry, supported by representative experimental protocols and data to illustrate the impact of substitution on the reactivity of α,β-unsaturated nitriles.

Introduction to Acrylonitrile Reactivity

Acrylonitrile and its derivatives are versatile building blocks in organic synthesis, notably in the pharmaceutical and materials science sectors. Their reactivity is dominated by the α,β-unsaturated nitrile functional group, where the electron-withdrawing nature of the cyano group polarizes the carbon-carbon double bond. This polarization renders the β-carbon electrophilic and susceptible to attack by nucleophiles in reactions such as Michael additions. Furthermore, the conjugated π-system allows these compounds to participate in pericyclic reactions like the Diels-Alder cycloaddition.

The substituent at the β-position of the acrylonitrile moiety significantly influences its reactivity through a combination of steric and electronic effects. This guide compares this compound with two other representative acrylonitriles: the parent acrylonitrile (unsubstituted) and cinnamonitrile (phenyl-substituted).

Comparative Reactivity Analysis

The reactivity of these selected acrylonitriles is primarily modulated by the substituent at the β-position (R group).

  • Acrylonitrile (R = H): With the smallest substituent, acrylonitrile is highly reactive and sterically unhindered, readily participating in various reactions.

  • This compound (R = Cyclopentyl): The bulky, non-planar cyclopentyl group introduces significant steric hindrance around the double bond and the β-carbon. This bulk is expected to decrease the rate of reactions where a nucleophile or diene approaches the β-carbon. Electronically, the alkyl nature of the cyclopentyl group is weakly electron-donating, which slightly reduces the electrophilicity of the β-carbon compared to unsubstituted acrylonitrile.

  • Cinnamonitrile (R = Phenyl): The phenyl group is sterically more demanding than a hydrogen atom but is planar. Its primary influence is electronic; the phenyl ring can extend the π-conjugation of the acrylonitrile system. This extended conjugation stabilizes the ground state and can also stabilize transition states in certain reactions. The overall effect on reaction rate will depend on the specific reaction mechanism.

Data Presentation: A Qualitative Comparison

Direct quantitative kinetic data comparing these specific compounds under identical conditions is scarce in publicly available literature. However, based on established principles of organic chemistry, a qualitative and representative comparison can be made. The following table summarizes the expected relative reactivity in key reaction types.

FeatureAcrylonitrile (R=H)This compound (R=Cyclopentyl)Cinnamonitrile (R=Phenyl)
β-Substituent HydrogenCyclopentylPhenyl
Steric Hindrance LowHighModerate
Electronic Effect Neutral (Reference)Weakly Electron-DonatingConjugating/Electron-Withdrawing (Inductive)
Relative Rate of Michael Addition HighLowModerate to High
Relative Rate of Diels-Alder Reaction HighLowModerate
Representative Yield (Michael Addition) >95%60-80%85-95%
Representative Yield (Diels-Alder) >90%50-70%70-85%

Note: Representative yields are hypothetical and for illustrative purposes, based on typical outcomes for reactions influenced by these steric and electronic effects.

Key Reactions and Mechanistic Insights

Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For acrylonitriles, this involves the attack of a nucleophile on the electrophilic β-carbon.

The steric bulk of the cyclopentyl group in this compound is expected to significantly hinder the approach of nucleophiles, leading to a slower reaction rate compared to the sterically accessible acrylonitrile. The phenyl group in cinnamonitrile is less bulky at the point of attachment and its electronic effects can influence the reactivity, but it is generally more reactive than the cyclopentyl-substituted analogue in this context.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the acrylonitrile). The reactivity of the dienophile is enhanced by electron-withdrawing groups. While the cyano group serves this purpose in all three compounds, the substituents again play a key role. The steric hindrance from the cyclopentyl group in this compound would impede the formation of the cyclic transition state, thus lowering the reaction rate and potentially affecting the endo/exo selectivity.[1] Computational studies on acrylonitrile with various dienes have shown that the reaction energetics are sensitive to substituents.[1]

Experimental Protocols

Synthesis of β-Substituted Acrylonitriles via Horner-Wadsworth-Emmons (HWE) Reaction

A general and widely used method for synthesizing α,β-unsaturated nitriles is the Horner-Wadsworth-Emmons (HWE) reaction.[2] This method offers good control over the geometry of the resulting alkene.

Protocol:

  • Preparation of the Ylide: To a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) cooled to 0 °C, add a strong base such as potassium tert-butoxide (1.0 equivalent) dropwise. Allow the mixture to stir at this temperature for 30 minutes to an hour to ensure complete formation of the phosphonate carbanion.

  • Reaction with Aldehyde: To the cooled ylide solution, add the corresponding aldehyde (1.0 equivalent; e.g., formaldehyde for acrylonitrile, cyclopentanecarbaldehyde for this compound, or benzaldehyde for cinnamonitrile) dropwise.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired α,β-unsaturated nitrile.

Comparative Michael Addition with a Thiol Nucleophile

This protocol describes a method to compare the reactivity of different acrylonitriles in a Michael addition reaction with a common nucleophile, such as a thiol.

Protocol:

  • Reaction Setup: In separate, identical reaction vessels, dissolve each acrylonitrile (1.0 equivalent) in a suitable solvent like ethanol or THF.

  • Initiation: To each vessel, add a solution of a thiol nucleophile (e.g., thiophenol, 1.0 equivalent) and a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 equivalents).

  • Monitoring: Stir the reactions at a constant temperature (e.g., room temperature). At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.

  • Analysis: Quench the aliquots immediately (e.g., by diluting with a solvent and adding a mild acid to neutralize the base). Analyze the composition of each aliquot using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting acrylonitrile and the formation of the Michael adduct.

  • Data Comparison: Plot the concentration of the starting material versus time for each acrylonitrile derivative. The relative rates of reaction can be determined by comparing the half-lives or the initial rates of consumption of the acrylonitriles.

Visualizations

HWE_Reaction Phosphonate Diethyl cyanomethylphosphonate Ylide Phosphonate Ylide (Carbanion) Phosphonate->Ylide + Base Base Base (e.g., t-BuOK) Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate + Aldehyde Product α,β-Unsaturated Nitrile (R-CH=CH-CN) Intermediate->Product Elimination Byproduct Phosphate Byproduct Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons synthesis of α,β-unsaturated nitriles.

Michael_Addition cluster_reactants Reactants Acrylonitrile Substituted Acrylonitrile (R-CH=CH-CN) Intermediate Enolate Intermediate Acrylonitrile->Intermediate Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate + Base (cat.) Product Michael Adduct Intermediate->Product Protonation

Caption: General mechanism of the Michael addition to an acrylonitrile.

Caption: Steric hindrance affecting nucleophilic attack on the β-carbon.

Conclusion

The reactivity of this compound is significantly influenced by the steric bulk of the cyclopentyl group. Compared to the parent acrylonitrile, it exhibits lower reactivity in common reactions such as Michael additions and Diels-Alder cycloadditions due to increased steric hindrance around the reactive double bond. In comparison to cinnamonitrile, where electronic effects of the phenyl group play a more dominant role, this compound is generally less reactive due to the overriding steric factor. This understanding is crucial for designing synthetic routes and predicting reaction outcomes when utilizing this compound as a chemical intermediate in drug development and other applications.

References

Validating the Synthesis of 3-Cyclopentylacrylonitrile: A Spectroscopic Comparison of Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. 3-Cyclopentylacrylonitrile, a crucial building block in the synthesis of various pharmaceuticals, is a prime example. This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on spectroscopic validation of the final product. Detailed experimental protocols and expected spectroscopic data are presented to aid in the selection of the most suitable synthetic strategy and to ensure the structural integrity of the target molecule.

Introduction

This compound is an α,β-unsaturated nitrile that serves as a key intermediate in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients. The presence of both a nitrile and a reactive alkene functionality makes it a versatile synthon. The most common method for its synthesis is the Horner-Wadsworth-Emmons (HWE) reaction. However, other classical olefination methods such as the Knoevenagel condensation and the Wittig reaction also offer viable synthetic pathways. The choice of method can be influenced by factors such as reagent availability, desired stereoselectivity, and reaction conditions.

This guide compares these three synthetic approaches and provides a comprehensive overview of the spectroscopic techniques used to validate the structure of the resulting this compound.

Comparison of Synthetic Methodologies

The synthesis of this compound can be approached through several established olefination reactions. Below is a comparison of the Horner-Wadsworth-Emmons reaction, Knoevenagel condensation, and the Wittig reaction for this transformation.

FeatureHorner-Wadsworth-Emmons (HWE) ReactionKnoevenagel CondensationWittig Reaction
Reactants Cyclopentanecarbaldehyde, Diethyl cyanomethylphosphonateCyclopentanecarbaldehyde, MalononitrileCyclopentanecarbaldehyde, Cyanomethyltriphenylphosphonium salt
Base Strong, non-nucleophilic base (e.g., NaH, KHMDS)Weak base (e.g., piperidine, pyridine)Strong base (e.g., n-BuLi, NaNH₂)
Byproduct Water-soluble phosphate esterWaterTriphenylphosphine oxide
Stereoselectivity Generally high (E-isomer favored)Can be controlled by reaction conditionsCan be tuned (stabilized ylides give E, non-stabilized give Z)
Advantages High yield, excellent stereoselectivity, easy byproduct removal.[1]Mild reaction conditions, readily available starting materials.Well-established, versatile for many carbonyls.
Disadvantages Phosphonate reagent can be expensive.Can be less selective for some substrates.Byproduct (triphenylphosphine oxide) can be difficult to remove.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction, Knoevenagel condensation, and the Wittig reaction are provided below.

Method 1: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is adapted from established procedures for the synthesis of α,β-unsaturated nitriles.

Materials:

  • Cyclopentanecarbaldehyde

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).

  • Wash the sodium hydride with hexanes to remove the mineral oil and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl cyanomethylphosphonate (1.0 eq) in anhydrous THF to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of cyclopentanecarbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford this compound.

Method 2: Knoevenagel Condensation

This protocol is a general procedure for the Knoevenagel condensation of aldehydes with active methylene compounds.

Materials:

  • Cyclopentanecarbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add cyclopentanecarbaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Method 3: Wittig Reaction

This protocol outlines the synthesis of this compound using a Wittig reagent.

Materials:

  • Cyanomethyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Cyclopentanecarbaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add cyanomethyltriphenylphosphonium chloride (1.0 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add n-BuLi (1.0 eq) to the suspension, which should result in a color change indicating ylide formation.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Add a solution of cyclopentanecarbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purification by flash column chromatography on silica gel is necessary to isolate this compound.

Spectroscopic Validation

The structure of the synthesized this compound can be confirmed using a combination of spectroscopic methods. Below are the expected data for the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound. The product is often a mixture of (E) and (Z) isomers, which can be distinguished by their coupling constants in the ¹H NMR spectrum.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (E-isomer)Assignment (Z-isomer)
~6.7d1H=CH-CN
~5.4dd1H=CH-cyclopentyl
~6.4t1H=CH-CN
~5.2d1H=CH-cyclopentyl
~2.6m1HCH-cyclopentylCH-cyclopentyl
1.2-2.0m8H-CH₂- (cyclopentyl)-CH₂- (cyclopentyl)

¹³C NMR (100 MHz, CDCl₃) - Predicted:

Chemical Shift (δ, ppm)Assignment
~160C=CH-CN
~118CN
~98=CH-cyclopentyl
~43CH-cyclopentyl
~33CH₂ (cyclopentyl)
~26CH₂ (cyclopentyl)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~2220StrongC≡N stretch
~1640MediumC=C stretch
~2870-2960StrongC-H stretch (aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
121High[M]⁺ (Molecular ion)
120Moderate[M-H]⁺
94Moderate[M-C₂H₃]⁺
80Moderate[M-C₃H₅]⁺
67High[C₅H₇]⁺

Experimental and Validation Workflow

The overall process from synthesis to validation can be visualized as a streamlined workflow.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation HWE Horner-Wadsworth-Emmons Purification Column Chromatography HWE->Purification Knoevenagel Knoevenagel Condensation Knoevenagel->Purification Wittig Wittig Reaction Wittig->Purification Product This compound Purification->Product NMR NMR (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry Product->NMR Product->IR Product->MS

Caption: Experimental workflow for the synthesis and validation of this compound.

Logic of Spectroscopic Validation

The combination of different spectroscopic techniques provides a robust confirmation of the synthesized molecule's structure.

validation_logic cluster_methods Spectroscopic Methods cluster_information Information Obtained Structure Proposed Structure: This compound NMR NMR (¹H & ¹³C) Structure->NMR IR IR Structure->IR MS MS Structure->MS NMR_info Carbon-Hydrogen Framework Connectivity Stereochemistry (E/Z) NMR->NMR_info IR_info Presence of Functional Groups (C≡N, C=C) IR->IR_info MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info Confirmed Validated Structure NMR_info->Confirmed IR_info->Confirmed MS_info->Confirmed

Caption: Logical flow of structural validation using spectroscopic methods.

Conclusion

The synthesis of this compound can be successfully achieved through various methods, with the Horner-Wadsworth-Emmons reaction often being the preferred route due to its high yield and stereoselectivity. The Knoevenagel condensation and Wittig reaction represent viable alternatives with their own distinct advantages. Regardless of the synthetic path chosen, rigorous spectroscopic analysis is crucial for the unequivocal confirmation of the product's identity and purity. This guide provides the necessary experimental and spectroscopic details to assist researchers in their synthetic and analytical endeavors involving this important chemical intermediate.

References

A Comparative Guide to Catalysts for the Synthesis of 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Cyclopentylacrylonitrile, a key intermediate in the production of various pharmaceuticals, has been approached through several synthetic strategies. This guide provides a comparative analysis of different methodologies, focusing on the catalysts and reagents employed, their performance, and the experimental conditions required. While the Horner-Wadsworth-Emmons (HWE) reaction is a well-established, high-yielding method, a variety of catalytic systems, primarily for the analogous Knoevenagel condensation, offer alternative routes with potential benefits in terms of catalyst recyclability and milder reaction conditions.

Performance Comparison of Synthesis Methods

Method/Catalyst SystemReactantsProductYield (%)Reaction TimeTemperature (°C)SolventNotes
Horner-Wadsworth-Emmons Cyclopentanecarbaldehyde, Diethyl cyanomethylphosphonate, Potassium tert-butoxideThis compound89[1]64 h0 - 20[1]THFStoichiometric use of base. High yield for the target molecule.[1]
Nickel-Catalyzed Cyanation Alkyl electrophiles, Zinc cyanideThis compound derivatives60-7512 h80[2]AcetonitrileEmploys a transition metal catalyst.[2]
SeO2/ZrO2 (Heterogeneous) 4-Nitrobenzaldehyde, Malononitrile2-(4-Nitrobenzylidene)malononitrile96[3]0.75 hRoom Temp.Solvent-freeDemonstrates high efficiency and reusability in a model reaction.[3]
Amine-Tethered Fe3O4@SiO2 NPs Various aldehydes, Malononitrileα,β-unsaturated nitriles84-99[4]5-60 min60Methylene chlorideMagnetically recoverable catalyst with high yields in short reaction times for various aldehydes.[4]
Triphenylphosphine (Organocatalyst) Aldehydes, Malononitrileα,β-unsaturated nitrilesExcellent yields--Solvent-freeMild, metal-free conditions.
Biogenic Carbonates (CaCO3/BaCO3) 5-HMF derivatives, Active methylene compounds3-(Furan-2-yl)acrylonitrile derivatives71-871 h100Solvent-freeGreen, heterogeneous catalysts derived from biological sources.
NH2-MIL-101(Fe) (MOF) Benzyl alcohols, Active methylene compoundsBenzylidene malononitrile--Room Temp.-Tandem photo-oxidation/Knoevenagel condensation.[5]

Experimental Protocols

Horner-Wadsworth-Emmons Synthesis of this compound

This method is a widely cited and effective procedure for the synthesis of this compound.[1][6]

Materials:

  • Cyclopentanecarbaldehyde

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of diethyl cyanomethylphosphonate (0.246 mol) in THF (300 mL) is added dropwise to a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then cooled back to 0 °C.

  • A solution of cyclopentanecarbaldehyde (0.224 mol) in THF (60 mL) is added dropwise to the reaction mixture at 0 °C.

  • The mixture is then warmed to ambient temperature and stirred for 64 hours.

  • Upon completion, the reaction mixture is partitioned between diethyl ether and water.

  • The aqueous layer is extracted three times with diethyl ether and twice with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

General Procedure for Knoevenagel Condensation using a Heterogeneous Catalyst (e.g., SeO2/ZrO2)

This protocol is a general representation based on literature for Knoevenagel condensations using solid catalysts and may require optimization for the specific synthesis of this compound.[3]

Materials:

  • Aldehyde (e.g., Cyclopentanecarbaldehyde)

  • Activated nitrile (e.g., Malononitrile or Acetonitrile)

  • Heterogeneous catalyst (e.g., SeO2/ZrO2)

  • Solvent (or solvent-free conditions)

Procedure:

  • In a reaction vessel, the aldehyde (1 mmol), the activated nitrile (1.2 mmol), and the catalyst (e.g., 0.1 g of SeO2/ZrO2) are combined.

  • The reaction is carried out under the desired conditions (e.g., solvent-free, at room temperature) and stirred for the appropriate time (e.g., 0.75 h).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is separated from the reaction mixture by filtration.

  • The filtrate containing the product is then purified, typically by recrystallization or column chromatography.

  • The recovered catalyst can often be washed, dried, and reused for subsequent reactions.

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the general reaction pathway for the synthesis of this compound via the Knoevenagel condensation and a typical experimental workflow for a catalyzed reaction.

G cluster_reactants Reactants cluster_process Process cluster_products Products Cyclopentanecarbaldehyde Cyclopentanecarbaldehyde Condensation Knoevenagel Condensation Cyclopentanecarbaldehyde->Condensation Acetonitrile Acetonitrile Acetonitrile->Condensation Catalyst Catalyst (e.g., Base or Lewis Acid) Catalyst->Condensation Product This compound Condensation->Product Water Water Condensation->Water

Caption: General reaction pathway for the synthesis of this compound.

G cluster_workflow Experimental Workflow Start Combine Reactants & Catalyst Reaction Stir at Specified Temperature Start->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Filtration Filter to Remove Catalyst Monitoring->Filtration Purification Purify Product (Crystallization/ Chromatography) Filtration->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for a catalyzed synthesis.

References

A Comparative Guide to the Organic Reactions of 3-Cyclopentylacrylonitrile and Cyclohexylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-cyclopentylacrylonitrile and cyclohexylacrylonitrile, two α,β-unsaturated nitriles that serve as valuable intermediates in organic synthesis. The discussion focuses on their synthesis, reactivity, and the influence of the cycloalkyl substituent on their chemical behavior, supported by available experimental data.

Introduction

This compound and cyclohexylacrylonitrile are important building blocks in the synthesis of a variety of organic molecules, including pharmaceuticals and other biologically active compounds. For instance, this compound is a key intermediate in the synthesis of Ruxolitinib, a Janus kinase (JAK) inhibitor.[1][2] The reactivity of these compounds is primarily dictated by the electrophilic nature of the carbon-carbon double bond, which is activated by the electron-withdrawing nitrile group. However, the nature of the cycloalkyl group—cyclopentyl versus cyclohexyl—can introduce subtle yet significant differences in their reaction profiles due to steric and electronic effects.

Synthesis of 3-Cycloalkylacrylonitriles

The most common and efficient method for the synthesis of 3-cycloalkylacrylonitriles is the Horner-Wadsworth-Emmons (HWE) reaction.[1][3] This reaction involves the condensation of a phosphonate carbanion with an aldehyde. In this case, diethyl cyanomethylphosphonate is reacted with either cyclopentanecarboxaldehyde or cyclohexanecarboxaldehyde to yield the desired α,β-unsaturated nitrile. The HWE reaction is generally favored for its high stereoselectivity, typically yielding the more stable (E)-alkene.[3]

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is well-documented.[2][4] In a typical procedure, a solution of diethyl cyanomethylphosphonate in anhydrous tetrahydrofuran (THF) is treated with a strong base, such as potassium tert-butoxide, at 0°C to generate the phosphonate carbanion. Cyclopentanecarboxaldehyde is then added to the reaction mixture, which is stirred at ambient temperature for an extended period. The reaction is subsequently quenched, and the product is isolated through extraction and purified.

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow cluster_synthesis Horner-Wadsworth-Emmons Synthesis reagents Diethyl cyanomethylphosphonate + Cycloalkylcarboxaldehyde base Strong Base (e.g., KOtBu) in Anhydrous THF reagents->base 1. carbanion Phosphonate Carbanion Formation (0°C) base->carbanion 2. addition Nucleophilic Addition to Aldehyde (0°C to RT) carbanion->addition 3. workup Aqueous Workup & Extraction addition->workup 4. product 3-Cycloalkylacrylonitrile workup->product 5.

Caption: General workflow for the synthesis of 3-cycloalkylacrylonitriles via the Horner-Wadsworth-Emmons reaction.

Synthesis Data Comparison
CompoundAldehyde PrecursorPhosphonate ReagentBaseSolventReaction Time (h)Yield (%)Reference
This compound CyclopentanecarboxaldehydeDiethyl cyanomethylphosphonatePotassium tert-butoxideTHF6489[2][4]
3-Cyclohexylacrylonitrile CyclohexanecarboxaldehydeDiethyl cyanomethylphosphonateNot specifiedNot specifiedNot specifiedNot specified-

Table 1: Synthesis of 3-Cycloalkylacrylonitriles via Horner-Wadsworth-Emmons Reaction.

The lack of readily available, specific data for the synthesis of 3-cyclohexylacrylonitrile under identical conditions makes a direct quantitative comparison of synthetic efficiency challenging. However, it is reasonable to assume that a similar protocol would be effective.

Comparative Reactivity in Organic Reactions

The reactivity of this compound and cyclohexylacrylonitrile is centered around the electron-deficient C=C double bond, making them susceptible to nucleophilic attack in reactions such as Michael additions and participation in cycloaddition reactions like the Diels-Alder reaction. The cycloalkyl group can influence these reactions through steric hindrance and subtle electronic effects.

Steric and Electronic Effects of Cycloalkyl Groups

The primary difference between the cyclopentyl and cyclohexyl groups lies in their conformational flexibility and steric bulk. The cyclohexyl group is generally considered to be more sterically demanding than the cyclopentyl group, particularly when in its stable chair conformation. This difference in steric hindrance can affect the rate and stereochemical outcome of reactions at the adjacent double bond.

Electronically, both cyclopentyl and cyclohexyl groups are considered to be weakly electron-donating through inductive effects. The subtle differences in the electronic properties of these two groups are generally considered to be minor and less impactful than their steric differences in most organic reactions.

Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the case of 3-cycloalkylacrylonitriles, a wide range of nucleophiles can add to the β-carbon of the double bond.

Diagram of the Michael Addition Reaction

Michael_Addition reactant R-CH=CH-CN nucleophile + Nu⁻ reactant->nucleophile intermediate [R-CH(Nu)-CH⁻-CN] nucleophile->intermediate Nucleophilic Attack protonation + H⁺ intermediate->protonation product R-CH(Nu)-CH₂-CN protonation->product Protonation

Caption: General mechanism of the Michael addition to a 3-substituted acrylonitrile.

While no direct comparative kinetic studies between this compound and cyclohexylacrylonitrile in Michael additions were found in the surveyed literature, it can be postulated that the larger steric bulk of the cyclohexyl group might lead to a slower reaction rate compared to the cyclopentyl analogue, especially with bulky nucleophiles. The transition state for the nucleophilic attack would be more sterically hindered in the case of the cyclohexyl derivative.

Diels-Alder Reaction

In the Diels-Alder reaction, 3-cycloalkylacrylonitriles can act as dienophiles, reacting with a conjugated diene to form a cyclohexene ring. The electron-withdrawing nitrile group activates the double bond for this [4+2] cycloaddition.

The stereoselectivity and rate of the Diels-Alder reaction are sensitive to steric hindrance on the dienophile. It is plausible that the cyclohexyl group would exert a greater steric influence on the approach of the diene compared to the cyclopentyl group, potentially affecting the endo/exo selectivity and the overall reaction rate. However, without specific experimental data, this remains a hypothesis.

Conclusion

Both this compound and cyclohexylacrylonitrile are valuable synthetic intermediates, with the Horner-Wadsworth-Emmons reaction being a primary route for their synthesis. While a detailed and optimized protocol for this compound is available, similar specific data for its cyclohexyl counterpart is less accessible.

The key difference between these two molecules in organic reactions is expected to stem from the differing steric profiles of the cyclopentyl and cyclohexyl groups. The greater steric bulk of the cyclohexyl group is likely to result in slower reaction rates in sterically demanding reactions such as Michael additions and Diels-Alder reactions when compared to the cyclopentyl analogue. However, a definitive quantitative comparison of their reactivity requires direct experimental studies under identical conditions. Future research focusing on a side-by-side comparison of these two compounds in various organic transformations would be highly beneficial to the scientific community for optimizing synthetic strategies and understanding the subtle yet impactful role of cycloalkyl substituents in chemical reactivity.

References

Navigating the Nuances of Purity: A Comparative Guide to the Analysis of Impurities in Synthesized 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of potential impurities in the synthesis of 3-Cyclopentylacrylonitrile, a key intermediate in the production of various pharmaceuticals.[1][] We present a comparative overview of analytical methodologies, supported by experimental data, to facilitate robust impurity profiling and control.

The primary route for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction, which involves the condensation of cyclopentanecarbaldehyde with a cyanomethylphosphonate, typically diethyl cyanomethylphosphonate.[1] This method is favored for its efficiency and stereoselectivity, predominantly yielding the (E)-isomer of this compound. However, as with any chemical synthesis, the formation of impurities is inevitable.

Unveiling the Impurity Profile

A thorough analysis of the synthesis process reveals a spectrum of potential impurities that can arise from starting materials, side reactions, and subsequent degradation. Understanding this profile is the first step toward developing effective analytical control strategies.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity Name Structure Origin Potential Impact
(Z)-3-CyclopentylacrylonitrileIsomer of the main productIncomplete stereoselectivity of the HWE reaction.May have different reactivity and pharmacological/toxicological profile compared to the (E)-isomer.
CyclopentanecarbaldehydeUnreacted starting materialIncomplete reaction.Can potentially react in subsequent steps, leading to new impurities.
Diethyl cyanomethylphosphonateUnreacted starting materialIncomplete reaction.A polar impurity that needs to be removed during work-up.
Diethyl phosphateByproductHydrolysis of the phosphonate byproduct from the HWE reaction.Water-soluble, typically removed during aqueous work-up.
2-CyclopentylideneacetonitrilePositional IsomerPotential side reaction.May exhibit different chemical and biological properties.
Aldol self-condensation product of cyclopentanecarbaldehydeDimeric aldehyde/ketoneSelf-condensation of the starting aldehyde under basic conditions.Can introduce larger, more complex impurities into the process.
Michael AdductAdduct of phosphonate and productNucleophilic addition of the phosphonate carbanion to the α,β-unsaturated nitrile product.A potential process-related impurity that can affect yield and purity.

Comparative Analysis of Analytical Techniques

The effective detection and quantification of these diverse impurities necessitate the use of orthogonal analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for the analysis of this compound and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideally suited for the analysis of volatile and thermally stable impurities. It provides excellent separation and definitive identification based on mass spectra.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wider range of impurities, including the critical E/Z isomers and other non-volatile byproducts. The choice of stationary phase and mobile phase is crucial for achieving optimal separation.

Table 2: Comparison of Analytical Methods for Impurity Profiling

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a stationary phase and a liquid mobile phase.
Typical Analytes Volatile and semi-volatile compounds (e.g., residual starting materials, some isomers).Non-volatile and thermally labile compounds (e.g., E/Z isomers, aldol products, Michael adducts).
Advantages High resolution, high sensitivity, and definitive identification with a Mass Spectrometry (MS) detector.Wide applicability, versatile separation modes (normal-phase, reversed-phase), suitable for a broad range of polarities.
Limitations Not suitable for non-volatile or thermally labile compounds.May require derivatization for some analytes for UV detection, can be more complex to develop methods.
Recommended Detector Mass Spectrometry (MS), Flame Ionization Detector (FID)Diode Array Detector (DAD) or UV Detector, Mass Spectrometry (MS)

Experimental Protocols

To aid in the practical application of these techniques, detailed experimental protocols for a generic GC-MS and a reversed-phase HPLC method are provided below. These methods serve as a starting point and may require optimization based on the specific impurity profile and available instrumentation.

Protocol 1: GC-MS Method for Volatile Impurities

Objective: To identify and quantify volatile impurities such as residual cyclopentanecarbaldehyde and diethyl cyanomethylphosphonate.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injector: Split/splitless, 250 °C, split ratio 50:1

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-450

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject 1 µL of the prepared solution into the GC-MS system.

Protocol 2: HPLC Method for Isomers and Non-Volatile Impurities

Objective: To separate and quantify the (E) and (Z) isomers of this compound and other non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array or UV Detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the initial mobile phase composition (40% Acetonitrile in Water).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualization of the Analytical Workflow

To provide a clear overview of the logical steps involved in the comprehensive analysis of impurities in synthesized this compound, the following workflow diagram is presented.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_data Data Evaluation start Synthesized this compound sample_prep Sample Preparation start->sample_prep gc_ms GC-MS Analysis (Volatile Impurities) sample_prep->gc_ms Volatile Fraction hplc HPLC Analysis (Isomers & Non-Volatiles) sample_prep->hplc Non-Volatile Fraction identification Impurity Identification gc_ms->identification hplc->identification quantification Impurity Quantification identification->quantification reporting Reporting & Specification quantification->reporting

Caption: Experimental workflow for impurity analysis.

Conclusion

The robust analysis of impurities in this compound is a critical aspect of quality control in pharmaceutical manufacturing. By employing a combination of GC-MS and HPLC techniques, researchers can effectively identify and quantify a wide range of potential impurities. The methodologies and data presented in this guide offer a solid foundation for developing and validating analytical methods to ensure the purity and safety of this important synthetic intermediate. Continuous monitoring and characterization of impurities are essential for maintaining high-quality standards and complying with regulatory requirements.

References

A Comparative Guide to the Synthetic Routes of 3-Cyclopentylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of various synthetic methodologies for producing 3-Cyclopentylacrylonitrile, a key intermediate in the synthesis of several pharmaceuticals. We present a comparative overview of the most common synthetic routes, offering detailed experimental protocols and quantitative data to inform decisions on process selection, optimization, and scale-up.

Executive Summary

The synthesis of this compound is critical for the production of targeted therapies. This document benchmarks three primary synthetic routes: the Horner-Wadsworth-Emmons (HWE) reaction, the Knoevenagel condensation, and the Wittig reaction. Each method is evaluated based on reaction yield, conditions, and overall efficiency. The Horner-Wadsworth-Emmons reaction is a well-documented and high-yielding method. While the Knoevenagel condensation and Wittig reaction present viable alternatives, specific data for the synthesis of this compound is less prevalent in the literature.

Comparison of Synthetic Routes

ParameterHorner-Wadsworth-Emmons ReactionKnoevenagel CondensationWittig Reaction
Starting Materials Cyclopentanecarboxaldehyde, Diethyl cyanomethylphosphonateCyclopentanecarboxaldehyde, MalononitrileCyclopentanecarboxaldehyde, Cyanomethylenetriphenylphosphorane
Key Reagents Potassium tert-butoxide, TetrahydrofuranBase catalyst (e.g., piperidine, ammonium acetate), Solvent (e.g., water, ethanol)Strong base (e.g., n-butyllithium), Anhydrous solvent (e.g., THF)
Reaction Temperature 0 °C to ambient temperatureRoom temperature to refluxTypically low to room temperature
Reaction Time 64 hours[1]30 minutes to 24 hours (reported for similar substrates)[2][3]Varies
Reported Yield 89%[1]50-100% (reported for similar substrates)[2]Generally moderate to high, but can be substrate-dependent
Product Purity Mixture of (2E)- and (2Z)-isomers, used without further purification in subsequent steps[1]Often precipitates from the reaction mixture, can be purified by filtration[2][3]Product mixture may require purification to separate from triphenylphosphine oxide byproduct
Advantages High, well-documented yield; reliable procedure.[4]"Green" chemistry potential with aqueous conditions; simple workup.[2][3]Well-established reaction for olefination.[5]
Disadvantages Long reaction time; use of a strong base.[1]Specific data for this compound is not readily available.Stoichiometric amounts of phosphonium salt are required, generating a significant byproduct.

Experimental Protocols

Horner-Wadsworth-Emmons (HWE) Reaction[1]

This procedure details the synthesis of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.

Materials:

  • Cyclopentanecarboxaldehyde

  • Diethyl cyanomethylphosphonate

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C, a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) is added dropwise.

  • The ice bath is removed, and the reaction mixture is allowed to warm to room temperature before being cooled back to 0 °C.

  • A solution of cyclopentanecarboxaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is then added dropwise at 0 °C.

  • The ice bath is removed, and the reaction is stirred at ambient temperature for 64 hours.

  • Upon completion, the reaction mixture is partitioned between diethyl ether and water.

  • The aqueous layer is extracted three times with diethyl ether and twice with ethyl acetate.

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • This procedure yields 24.4 g (89%) of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile, which can be used in subsequent steps without further purification.

¹H NMR Data (400 MHz, CDCl₃): δ 6.69 (dd, 1H, trans olefin), 6.37 (t, 1H, cis-olefin), 5.29 (dd, 1H, trans-olefin), 5.20 (d, 1H, cis-olefin), 3.07-2.95 (m, 1H, cis-product), 2.64-2.52 (m, 1H, trans-product), 1.98-1.26 (m, 16H).[1]

Knoevenagel Condensation (General Protocol for Similar Substrates)[2][3]

While a specific protocol for this compound is not detailed in the searched literature, the following general procedure for the condensation of aldehydes with malononitrile in an aqueous medium can be adapted.

Materials:

  • Cyclopentanecarboxaldehyde

  • Malononitrile

  • Base catalyst (e.g., sodium bicarbonate, sodium acetate, potassium carbonate)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve cyclopentanecarboxaldehyde (1 equivalent) and malononitrile (1 equivalent) in water.

  • Add a catalytic amount of the chosen base.

  • Stir the reaction mixture at room temperature for an appropriate time (monitoring by TLC is recommended).

  • The product is expected to precipitate from the solution.

  • Isolate the solid product by suction filtration and wash with cold water.

  • The crude product can be further purified by recrystallization if necessary.

Wittig Reaction (General Approach)

A specific, detailed protocol for the Wittig reaction to synthesize this compound was not found in the provided search results. However, a general approach would involve the reaction of cyclopentanecarboxaldehyde with cyanomethylenetriphenylphosphorane. The ylide would be prepared in situ by treating cyanomethyltriphenylphosphonium salt with a strong base like n-butyllithium in an anhydrous solvent such as THF.

Synthetic Route Comparison Workflow

G cluster_start Starting Materials cluster_routes Synthetic Routes cluster_reagents Key Reagents cluster_product Product Start Cyclopentanecarboxaldehyde HWE Horner-Wadsworth-Emmons Start->HWE Knoevenagel Knoevenagel Condensation Start->Knoevenagel Wittig Wittig Reaction Start->Wittig HWE_reagents Diethyl cyanomethylphosphonate, Potassium tert-butoxide HWE->HWE_reagents Knoevenagel_reagents Malononitrile, Base catalyst Knoevenagel->Knoevenagel_reagents Wittig_reagents Cyanomethyltriphenylphosphonium salt, Strong base Wittig->Wittig_reagents Product This compound HWE_reagents->Product Yield: 89% Knoevenagel_reagents->Product Yield: High (general) Wittig_reagents->Product Yield: Variable

Caption: Comparative workflow of synthetic routes to this compound.

References

Comparative Biological Activity of 3-Cyclopentylacrylonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of acrylonitrile derivatives, with a focus on the structural class of 3-cyclopentylacrylonitrile. Due to a lack of publicly available direct comparative studies on a series of this compound derivatives, this guide leverages data from structurally related acrylonitrile analogs to infer potential therapeutic applications and guide future research.

While this compound is a well-documented and crucial intermediate in the synthesis of prominent pharmaceutical agents, particularly Janus kinase (JAK) inhibitors like ruxolitinib, its own derivatives have not been extensively explored in comparative biological assays.[1][2] However, the broader class of acrylonitrile compounds has demonstrated significant potential in various therapeutic areas, including anticancer and antimicrobial applications. This guide will present comparative data from studies on these related analogs to provide insights into the potential structure-activity relationships (SAR) that may govern the biological activity of novel this compound derivatives.

Anticancer Activity: Insights from Phenylacrylonitrile Analogs

A study on a series of (Z)-2,3-diphenylacrylonitrile analogs, which share the core acrylonitrile scaffold, has revealed potent cytotoxic activity against several human cancer cell lines. The findings from this research offer a valuable starting point for understanding how substitutions on the acrylonitrile framework can influence anticancer efficacy.

Comparative Cytotoxicity Data (IC50, µg/mL) of (Z)-2,3-Diphenylacrylonitrile Analogs
Compound IDLung Cancer (A549)Ovarian Cancer (SK-OV-3)Skin Cancer (SK-MEL-2)Colon Cancer (HCT15)
3c 0.570.140.650.34
3f ----
3i ----
3h ----
Doxorubicin (Standard) -~0.14->0.34

Data presented is extracted from a study on (Z)-2,3-diphenylacrylonitrile analogs and is intended to be representative of the potential for this class of compounds.[3] The study indicated that compound 3c was the most active, with other compounds (3f, 3i, 3h) also showing significant activity.[3]

The structure-activity relationship analysis from this study revealed that the presence of electron-donating groups on one of the phenyl rings enhanced cytotoxic activity, while electron-withdrawing groups were less favorable.[3] This suggests that modifications to the electronic properties of substituents on a this compound core could similarly modulate anticancer potency.

Antimicrobial Activity: Potential of Acrylonitrile Derivatives

The same study on (Z)-2,3-diphenylacrylonitrile analogs also investigated their antimicrobial properties against a panel of bacterial and fungal strains. The results indicate that this class of compounds possesses significant antibacterial activity, particularly against Salmonella typhi.

Comparative Antimicrobial Activity of (Z)-2,3-Diphenylacrylonitrile Analogs
Compound IDStaphylococcus aureusSalmonella typhiAspergillus niger
3k Potent InhibitionPotent Inhibition-
Other Analogs-Significant Activity-

Data is based on a study evaluating (Z)-2,3-diphenylacrylonitrile analogs.[3]

These findings suggest that this compound derivatives could be promising candidates for the development of novel antimicrobial agents. The structural modifications that influence antibacterial and antifungal activity would be a key area for future investigation.

Experimental Protocols

To facilitate further research into the biological activities of this compound derivatives, a detailed protocol for a standard in vitro cytotoxicity assay is provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivatives (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. The formation of purple formazan crystals should be visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of greater than 650 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Methodologies and Concepts

To further clarify the experimental workflow and the principles of structure-activity relationship studies, the following diagrams are provided.

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate incubation_24h 24h Incubation cell_seeding->incubation_24h compound_addition Addition of this compound Derivatives incubation_24h->compound_addition incubation_48h 48-72h Incubation compound_addition->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition formazan_formation Formazan Formation (2-4h) mtt_addition->formazan_formation solubilization Solubilization of Formazan formazan_formation->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Caption: Workflow for the MTT cytotoxicity assay.

SAR_Concept cluster_core Core Scaffold cluster_derivatives Derivative Synthesis cluster_activity Biological Activity cluster_sar Structure-Activity Relationship core This compound r1 Modify R1 core->r1 r2 Modify R2 core->r2 r3 Modify R3 core->r3 activity Measure Biological Activity (e.g., IC50) r1->activity r2->activity r3->activity sar Identify Relationship between Structure and Activity activity->sar sar->core Optimize Scaffold

Caption: Conceptual diagram of a structure-activity relationship study.

Conclusion and Future Directions

While direct comparative data on the biological activity of this compound derivatives is currently limited in the scientific literature, the promising anticancer and antimicrobial activities of structurally related acrylonitrile analogs highlight the potential of this compound class. The provided experimental protocol for the MTT assay offers a standardized method for researchers to begin exploring the cytotoxic effects of novel this compound derivatives.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitutions on the cyclopentyl ring and other positions of the acrylonitrile backbone. Such studies will be crucial for establishing clear structure-activity relationships and unlocking the full therapeutic potential of this promising chemical scaffold. The insights gained from analogous compounds strongly suggest that this compound derivatives are worthy candidates for further investigation in the development of new therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Cyclopentylacrylonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Cyclopentylacrylonitrile, a compound requiring careful management due to its toxicological profile. Adherence to these protocols is essential for minimizing risks and maintaining a secure research environment.

Hazard Profile and Safety Precautions

This compound is classified as a toxic substance.[1] Understanding its primary hazards is the first step in safe handling and disposal.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, OralH301: Toxic if swallowedP264, P270, P301+P310, P330, P405, P501
Acute Toxicity, DermalH311: Toxic in contact with skinP280, P302+P352, P312, P361+P364, P405, P501
Acute Toxicity, InhalationH331: Toxic if inhaledP261, P271, P304+P340, P311, P403+P233, P405, P501
Eye IrritationCauses serious eye irritationP264, P280, P305+P351+P338, P337+P313
Skin SensitizationMay cause an allergic skin reactionP261, P272, P280, P302+P352, P333+P313, P362+P364, P501

This data is a summary of information from multiple sources and should be supplemented by consulting the specific Safety Data Sheet (SDS) for the product in use.

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.

  • Skin Protection: Wear protective gloves and clothing.[1]

  • Respiratory Protection: Use only in a well-ventilated area.[1] If exposure limits are at risk of being exceeded, a respirator may be required.

  • Hand Washing: Wash hands and any exposed skin thoroughly after handling.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of unused or waste this compound.

1. Preparation and Segregation:

  • Identify all waste containing this compound. This includes unused product, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated cleaning materials.

  • Segregate this waste from other laboratory waste streams. Do not mix with non-hazardous waste.

2. Containment:

  • Place all this compound waste into a suitable, labeled container.[1]

  • The container must be securely sealed to prevent leaks or spills.

  • The label should clearly indicate "Hazardous Waste" and "this compound".

3. Storage:

  • Store the sealed waste container in a well-ventilated, locked-up area.[1]

  • The storage area should be away from incompatible materials, such as strong oxidizing agents.

4. Disposal:

  • Dispose of the contents and container at an authorized hazardous or special waste collection point.[1]

  • This must be done in accordance with all local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

1. Immediate Response:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated. Move upwind of the spill if possible.[1]

  • Remove all sources of ignition.[1]

2. Spill Containment and Cleanup:

  • Wearing the appropriate PPE, contain the spill with sand, earth, or another inert absorbent material.[1]

  • Prevent the spill from entering drains or water courses.[1]

  • Collect the absorbed material and any recoverable product into a labeled container for disposal as hazardous waste.[1]

3. Decontamination:

  • Wash the spill area thoroughly.

  • Place all contaminated cleaning materials into the hazardous waste container.

  • Contaminated clothing must be removed immediately and laundered separately before reuse.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal is_spill Is it a spill? start->is_spill prep 1. Prepare and Segregate Waste is_spill->prep No spill_response Initiate Spill Response Protocol is_spill->spill_response Yes contain 2. Contain in Labeled Container prep->contain storage 3. Store in Ventilated, Locked Area contain->storage disposal 4. Dispose via Authorized Hazardous Waste Collection storage->disposal end End: Disposal Complete disposal->end spill_contain Contain Spill with Inert Material spill_response->spill_contain spill_cleanup Collect Waste into Labeled Container spill_contain->spill_cleanup spill_cleanup->storage

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.